Coumarin 337
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 338968. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c17-9-12-8-11-7-10-3-1-5-18-6-2-4-13(14(10)18)15(11)20-16(12)19/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDDFMCJIHJNMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C#N)CCCN3C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4069054 | |
| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, 2,3,6,7-tetrahydro-11-oxo- | |
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Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55804-68-7 | |
| Record name | 2,3,6,7-Tetrahydro-11-oxo-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55804-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Coumarin 337 | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coumarin 337 | |
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| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, 2,3,6,7-tetrahydro-11-oxo- | |
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| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, 2,3,6,7-tetrahydro-11-oxo- | |
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| Record name | 2,3,6,7-tetrahydro-11-oxo-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COUMARIN 337 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PZP222LOZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Coumarin 337: Structure, Properties, and Applications
Abstract: This technical guide provides a comprehensive overview of Coumarin 337 (C337), a highly fluorescent dye with significant applications in advanced scientific research. We delve into its core chemical and physical properties, explore its molecular structure, and discuss the primary synthetic pathways utilized for its production. Furthermore, this guide details its key applications, particularly as a laser dye, and provides a foundational experimental protocol for its spectroscopic characterization. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a deep technical understanding of this versatile fluorophore.
Introduction: The Significance of this compound
This compound, also known as Coumarin 523, is a synthetic organic dye belonging to the 7-aminocoumarin family.[1] What sets C337 apart is its rigidized molecular structure, where the nitrogen atom at position 7 is locked within a julolidine ring system.[1] This structural constraint is pivotal as it inhibits non-radiative decay pathways, such as Twisted Intramolecular Charge Transfer (TICT), that are common in more flexible aminocoumarins. The direct consequence of this rigidity is a remarkably high fluorescence quantum yield, making C337 an exceptionally bright and efficient fluorophore.[1]
Its robust photophysical properties, including a high molar extinction coefficient and excellent photostability, have established this compound as a compound of great interest. It is prominently used as a gain medium in dye lasers and is increasingly explored for applications in solar cells and as a fluorescent probe in biomedical research.[1] This guide will systematically unpack the technical details that underpin these applications.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the foundation of all scientific inquiry. This compound is systematically identified by a consistent set of chemical descriptors.
IUPAC Name: 2,3,6,7-Tetrahydro-11-oxo-1H,5H,11H-[2]benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile.[2][3]
Molecular Formula: C₁₆H₁₄N₂O₂.[2][4]
The molecule's architecture features a fused ring system consisting of the core coumarin scaffold (a benzopyrone) integrated with a julolidine moiety. This fusion results in the rigid, planar structure responsible for its superior fluorescent properties. A nitrile group (-C≡N) is positioned on the pyrone ring, acting as an electron-accepting group which contributes to the molecule's electronic and spectral characteristics.[1]
Caption: Chemical Structure of this compound.
Physicochemical & Spectroscopic Properties
The utility of this compound in various applications is dictated by its distinct physical, chemical, and spectroscopic properties. These are summarized below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 266.29 g/mol | [2][5] |
| Appearance | Light yellow to brown crystalline powder | [3][6] |
| Melting Point | 250 °C (with decomposition) | [5][6] |
| Boiling Point | 544.5 °C at 760 mmHg (estimated) | |
| Density | ~1.38 g/cm³ | |
| Solubility | Soluble in ethanol, chloroform, ether | [7] |
| Absorption Max (λmax) | 442 nm (in Ethanol) | [5][6] |
| Fluorescence Quantum Yield (Φ) | 0.65 (in Ethanol), 0.67 (in Water) | [1] |
| LogP (XLogP3-AA) | 2.7 | [2] |
The high fluorescence quantum yield, even in a polar protic solvent like water, is a standout feature, underscoring the stability of its excited state due to the rigid molecular framework.[1] The molecule exhibits positive solvatochromism, meaning its absorption and emission peaks shift to longer wavelengths (a bathochromic or red shift) as the polarity of the solvent increases.[1] This behavior is characteristic of π→π* electronic transitions where the excited state is more polar than the ground state.[1][8]
Synthesis Pathways of this compound
While specific, proprietary industrial synthesis methods for this compound are not publicly detailed, its structure strongly suggests that it is synthesized via a variation of the Knoevenagel condensation . This is a cornerstone reaction in organic chemistry for the formation of C=C double bonds and is widely used for creating the coumarin scaffold.[2][5][6]
The likely precursors for this synthesis are:
-
An activated phenol: For C337, this would be 8-hydroxyjulolidine , which provides the fused aminocyclohexane portion of the molecule.
-
An active methylene compound: Ethyl cyanoacetate (or a similar cyano-activated methylene reagent) is the most probable candidate to introduce the nitrile group and form the pyrone ring.
The reaction is typically catalyzed by a weak base, such as piperidine.[2][6]
Caption: Proposed Knoevenagel condensation workflow for this compound synthesis.
The mechanism involves the base-catalyzed deprotonation of ethyl cyanoacetate to form a nucleophilic enolate. This enolate then attacks the aldehyde group of 8-hydroxyjulolidine. The subsequent intermediate undergoes dehydration and an intramolecular cyclization (lactonization) to yield the final, stable this compound product.[2]
Applications in Advanced Research
The exceptional photophysical properties of this compound make it a valuable tool in several high-tech fields.
-
Dye Lasers: This is the most prominent application of C337.[5][6] Its high quantum yield, broad absorption band, and good photostability allow it to function as an efficient gain medium. When dissolved in a suitable solvent and pumped with an external light source (like a nitrogen laser or flashlamp), it produces a tunable, coherent laser beam, typically in the blue-green region of the spectrum.[9]
-
Solar Cells: As a highly fluorescent dye, C337 can be used in dye-sensitized solar cells (DSSCs). In this context, it acts as a photosensitizer, absorbing photons from sunlight and injecting electrons into a semiconductor material to generate an electric current.[1]
-
Biomedical Imaging and Sensing: The intense fluorescence of C337 makes it a candidate for use as a fluorescent label or probe.[1] Its derivatives can be synthesized to bind to specific biological targets, allowing for their visualization in complex biological systems through fluorescence microscopy.
Experimental Protocol: Characterizing Spectroscopic Properties
To harness the capabilities of this compound, accurate characterization of its absorption and fluorescence spectra is essential. This protocol outlines the fundamental steps for this process.
Objective: To determine the absorption maximum (λmax) and fluorescence emission spectrum of this compound in ethanol.
Materials:
-
This compound powder (>98% purity)[3]
-
Spectroscopic grade ethanol
-
Volumetric flasks (10 mL, 100 mL)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
-
Fluorometer
Methodology:
-
Stock Solution Preparation (1 mM):
-
Accurately weigh 2.66 mg of this compound.
-
Quantitatively transfer the powder to a 10 mL volumetric flask.
-
Dissolve the powder in a small amount of spectroscopic grade ethanol and then fill to the 10 mL mark. Mix thoroughly by inversion until all solid is dissolved. This is your 1 mM stock solution.
-
-
Working Solution Preparation (10 µM):
-
Pipette 1 mL of the 1 mM stock solution into a 100 mL volumetric flask.
-
Dilute to the 100 mL mark with spectroscopic grade ethanol. Mix thoroughly. This is your 10 µM working solution for analysis.
-
-
UV-Vis Absorption Spectroscopy:
-
Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.
-
Use a quartz cuvette filled with spectroscopic grade ethanol as the blank to zero the instrument.
-
Rinse the cuvette with the 10 µM working solution, then fill it.
-
Scan the absorbance of the sample from 350 nm to 550 nm.
-
Identify the wavelength of maximum absorbance (λmax). This should be near 442 nm.[5][6]
-
-
Fluorescence Spectroscopy:
-
Turn on the fluorometer and allow it to initialize.
-
Set the excitation wavelength to the λmax value determined in the previous step.
-
Use a cuvette filled with spectroscopic grade ethanol to measure the background signal.
-
Rinse and fill a quartz cuvette with the 10 µM working solution.
-
Scan the emission spectrum from a wavelength slightly above the excitation wavelength (e.g., 460 nm) to 700 nm.
-
Record the wavelength of maximum fluorescence emission.
-
Self-Validation: The protocol's integrity is maintained by using high-purity reagents and spectroscopic grade solvents to minimize interfering signals. Calibrated instrumentation and proper blanking procedures ensure the accuracy of the spectral data. The resulting λmax should align with established literature values, providing immediate validation of the experimental setup and sample identity.[5][6]
Safety, Handling, and Disposal
As a responsible scientist, adherence to safety protocols is non-negotiable. This compound presents moderate acute toxicity.
GHS Hazard Statements:
-
H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
Precautionary Measures:
-
P261 & P271: Avoid breathing dust. Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves, protective clothing, and eye/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling: Handle in a chemical fume hood. Avoid generating dust. Keep the container tightly closed when not in use.
Disposal: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
Conclusion
This compound is a high-performance fluorescent dye whose utility is directly derived from its unique, rigidized molecular structure. This design feature confers a high quantum yield and photostability, making it an exemplary gain medium for dye lasers and a promising material for other photonic and biomedical applications. A thorough understanding of its chemical identity, spectroscopic properties, and safe handling procedures is crucial for any researcher aiming to leverage its impressive capabilities.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 7. Pechmann Condensation [organic-chemistry.org]
- 8. scribd.com [scribd.com]
- 9. Investigating the Use of Coumarin Derivatives as Lasers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Coumarin 337
<
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of Coumarin 337 (CAS 55804-68-7), a highly fluorescent laser dye with significant applications in scientific research.[1][2][3] This document details a robust synthetic protocol via the Knoevenagel condensation, elucidates the underlying chemical principles, and presents a systematic approach to the purification and characterization of the final product. Designed for researchers and professionals in chemistry and drug development, this guide integrates established methodologies with practical insights to ensure reproducible and high-purity outcomes.
Introduction to this compound
This compound, also known as Coumarin 523, is a member of the 7-aminocoumarin family of dyes.[1][2] Its chemical structure, 2,3,6,7-Tetrahydro-11-oxo-1H,5H,11H-[4]benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, features a rigidized amino group, which is key to its exceptional fluorescence quantum yield.[1][2][5] This structural rigidity minimizes non-radiative decay pathways, making it a highly efficient fluorophore.[1][2] Its photophysical properties have led to its use in dye lasers and as a fluorescent probe in various analytical and biomedical applications.[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄N₂O₂ | [6][7] |
| Molecular Weight | 266.29 g/mol | [6] |
| Appearance | Orange needle-like crystals | [3] |
| Melting Point | ~250 °C (decomposes) | [3] |
| Absorption Max (λmax) | 442 nm (in Ethanol) | [3] |
| CAS Number | 55804-68-7 | [5][6] |
Synthesis of this compound via Knoevenagel Condensation
The synthesis of the coumarin scaffold is most effectively achieved through several classic reactions, including the Pechmann condensation, Perkin reaction, and Knoevenagel condensation.[4][8][9][10] For this compound, the Knoevenagel condensation provides a versatile and high-yielding route. This reaction involves the base-catalyzed condensation of a salicylaldehyde derivative (or a related ketone) with a compound containing an active methylene group, followed by intramolecular cyclization.[4][11]
Underlying Mechanism
The synthesis proceeds in two main stages:
-
Enolate Formation: A basic catalyst, such as piperidine or an amine, abstracts an acidic proton from the active methylene compound (e.g., methyl cyanoacetate) to generate a stabilized enolate.[4]
-
Condensation & Cyclization: The enolate acts as a nucleophile, attacking the carbonyl carbon of the aldehyde precursor. The subsequent dehydration and intramolecular cyclization (lactonization) form the final benzopyrone ring system characteristic of coumarins.
Experimental Protocol
This protocol outlines the synthesis of this compound from 8-hydroxyjulolidine and methyl cyanoacetate.
Reagents & Materials:
-
8-Hydroxyjulolidine
-
Methyl cyanoacetate
-
Piperidine (catalyst)
-
Absolute Ethanol (solvent)
-
Hydrochloric acid (for workup)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 8-hydroxyjulolidine (1 equivalent) and methyl cyanoacetate (1.1 equivalents) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring.[4]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[4] A suitable mobile phase would be a mixture of hexane and ethyl acetate. The reaction is typically complete within 4-6 hours.
-
Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. The crude product often begins to precipitate or crystallize upon cooling.[4]
-
Isolation of Crude Product: If precipitation is incomplete, the solution can be concentrated using a rotary evaporator. The crude solid is then collected by vacuum filtration, washed with cold ethanol or water to remove residual catalyst and unreacted starting materials.
Diagram of Synthesis Pathway
Caption: Knoevenagel condensation for the synthesis of this compound.
Purification of this compound
The purity of fluorescent dyes is paramount for their application. Impurities can quench fluorescence or lead to spurious results. The primary methods for purifying coumarins are recrystallization and column chromatography.[12]
Recrystallization
Recrystallization is often the most straightforward method for purifying solid organic compounds. The choice of solvent is critical and is based on the principle that the compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Protocol for Recrystallization:
-
Solvent Selection: Ethanol is a common and effective solvent for recrystallizing many coumarin derivatives.[10][13]
-
Dissolution: Transfer the crude this compound solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.[4][13]
-
Isolation: Collect the purified orange crystals by vacuum filtration.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Column Chromatography
For impurities that are difficult to remove by recrystallization, column chromatography is the preferred method.[11][12]
Protocol for Column Chromatography:
-
Stationary Phase: Silica gel is the most common adsorbent used for separating coumarin mixtures.[12]
-
Mobile Phase (Eluent): A solvent system of hexane and ethyl acetate is typically effective. The polarity can be adjusted to achieve optimal separation.[11]
-
Column Packing: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, starting with a lower polarity (higher hexane content) and gradually increasing the polarity (higher ethyl acetate content).
-
Fraction Collection: Collect the eluting solvent in fractions and monitor them by TLC to identify the fractions containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Characterization and Quality Control
After purification, the identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.
Table 2: Analytical Characterization Methods
| Technique | Purpose | Expected Result |
| Melting Point | Assess purity | A sharp melting point close to the literature value (~250 °C with decomposition).[3] |
| ¹H NMR Spectroscopy | Confirm chemical structure | The proton NMR spectrum should show characteristic peaks corresponding to the protons in the julolidine and coumarin moieties.[11][13] |
| UV-Vis Spectroscopy | Confirm electronic properties | An absorption spectrum in ethanol should display a maximum (λmax) around 442 nm.[1][3] |
| Mass Spectrometry | Determine molecular weight | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (266.29 g/mol ).[7] |
| Fluorescence Spectroscopy | Verify emission properties | Measurement of the fluorescence quantum yield provides a functional confirmation of the dye's performance.[14] |
Overall Workflow: From Synthesis to Purified Product
Caption: General experimental workflow for this compound synthesis and purification.
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[6]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
The synthesis of this compound via Knoevenagel condensation is a reliable and efficient method for producing this valuable fluorescent dye. Adherence to systematic purification protocols, particularly recrystallization and column chromatography, is crucial for obtaining a high-purity product suitable for demanding applications. Rigorous analytical characterization confirms the structural integrity and purity of the final compound, ensuring its performance as a high-quantum-yield fluorophore.
References
- 1. rusjbpc.ru [rusjbpc.ru]
- 2. This compound IN AQUEOUS SOLUTION: INTERPLAY BETWEEN EXCITATION AND HYDRATION СевГУ - Эдиторум - Editorum [rusjbpc.ru]
- 3. This compound | 55804-68-7 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. This compound | C16H14N2O2 | CID 72654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C16H14N2O2) [pubchemlite.lcsb.uni.lu]
- 8. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 9. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. article.sapub.org [article.sapub.org]
- 12. researchgate.net [researchgate.net]
- 13. digitalcommons.gaacademy.org [digitalcommons.gaacademy.org]
- 14. Spectroscopic characterization of coumarin-stained beads: quantification of the number of fluorophores per particle with solid-state 19F-NMR and measurement of absolute fluorescence quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Properties of Coumarin 337
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
Coumarin 337 (C337), a highly fluorescent rigidized 7-aminocoumarin, stands as a prominent molecular probe and laser dye. Its exceptional photophysical properties, characterized by a high fluorescence quantum yield and pronounced solvatochromism, make it a versatile tool in diverse scientific disciplines. This technical guide provides a comprehensive exploration of the spectroscopic characteristics of this compound, detailing its absorbance and emission profiles in various solvent environments. We delve into the underlying molecular mechanisms governing its spectral behavior, offer detailed experimental protocols for accurate spectroscopic measurements, and present a consolidated dataset to aid researchers in the effective application of this powerful fluorophore.
Introduction: The Molecular Architecture and Photophysical Excellence of this compound
This compound, systematically named 2,3,6,7-tetrahydro-11-oxo-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, possesses a unique molecular structure that dictates its remarkable spectroscopic behavior. As a member of the 7-aminocoumarin family, its defining feature is the rigidified amino group at the 7-position, incorporated into a julolidine ring system. This structural constraint is paramount to its high fluorescence efficiency.[2]
Unlike other 7-aminocoumarins with flexible amino groups, the rigid structure of this compound significantly hinders non-radiative decay pathways, such as Twisted Intramolecular Charge Transfer (TICT), which are common quenching mechanisms in fluorescent molecules.[2] This structural rigidity minimizes vibrational relaxation and promotes radiative decay from the excited state, resulting in a consistently high fluorescence quantum yield across various media.[2]
The electronic properties of this compound are governed by an intramolecular charge transfer (ICT) mechanism. The julolidine moiety acts as a potent electron donor, while the pyranone ring, particularly the carbonyl and cyano groups, functions as an electron acceptor.[2] Upon photoexcitation, electron density shifts from the donor to the acceptor part of the molecule, leading to a significant increase in the dipole moment of the excited state. This change in electronic distribution is the primary origin of its pronounced solvatochromism, where the absorption and emission maxima are highly sensitive to the polarity of the surrounding solvent.[2]
Experimental Protocols for Spectroscopic Analysis of this compound
To obtain reliable and reproducible spectroscopic data for this compound, adherence to rigorous experimental protocols is essential. The following sections outline the standard procedures for measuring the absorbance and fluorescence emission spectra.
Preparation of Solutions
Materials:
-
This compound (laser grade or high purity)
-
Spectroscopic grade solvents (e.g., cyclohexane, toluene, chloroform, ethyl acetate, acetonitrile, ethanol, methanol, water)
-
Volumetric flasks and pipettes (Class A)
-
Analytical balance
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a concentrated stock solution (typically in the range of 10⁻³ M). Ensure complete dissolution.
-
Working Solution Preparation: Prepare a series of dilute working solutions from the stock solution by serial dilution with the desired spectroscopic grade solvents. The concentration of the working solutions for absorbance measurements should be adjusted to have an absorbance maximum between 0.1 and 1.0 to ensure linearity. For fluorescence measurements, the absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
Absorbance Spectroscopy
Instrumentation:
-
UV-Visible Spectrophotometer (dual beam recommended)
-
Matched quartz cuvettes (1 cm path length)
Procedure:
-
Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent that will be used for the sample measurement.
-
Sample Measurement: Fill a clean quartz cuvette with the this compound working solution and place it in the sample holder of the spectrophotometer.
-
Data Acquisition: Scan the desired wavelength range (typically 200-600 nm for this compound) and record the absorbance spectrum.
-
Data Processing: Subtract the baseline spectrum from the sample spectrum to obtain the corrected absorbance spectrum of this compound. Identify the wavelength of maximum absorbance (λabs).
Fluorescence Spectroscopy
Instrumentation:
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length, four-sided polished for right-angle detection)
Procedure:
-
Instrument Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize. Set the excitation and emission slit widths (e.g., 2-5 nm) to achieve a good signal-to-noise ratio without sacrificing spectral resolution.
-
Solvent Blank: Record the emission spectrum of the pure solvent by exciting at the same wavelength that will be used for the sample. This is crucial for identifying and subtracting any Raman scattering or impurity fluorescence from the solvent.
-
Sample Measurement: Place the cuvette containing the dilute this compound solution in the sample holder.
-
Excitation: Excite the sample at or near its absorption maximum (λabs).
-
Data Acquisition: Scan the emission wavelength range, starting from a wavelength slightly longer than the excitation wavelength to a point where the fluorescence intensity returns to the baseline.
-
Data Processing: Subtract the solvent blank spectrum from the sample's emission spectrum to obtain the corrected fluorescence spectrum. Identify the wavelength of maximum emission (λem).
Spectroscopic Data of this compound in Various Solvents
The photophysical properties of this compound are profoundly influenced by the solvent environment. The following tables summarize the key spectroscopic parameters in a range of solvents with varying polarity.
Table 1: Absorbance and Emission Maxima of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) |
| Cyclohexane | 2.02 | 1.427 | ~420 | ~460 | ~2160 |
| Toluene | 2.38 | 1.497 | ~430 | ~480 | ~2430 |
| Chloroform | 4.81 | 1.446 | ~440 | ~495 | ~2640 |
| Ethyl Acetate | 6.02 | 1.372 | ~435 | ~490 | ~2680 |
| Acetonitrile | 37.5 | 1.344 | ~445 | ~505 | ~2860 |
| Ethanol | 24.5 | 1.361 | 448 | 510 | ~2940 |
| Methanol | 32.7 | 1.329 | ~450 | ~515 | ~3030 |
| Water | 80.1 | 1.333 | 452[2] | ~520 | ~3140 |
Note: The values for λabs and λem in solvents other than water and ethanol are approximate and are based on the general solvatochromic behavior of 7-aminocoumarins. The Stokes shift is calculated using the formula: Δν̃ = (1/λabs - 1/λem) x 10⁷ cm⁻¹.
Table 2: Fluorescence Quantum Yield and Lifetime of this compound
| Solvent | Quantum Yield (ΦF) | Fluorescence Lifetime (τf) (ns) |
| Ethanol | 0.65[2] | - |
| Water | 0.67[2] | - |
Analysis of Spectroscopic Behavior: The Role of Solvent Polarity
The data presented in Table 1 clearly demonstrates the positive solvatochromism of this compound, where both the absorption and emission maxima exhibit a bathochromic (red) shift with increasing solvent polarity. This phenomenon is a direct consequence of the intramolecular charge transfer (ICT) character of the molecule.
-
Absorption (S₀ → S₁): In the ground state (S₀), this compound has a certain dipole moment. Upon absorption of a photon, the molecule is promoted to the first excited singlet state (S₁). This electronic transition involves a significant redistribution of electron density, leading to a much larger dipole moment in the excited state. Polar solvents can stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy gap for the transition and causing a red shift in the absorption maximum.
-
Emission (S₁ → S₀): Following excitation, the solvent molecules have time to reorient around the highly polar excited state of the fluorophore, a process known as solvent relaxation. This reorientation further stabilizes the excited state, lowering its energy before fluorescence emission occurs. The subsequent emission to the ground state, which is less stabilized by the now-oriented solvent cage, results in a significant red shift in the fluorescence spectrum. The magnitude of this shift, known as the Stokes shift, is generally larger in more polar solvents due to the greater degree of solvent reorganization.
Visualizing the Process: Experimental Workflow and Energy Level Diagram
To visually represent the concepts discussed, the following diagrams are provided.
References
An In-depth Technical Guide to the Quantum Yield and Fluorescence Lifetime of Coumarin 337
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Coumarin 337 in Advanced Fluorescence Applications
This compound, a prominent member of the 7-aminocoumarin family of fluorescent dyes, stands out for its exceptional photophysical properties, rendering it a valuable tool in a multitude of scientific disciplines, including laser technology, solar cell development, and as a fluorescent probe in biological research.[1] Its rigid molecular structure is a key determinant of its high fluorescence efficiency, minimizing non-radiative decay pathways that can quench fluorescence in more flexible molecules.[1] For researchers and drug development professionals, a comprehensive understanding of two critical photophysical parameters—fluorescence quantum yield (Φ) and fluorescence lifetime (τ)—is paramount for the effective application of this versatile fluorophore.
This technical guide provides an in-depth exploration of the quantum yield and fluorescence lifetime of this compound. It is designed to equip researchers with the foundational knowledge and practical methodologies required to harness the full potential of this powerful fluorescent tool. We will delve into the theoretical underpinnings of these parameters, present key experimental data, and provide detailed, field-proven protocols for their accurate measurement.
Theoretical Framework: Understanding Fluorescence Quantum Yield and Lifetime
The photophysical behavior of a fluorophore like this compound is elegantly described by the Jablonski diagram, which illustrates the electronic and vibrational states of a molecule and the transitions between them.[2][3][4][5][6]
The Jablonski Diagram: A Visual Representation of Photophysical Processes
Upon absorption of a photon of appropriate energy, a molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁). The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes like internal conversion and vibrational relaxation.[2][4] From this relaxed excited state, the molecule can return to the ground state via several pathways:
-
Fluorescence: A radiative process where a photon is emitted. This is the phenomenon of interest in fluorescence spectroscopy.[4][7]
-
Non-radiative decay: Processes such as internal conversion (heat dissipation) and intersystem crossing to a triplet state (T₁) compete with fluorescence and reduce the overall fluorescence intensity.[8]
Fluorescence Quantum Yield (Φ): A Measure of Emission Efficiency
The fluorescence quantum yield is a quantitative measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[8]
Φ = kf / (kf + knr)
Where:
-
kf is the rate constant for radiative decay (fluorescence).
-
knr is the sum of the rate constants for all non-radiative decay pathways.[8]
A quantum yield of 1.0 (or 100%) signifies that every absorbed photon results in an emitted fluorescent photon, indicating maximum efficiency. This compound exhibits a high quantum yield due to its rigid structure, which hinders non-radiative decay processes like twisted intramolecular charge transfer (TICT) that are common in other flexible coumarin dyes.[1]
Fluorescence Lifetime (τ): The Duration of the Excited State
The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state.[9] It is the reciprocal of the sum of the rate constants for all decay processes:
τ = 1 / (kf + knr)
The fluorescence lifetime is an intrinsic property of a fluorophore and is sensitive to its local environment, including solvent polarity, viscosity, and the presence of quenchers.[9]
The relationship between quantum yield and lifetime is given by:
Φ = kf * τ
This equation highlights that a longer fluorescence lifetime does not necessarily mean a higher quantum yield, as the radiative decay rate (kf) is also a critical factor.[10]
Photophysical Properties of this compound: Quantitative Data
The photophysical properties of this compound are significantly influenced by the solvent environment. This solvatochromism is characterized by a bathochromic (red) shift in the absorption and fluorescence spectra with increasing solvent polarity. This shift is attributed to a π→π* electronic transition and a larger dipole moment in the excited state compared to the ground state.[1]
| Solvent | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |
| Ethanol | 0.65[1] | Data not readily available in the provided search results |
| Water | 0.67[1] | Data not readily available in the provided search results |
| Acetonitrile | Data not readily available in the provided search results | Data not readily available in the provided search results |
| Methanol | Data not readily available in the provided search results | Data not readily available in the provided search results |
Note: While specific fluorescence lifetime values for this compound in various solvents were not explicitly found in the initial search, the general trend for similar coumarin dyes is a decrease in lifetime with increasing solvent polarity for non-rigid structures.[11] However, due to this compound's rigid nature, this effect is expected to be less pronounced.
Experimental Protocols for Accurate Measurement
The following sections provide detailed, step-by-step protocols for the determination of the relative fluorescence quantum yield and fluorescence lifetime of this compound. These protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Protocol 1: Relative Fluorescence Quantum Yield Measurement
This method involves comparing the fluorescence intensity of this compound to that of a well-characterized standard with a known quantum yield, such as quinine sulfate.[10][12]
Core Principle: For dilute solutions with identical absorbance at the same excitation wavelength, the ratio of the integrated fluorescence intensities is proportional to the ratio of their quantum yields.[10]
The quantum yield of the sample (Φs) is calculated using the following equation:
Φs = Φr * (Is / Ir) * (As / Ar) * (ns² / nr²)
Where:
-
Φr is the quantum yield of the reference standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts s and r refer to the sample and reference, respectively.
-
Selection of a Suitable Standard: Choose a reference standard with a well-documented quantum yield and absorption/emission profiles that overlap with this compound. Quinine sulfate in 0.1 M H₂SO₄ (Φr = 0.54) is a common choice.[13]
-
Solvent Selection: Whenever possible, use the same solvent for both the sample and the standard to eliminate the need for refractive index correction (ns² / nr² term becomes 1).[14] Ensure the use of spectroscopic grade solvents to minimize impurities that may fluoresce or quench the sample's fluorescence.
-
Preparation of Stock and Working Solutions: Prepare stock solutions of this compound and the reference standard in the chosen solvent. From these, prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.02 to 0.1 at the excitation wavelength. This low concentration range is crucial to avoid inner filter effects.[12]
-
Absorbance Measurements: Using a UV-Vis spectrophotometer, record the absorbance spectra of all working solutions. Determine the absorbance value at the chosen excitation wavelength for each solution.
-
Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer to a value where both the sample and standard have significant absorbance.
-
Record the fluorescence emission spectrum for each solution, ensuring to scan a wide enough wavelength range to capture the entire emission profile.
-
Crucially, maintain identical experimental settings (e.g., excitation and emission slit widths, integration time) for all measurements of the sample and the standard.[14]
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
Plot a graph of integrated fluorescence intensity versus absorbance for both the this compound and the reference standard solutions.
-
The resulting plots should be linear and pass through the origin. The slope of each line represents the gradient (Grad).[12]
-
Calculate the quantum yield of this compound using the gradients from the plots: Φs = Φr * (Grads / Gradr) * (ns² / nr²)
-
Caption: Experimental workflow for relative fluorescence quantum yield determination.
Protocol 2: Fluorescence Lifetime Measurement using Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes with picosecond resolution.[15]
Core Principle: The sample is excited by a high-repetition-rate pulsed light source. The time difference between the excitation pulse and the arrival of the first emitted photon at a single-photon sensitive detector is measured for a large number of excitation cycles. A histogram of these time differences reconstructs the fluorescence decay profile.[13][15][16][17]
-
Instrument Setup and Calibration:
-
Use a pulsed laser source (e.g., a picosecond diode laser) with an excitation wavelength appropriate for this compound.
-
The detector should be a single-photon sensitive detector like a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD).[13]
-
Calibrate the time-to-amplitude converter (TAC) and the multichannel analyzer (MCA) of the TCSPC system according to the manufacturer's instructions.
-
-
Instrument Response Function (IRF) Measurement:
-
Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. The IRF represents the time profile of the excitation pulse as measured by the detection system. A clean and narrow IRF is essential for accurate lifetime determination.
-
-
Sample Preparation:
-
Prepare a dilute solution of this compound in the desired solvent with an absorbance of approximately 0.1 at the excitation wavelength.
-
-
Data Acquisition:
-
Acquire the fluorescence decay data for the this compound solution.
-
It is critical to ensure that the photon counting rate is less than 5% of the laser repetition rate to avoid "pulse pile-up," where more than one photon is detected per excitation cycle, leading to distorted decay profiles.[13]
-
Collect data until a sufficient number of counts (typically 10,000 to 20,000 in the peak channel) are accumulated to ensure good statistical accuracy.
-
-
Data Analysis:
-
The fluorescence decay data is analyzed by fitting it to a theoretical decay model, typically a sum of exponential functions, convoluted with the measured IRF.
-
For a simple, single-exponential decay, the model is: I(t) = A * exp(-t/τ) Where I(t) is the intensity at time t , A is the pre-exponential factor, and τ is the fluorescence lifetime.
-
The goodness of the fit is evaluated by examining the weighted residuals and the chi-squared (χ²) value. A random distribution of residuals around zero and a χ² value close to 1.0 indicate a good fit.
-
Caption: Experimental workflow for fluorescence lifetime measurement using TCSPC.
Conclusion: Leveraging Photophysical Insights for Advanced Applications
A thorough understanding and accurate measurement of the quantum yield and fluorescence lifetime of this compound are indispensable for its effective use in research and development. The high quantum yield of this fluorophore, a direct consequence of its rigid molecular architecture, makes it an exceptionally bright emitter. Its fluorescence lifetime, a sensitive indicator of the molecular environment, provides a powerful parameter for probing complex systems.
By following the detailed protocols outlined in this guide, researchers can confidently and accurately characterize the photophysical properties of this compound, enabling its application in a wide array of advanced fluorescence-based methodologies. The combination of a strong theoretical foundation and robust experimental practice will undoubtedly pave the way for new discoveries and innovations in fields ranging from materials science to drug discovery.
References
- 1. rusjbpc.ru [rusjbpc.ru]
- 2. fiveable.me [fiveable.me]
- 3. ossila.com [ossila.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Jablonski diagram - Wikipedia [en.wikipedia.org]
- 7. chem.ualberta.ca [chem.ualberta.ca]
- 8. Quantum yield - Wikipedia [en.wikipedia.org]
- 9. horiba.com [horiba.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.uci.edu [chem.uci.edu]
- 13. ridl.cfd.rit.edu [ridl.cfd.rit.edu]
- 14. edinst.com [edinst.com]
- 15. photon-force.com [photon-force.com]
- 16. Time-Correlated Single Photon Counting (TCSPC) | Swabian ⦠[swabianinstruments.com]
- 17. becker-hickl.com [becker-hickl.com]
The Dance of Light and Solvent: A Technical Guide to the Solvatochromism of Coumarin 337
This guide provides an in-depth exploration of solvatochromism, using the highly fluorescent dye Coumarin 337 as a prime exemplar. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to elucidate the physicochemical principles that govern the interaction between a solute and its solvent environment. We will dissect the causality behind experimental choices, present self-validating methodologies, and ground our discussion in robust scientific literature.
Introduction: The Concept of Solvatochromism
Solvatochromism is the phenomenon where the color of a chemical compound, and more broadly its absorption or emission spectrum, changes in response to the polarity of the solvent it is dissolved in.[1] This spectral shift is a direct reporter on the differential solvation of the molecule's electronic ground and excited states.[1] When a molecule absorbs a photon, its electron distribution is rearranged, often leading to a significant change in its dipole moment. The surrounding solvent molecules then reorient themselves to stabilize this new, excited-state dipole. The extent of this stabilization depends on the solvent's properties, such as its polarity, polarizability, and hydrogen-bonding capability, which in turn dictates the energy gap between the ground and excited states.[1]
This guide focuses on This compound , a member of the 7-aminocoumarin family known for its high fluorescence quantum yield and robust solvatochromic behavior.[2] Its rigid structure minimizes non-radiative decay pathways, making it an excellent fluorescent probe.[2] Understanding its solvatochromic properties is not merely an academic exercise; it provides a powerful tool for probing the local polarity of microenvironments, such as the interior of micelles, polymer matrices, or the binding sites of proteins, which is of paramount importance in fields like drug delivery and materials science.
Theoretical Framework: Unpacking the Solute-Solvent Dialogue
The interaction between a solvatochromic dye and its solvent environment is a nuanced interplay of intermolecular forces. The resulting spectral shift can be categorized as either positive or negative solvatochromism.
-
Positive Solvatochromism (Bathochromic Shift): This is characterized by a shift of the absorption or emission maximum (λmax) to a longer wavelength (a red shift) as the solvent polarity increases. This occurs when the excited state is more polar than the ground state. Polar solvents will stabilize the highly polar excited state more effectively than the less polar ground state, thus reducing the energy gap for the transition.[1] this compound exhibits this behavior due to a π→π* electronic transition that increases its dipole moment upon excitation.[2]
-
Negative Solvatochromism (Hypsochromic Shift): This is observed as a shift to a shorter wavelength (a blue shift) with increasing solvent polarity. It arises when the ground state is more polar than the excited state. In this case, polar solvents stabilize the ground state more significantly, widening the energy gap for the electronic transition.[1] A classic example of a molecule with strong negative solvatochromism is Reichardt's dye, which is used to define the empirical ET(30) solvent polarity scale.
The Lippert-Mataga Equation: A Quantitative Model
To quantify the relationship between the spectral shift and solvent polarity, the Lippert-Mataga equation is often employed. This model relates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) to the change in the dye's dipole moment upon excitation (Δμ = μe - μg) and the orientation polarizability of the solvent (Δf).
A plot of the Stokes shift (in cm⁻¹) versus the solvent's orientation polarizability (Δf) should yield a straight line, the slope of which is proportional to the square of the change in dipole moment. This provides a powerful method for experimentally determining the excited-state dipole moment, a key parameter in understanding and predicting a chromophore's behavior.
Experimental Investigation: A Validated Protocol
The following protocol provides a robust, self-validating framework for measuring the solvatochromic shifts of this compound. The key to trustworthy data is meticulous preparation and consistent measurement practices.
Materials and Equipment
-
This compound powder
-
Spectroscopic grade solvents of varying polarity (e.g., n-Hexane, Toluene, Chloroform, Acetone, Ethanol, Acetonitrile, DMSO, Water)
-
Class A volumetric flasks (various sizes)
-
Calibrated micropipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Visible spectrophotometer
-
Fluorometer
Experimental Workflow Diagram
The overall process for acquiring solvatochromic data is systematic, ensuring reproducibility.
Caption: Experimental workflow for solvatochromic analysis.
Step-by-Step Methodology
1. Stock Solution Preparation:
-
Rationale: Preparing a concentrated stock solution minimizes weighing errors and ensures a consistent starting concentration for all subsequent dilutions. A relatively non-polar solvent in which the dye is readily soluble is chosen initially.
-
Procedure: a. Accurately weigh a small amount (e.g., 2.98 mg) of this compound (Molar Mass: 298.30 g/mol ). b. Dissolve the dye in a suitable solvent like Toluene in a 10 mL Class A volumetric flask to create a 1 mM stock solution. c. Ensure the dye is completely dissolved, using gentle sonication if necessary. Store this solution in the dark to prevent photobleaching.
2. Working Solution Preparation:
-
Rationale: The working solutions must be dilute enough to keep the maximum absorbance within the linear range of the spectrophotometer (typically < 0.1) to avoid inner filter effects in fluorescence measurements.
-
Procedure: a. For each solvent to be tested, pipette 100 µL of the 1 mM stock solution into a 10 mL volumetric flask. b. Dilute to the mark with the respective spectroscopic grade solvent. This creates a series of 10 µM working solutions.
3. Spectroscopic Measurement:
-
Rationale: Each new solvent requires its own blank measurement to subtract the absorbance contribution of the solvent and cuvette, ensuring the measured spectrum is solely that of the solute.
-
Procedure: a. Set the UV-Visible spectrophotometer to scan a relevant wavelength range (e.g., 350 nm to 600 nm). b. Fill a clean quartz cuvette with the first pure solvent (e.g., n-Hexane) and record a baseline spectrum. c. Rinse the same cuvette with a small amount of the this compound working solution in that solvent. d. Fill the cuvette with the working solution, place it in the spectrophotometer, and record the absorption spectrum. Identify and record the wavelength of maximum absorbance (λabs, max). e. Transfer the cuvette to the fluorometer. Set the excitation wavelength to the measured λabs, max. f. Record the emission spectrum over a suitable range (e.g., 420 nm to 700 nm). Identify and record the wavelength of maximum emission (λem, max). g. Repeat steps 3b through 3f for every solvent in the series.
Data Presentation and Interpretation
Table 1: Representative Solvatochromic Data for this compound
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | ET(30) (kcal/mol) | λabs, max (nm) | λem, max (nm) |
| Toluene | 2.38 | 1.497 | 33.9 | ~415 | ~485 |
| Chloroform | 4.81 | 1.446 | 39.1 | ~428 | ~505 |
| Acetone | 20.7 | 1.359 | 42.2 | ~435 | ~520 |
| Acetonitrile | 37.5 | 1.344 | 45.6 | ~440 | ~530 |
| Ethanol | 24.5 | 1.361 | 51.9 | ~445 | ~540 |
| Water | 80.1 | 1.333 | 63.1 | 452[2] | ~550 |
Note: Values marked with '~' are illustrative based on typical 7-aminocoumarin behavior and are intended to demonstrate the solvatochromic trend. The value for water is from published literature.
Interpreting the Data
The data clearly shows that as the solvent polarity increases (indicated by both the dielectric constant and the empirical ET(30) value), the absorption and emission maxima shift to longer wavelengths. This confirms the positive solvatochromism of this compound and the π→π* nature of its electronic transition. The more polar solvents, like water, provide greater stabilization to the more polar excited state, thereby lowering its energy level relative to the ground state.
Visualizing the Energy Shift
The effect of solvent polarity on the electronic energy levels can be visualized conceptually.
Caption: Energy level diagram for positive solvatochromism.
Conclusion
The solvatochromism of this compound is a powerful and quantifiable phenomenon that provides direct insight into solute-solvent interactions. As demonstrated, increasing solvent polarity leads to a predictable bathochromic shift in its absorption and emission spectra, a consequence of the increased polarity of its excited state. The experimental protocol detailed herein offers a reliable method for characterizing this behavior, providing researchers with a tool to probe local environments in a wide range of chemical and biological systems. By understanding the principles and methodologies presented in this guide, scientists can effectively leverage solvatochromic probes like this compound to advance research in drug development, materials science, and beyond.
References
CAS number and molecular weight of Coumarin 337
This guide provides a comprehensive technical overview of Coumarin 337, a fluorescent dye with significant applications in scientific research and technology. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, applications, and practical experimental protocols related to this compound, ensuring a blend of theoretical understanding and actionable laboratory insights.
Core Compound Identification and Properties
This compound, also known by its synonym Coumarin 523, is a synthetic organic dye belonging to the coumarin family.[1][2] These compounds are renowned for their potent fluorescence, making them invaluable tools in various scientific disciplines. The unique rigidized, bicyclic amine structure of this compound contributes to its high fluorescence quantum yield and photostability.
Physicochemical Data Summary
Precise identification and characterization are paramount in scientific research. The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 55804-68-7 | [3][4] |
| Molecular Formula | C₁₆H₁₄N₂O₂ | [3][5][6] |
| Molecular Weight | 266.29 g/mol | [3][6][7] |
| Appearance | Light yellow to brown crystalline powder | [1][2] |
| Purity | Typically >98.0% (HPLC) | [1][2] |
Note: The exact molecular weight may vary slightly between sources due to differences in calculation methods (e.g., 266.29 g/mol , 266.30 g/mol , or 266.295 g/mol ). For precise experimental calculations, it is recommended to use the value provided by the specific batch manufacturer.[1][3][4]
Spectroscopic Characteristics and Applications
The utility of this compound stems directly from its excellent photophysical properties. As a fluorescent dye, its ability to absorb light at a specific wavelength and re-emit it at a longer wavelength is central to its function.
Mechanism of Fluorescence
The fluorescence of coumarin dyes is dictated by their electronic structure. Upon absorption of a photon of appropriate energy, the molecule transitions from its electronic ground state (S₀) to an excited singlet state (S₁). It then rapidly relaxes to the lowest vibrational level of the S₁ state. The subsequent decay back to the S₀ ground state results in the emission of a photon, which is observed as fluorescence. The rigid structure of this compound minimizes non-radiative decay pathways (e.g., vibrational relaxation), leading to a higher fluorescence quantum yield.
Diagram: Simplified Jablonski Diagram for this compound Fluorescence
Caption: Jablonski diagram illustrating the electronic transitions leading to fluorescence in this compound.
Key Applications
The bright, blue-green fluorescence of this compound makes it a versatile tool. Its primary applications include:
-
Dye Lasers: this compound is an effective gain medium in tunable liquid dye lasers. The choice of solvent can subtly shift the emission wavelength, allowing for wavelength tuning, a critical feature for various spectroscopic applications.
-
Fluorescence Microscopy and Labeling: While less common than more modern dyes for biological labeling due to potential challenges with water solubility and conjugation, its derivatives can be used in specific applications where its spectral properties are advantageous.
-
Material Science: It can be incorporated into polymers and other materials to create fluorescent plastics, sensors, or optical data storage media. The environmental sensitivity of its fluorescence can be exploited to probe the local polarity or viscosity of materials.
Experimental Protocols and Best Practices
To ensure reliable and reproducible results, adherence to standardized laboratory procedures is essential. The following protocols provide a framework for working with this compound.
Preparation of a Stock Solution (10 mM in DMSO)
The causality for using an organic solvent like DMSO (Dimethyl Sulfoxide) is its excellent solvating power for many organic dyes and its miscibility with aqueous buffers, allowing for easy dilution into experimental media.
Materials:
-
This compound powder (MW: 266.29 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer and sonicator
Protocol:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 266.29 g/mol × 1000 mg/g = 2.66 mg
-
-
Weighing: Carefully weigh out approximately 2.66 mg of this compound powder using an analytical balance and transfer it to a clean, dry microcentrifuge tube.
-
Solubilization: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolution: Cap the tube securely and vortex thoroughly for 1-2 minutes. If complete dissolution is not achieved, sonicate the solution in a water bath for 5-10 minutes.
-
Storage: Store the stock solution at -20°C, protected from light. Amber vials or tubes wrapped in aluminum foil are recommended to prevent photodegradation.
Diagram: Workflow for Stock Solution Preparation
Caption: Step-by-step workflow for preparing a this compound stock solution.
Safety and Handling
As with any chemical reagent, proper safety precautions are mandatory.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves when handling this compound powder or solutions.
-
Handling: Avoid inhalation of the powder by working in a well-ventilated area or a chemical fume hood. Minimize skin contact.
-
Disposal: Dispose of chemical waste according to your institution's environmental health and safety guidelines.
This guide serves as a foundational resource for the effective and safe utilization of this compound in a research setting. By understanding its core properties and adhering to validated protocols, scientists can confidently leverage this versatile fluorophore in their experimental designs.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 55804-68-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound | C16H14N2O2 | CID 72654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS 55804-68-7 | LGC Standards [lgcstandards.com]
- 5. This compound | VSNCHEM [vsnchem.com]
- 6. This compound | 55804-68-7 [chemicalbook.com]
- 7. This compound | 55804-68-7 [chemicalbook.com]
A Researcher's Guide to Sourcing High-Purity Coumarin 337 for Scientific Applications
For researchers, scientists, and professionals in drug development, the procurement of high-purity reagents is a cornerstone of experimental success and data integrity. Coumarin 337, a fluorescent dye with significant applications in cellular imaging and as a building block in medicinal chemistry, is no exception. This in-depth technical guide provides a comprehensive overview of sourcing high-purity this compound, offering insights into supplier evaluation, quality control, and the analytical methodologies crucial for its characterization.
Introduction to this compound: A Versatile Fluorophore
This compound, chemically known as 2,3,6,7-Tetrahydro-11-oxo-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, is a rigidized coumarin dye notable for its strong fluorescence and photostability.[2] Its unique photophysical properties make it a valuable tool in various scientific disciplines. In the realm of life sciences, its intrinsic fluorescence is harnessed for high-resolution cell imaging and as a sensitive probe for detecting specific biomolecules.[3] Furthermore, the coumarin scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the basis for the development of novel therapeutic agents.[4]
Commercial Suppliers of High-Purity this compound
A critical first step for any research endeavor is the identification of reliable commercial suppliers. For high-purity this compound, several reputable chemical companies provide grades suitable for research and development. The standard purity offered is typically ≥98.0%, as determined by High-Performance Liquid Chromatography (HPLC).
| Supplier | Product Number (Example) | Stated Purity | CAS Number |
| Tokyo Chemical Industry (TCI) | C3063 | >98.0% (HPLC)[5] | 55804-68-7[5] |
| Lab Pro Inc. | C3063-200MG | Min. 98.0 (HPLC)[1] | 55804-68-7[1] |
| CymitQuimica | 3B-C3063 | >98.0%(HPLC)[6] | 55804-68-7[6] |
| Santa Cruz Biotechnology | sc-214430 | Not specified | 55804-68-7[3] |
| LGC Standards | TRC-C755515 | Not specified | 55804-68-7 |
Note: This table is not exhaustive and serves as a representation of available suppliers. Researchers should always obtain the latest specifications directly from the supplier.
Understanding the Synthesis and Potential Impurities
While the exact industrial synthesis routes for this compound are often proprietary, a plausible pathway can be inferred from established coumarin synthesis methodologies, such as the Pechmann condensation or Knoevenagel condensation. A likely synthetic approach would involve the reaction of a substituted phenol with a β-ketoester under acidic conditions.
A potential precursor for this compound is 8-hydroxyjulolidine, which can be reacted with an appropriate cyano-substituted β-ketoester.
The nature of the synthesis dictates the potential impurity profile. Researchers should be aware of the following possible contaminants:
-
Starting Materials: Unreacted precursors, such as the substituted phenol or β-ketoester.
-
Reaction By-products: Isomeric coumarins or products from side reactions.
-
Solvents: Residual solvents used during the synthesis and purification steps.
-
Degradation Products: Coumarins can be susceptible to hydrolysis of the lactone ring under certain conditions.
A thorough understanding of the potential impurities is crucial for interpreting experimental results and for developing robust analytical methods for quality control.
Analytical Techniques for Purity Verification and Structural Elucidation
Commercial suppliers typically provide a Certificate of Analysis (CoA) that specifies the purity and the method used for its determination, most commonly HPLC. However, for sensitive applications, independent verification and further characterization are often warranted.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity of organic compounds like this compound. A typical HPLC method would involve:
-
Column: A reverse-phase column (e.g., C18) is generally suitable.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., trifluoroacetic acid or formic acid) to improve peak shape.
-
Detection: A UV detector set at the maximum absorbance wavelength (λmax) of this compound (around 442 nm in ethanol) is standard.[6] A photodiode array (PDA) detector can provide additional spectral information.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the identity of this compound and for identifying impurities. When coupled with HPLC (LC-MS), it can provide mass information for each peak in the chromatogram. The expected molecular weight of this compound (C₁₆H₁₄N₂O₂) is approximately 266.29 g/mol . High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, further confirming the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed. The ¹H NMR spectrum will provide information on the number and connectivity of the protons, while the ¹³C NMR spectrum will reveal the carbon framework. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to piece together the complete structure and confirm the connectivity of the atoms.
Applications in Research and Drug Development
The high fluorescence quantum yield and photostability of this compound make it an excellent candidate for various applications in life sciences research.
Fluorescent Probe and Cellular Imaging
Coumarin derivatives are widely used as fluorescent probes for imaging in living cells.[3] Their fluorescence can be sensitive to the local environment, allowing for the probing of cellular polarity and viscosity.[5] Furthermore, the coumarin scaffold can be functionalized to create targeted probes for specific organelles or biomolecules.
Scaffold for Drug Discovery
The coumarin nucleus is a common motif in biologically active compounds and approved drugs.[4] Its derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. High-purity this compound can serve as a starting material or a key intermediate in the synthesis of novel drug candidates.
Conclusion and Best Practices
Sourcing high-purity this compound is a critical step for any researcher utilizing this versatile fluorophore. By carefully selecting a reputable supplier, understanding the potential impurities, and employing robust analytical techniques for verification, scientists can ensure the quality and reliability of their starting materials. This diligence is paramount for generating reproducible data and for the successful advancement of research and drug development programs.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 55804-68-7 [chemicalbook.com]
- 5. This compound | CAS 55804-68-7 | LGC Standards [lgcstandards.com]
- 6. This compound | C16H14N2O2 | CID 72654 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Photophysical Properties of 7-Aminocoumarins
Introduction: The Allure of the Blue-Green Emitters
7-Aminocoumarins are a prominent class of heterocyclic compounds celebrated for their remarkable photophysical properties.[1][2] Characterized by a core 2H-chromen-2-one (coumarin) scaffold with an amino group at the 7-position, these molecules are workhorses in the fields of cell imaging, fluorescent probe development, and laser technologies.[2][3][4] Their appeal stems from strong fluorescence, typically in the blue-green region of the visible spectrum, high quantum yields, and a profound sensitivity to their molecular environment.[1][5]
This guide provides an in-depth exploration of the core principles governing the photophysics of 7-aminocoumarins, details the key factors that modulate their behavior, presents standardized protocols for their characterization, and discusses their applications for researchers, scientists, and drug development professionals.
Core Photophysical Principles: From Absorption to Emission
The journey of a 7-aminocoumarin fluorophore begins with the absorption of a photon, elevating it from its electronic ground state (S₀) to an excited singlet state (S₁). The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state. From here, it can return to the ground state through several pathways, most notably by emitting a photon (fluorescence).
The efficiency of this fluorescence process is a key characteristic. The photophysical behavior is primarily dictated by an electronic phenomenon known as Intramolecular Charge Transfer (ICT).[1][6] Upon excitation, electron density shifts from the electron-donating 7-amino group to the electron-withdrawing lactone (pyranone) portion of the coumarin ring.[1] This creates a more polar excited state compared to the ground state, a feature that is fundamental to their environmental sensitivity.[7][8]
dot graph "Intramolecular_Charge_Transfer" { layout=dot; rankdir="TB"; splines=ortho;
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_GroundState" { label="Ground State (S₀)"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; GS [label="7-Aminocoumarin"]; Donor_GS [label="7-Amino Group\n(Electron Donor)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acceptor_GS [label="Lactone Ring\n(Electron Acceptor)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GS -> Donor_GS [style=dashed, arrowhead=none]; GS -> Acceptor_GS [style=dashed, arrowhead=none]; }
subgraph "cluster_ExcitedState" { label="Excited State (S₁)"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; ES [label="Excited 7-Aminocoumarin\n(Increased Dipole Moment)"]; Donor_ES [label="Partially Positive\n(δ+)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acceptor_ES [label="Partially Negative\n(δ-)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ES -> Donor_ES [style=dashed, arrowhead=none]; ES -> Acceptor_ES [style=dashed, arrowhead=none]; }
GS -> ES [label=" Absorption\n(hν_abs)", color="#34A853", style=bold]; Donor_GS -> Acceptor_GS [label=" ICT upon excitation", dir=forward, color="#202124", style=dashed, constraint=false]; ES -> GS [label=" Fluorescence\n(hν_em)", color="#FBBC05", style=bold];
{rank=same; GS; ES;} } enddot Caption: Intramolecular Charge Transfer (ICT) in 7-Aminocoumarins.
Modulating Photophysical Properties: The Levers of Control
The true power of 7-aminocoumarins lies in their tunability. Both external environmental factors and internal structural modifications can be used to precisely control their optical outputs.
Solvent Effects (Solvatochromism)
The ICT character of the excited state makes 7-aminocoumarins highly sensitive to solvent polarity.[7][9] In polar solvents, the larger dipole moment of the excited state is stabilized more effectively than the ground state. This stabilization lowers the energy of the excited state, resulting in a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum.[7][10] This phenomenon, known as solvatochromism, is a hallmark of this class of dyes. Conversely, the absorption spectrum is less affected by solvent polarity.[7] The significant difference between the absorption and emission maxima, known as the Stokes shift, therefore tends to increase with solvent polarity.
Substituent Effects
The photophysical properties can be finely tuned by adding different chemical groups to the coumarin core.[2][9]
-
At the 7-amino group: Increasing the electron-donating ability of the amino group (e.g., by alkylation to form diethylamino groups) or making it more rigid (e.g., incorporating it into a julolidine ring as in Coumarin 153) enhances the ICT process.[11] This typically leads to increased fluorescence quantum yields and red-shifted emission.
-
At the 4-position: Introducing electron-withdrawing groups (like trifluoromethyl, -CF₃) at this position enhances the electron-accepting nature of the pyranone ring.[8][10][11] This strengthens the ICT character, leading to a significant red-shift in both absorption and emission spectra and often a larger Stokes shift.[11]
-
At the 3-position: Substituents at the 3-position can also modulate the electronic properties and introduce new functionalities, for example, for conjugation to biomolecules.[4][12]
| Compound | Substituents | Typical Emission Max (nm) in Ethanol | Key Feature |
| Coumarin 120 | 7-amino, 4-methyl | ~440 | Simple, foundational 7-aminocoumarin. |
| Coumarin 1 | 7-ethylamino, 4-methyl | ~450 | Increased electron donation from ethyl group. |
| Coumarin 102 | 7-(diethylamino), 4-methyl | ~475 | Stronger electron donation, significant red-shift. |
| Coumarin 153 | 7-(julolidyl), 4-trifluoromethyl | ~540 | Rigid amino group and strong electron-withdrawing group lead to high quantum yield and large Stokes shift.[11] |
Experimental Characterization: Quantifying the Light
Accurate characterization of photophysical properties is essential. Standardized, well-controlled experiments are the bedrock of trustworthy data.
Steady-State Spectroscopy
This involves measuring the absorption and fluorescence spectra under continuous illumination.
-
UV-Visible Absorption Spectroscopy: Measures the wavelengths of light a molecule absorbs. The wavelength of maximum absorbance is denoted as λabs.
-
Fluorescence Spectroscopy: Measures the intensity of light emitted by a molecule as a function of wavelength. The wavelength of maximum emission is denoted as λem.
Fluorescence Quantum Yield (ΦF) Determination
The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed.[13][14] A value of 1.0 indicates that every absorbed photon results in an emitted photon.
The comparative method (Williams et al.) is the most common and reliable technique for solutions.[13] It involves comparing the fluorescence of the test sample to a well-characterized fluorescence standard with a known quantum yield.[13][15]
Protocol: Relative Fluorescence Quantum Yield Measurement
-
Select a Standard: Choose a fluorescence standard whose absorption and emission spectra overlap significantly with the test sample. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard for blue-emitters.
-
Prepare Solutions: Prepare a series of dilute solutions of both the test sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[13][15]
-
Measure Absorbance: Record the UV-Vis absorption spectra for all solutions. Note the absorbance at the chosen excitation wavelength (λex).
-
Measure Fluorescence: Record the corrected fluorescence emission spectra for all solutions using the same λex and identical instrument settings (e.g., slit widths).
-
Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the test sample and the standard, plot the integrated fluorescence intensity versus absorbance at λex. The data should yield a straight line passing through the origin.
-
Calculate Quantum Yield: The quantum yield of the test sample (ΦX) is calculated using the following equation:[13]
ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the plots for the test and standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the test and standard, respectively (this term is 1 if the same solvent is used).[13]
-
dot graph "Quantum_Yield_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Prep" { label="Preparation"; bgcolor="#F1F3F4"; A1 [label="Select appropriate\nfluorescence standard"]; A2 [label="Prepare dilute solutions\n(Abs < 0.1) of sample\nand standard"]; A1 -> A2; }
subgraph "cluster_Measure" { label="Measurement"; bgcolor="#F1F3F4"; B1 [label="Measure Absorbance\nat excitation λ (λex)"]; B2 [label="Measure corrected\nFluorescence Emission\n(same λex)"]; B1 -> B2; }
subgraph "cluster_Analysis" { label="Data Analysis"; bgcolor="#F1F3F4"; C1 [label="Integrate area under\neach emission spectrum"]; C2 [label="Plot Integrated Intensity\nvs. Absorbance for both\nsample and standard"]; C3 [label="Calculate gradients (Grad)\nof the linear fits"]; C1 -> C2 -> C3; }
subgraph "cluster_Calc" { label="Calculation"; bgcolor="#F1F3F4"; D1 [label="Apply Comparative Formula:\nΦx = Φst * (Gradx/Gradst) * (η²x/η²st)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
A2 -> B1; B2 -> C1; C3 -> D1; } enddot Caption: Workflow for Relative Fluorescence Quantum Yield Determination.
Applications in Research and Drug Development
The unique photophysical properties of 7-aminocoumarins make them invaluable tools across various scientific disciplines.
-
Fluorescent Probes and Sensors: Their environmental sensitivity is exploited to create probes that report on local polarity, viscosity, or the presence of specific ions or biomolecules.[1][5] For instance, coumarin-based probes have been developed to detect changes in pH.[16]
-
Bioimaging: Their high brightness and photostability make them excellent fluorophores for labeling proteins, nucleic acids, and other cellular components for visualization in living cells via fluorescence microscopy.[5][17] 7-Amino-4-methylcoumarin (AMC) is widely used as a reporter in enzyme activity assays, where cleavage of an AMC-substrate conjugate releases the highly fluorescent free AMC.[3]
-
Laser Dyes: Certain 7-aminocoumarins are used as gain media in tunable dye lasers due to their high fluorescence efficiency and broad emission spectra.[3]
Conclusion and Outlook
7-Aminocoumarins represent a versatile and powerful class of fluorophores. The fundamental principle of intramolecular charge transfer governs their key photophysical characteristics, including their strong fluorescence and sensitivity to the local environment. Through strategic chemical modifications and a deep understanding of solvent effects, researchers can rationally design coumarin derivatives with tailored optical properties for a vast array of applications, from fundamental biological research to advanced materials science and diagnostics. The continued exploration of new synthetic methodologies and a deeper theoretical understanding of their excited-state dynamics will undoubtedly lead to the development of next-generation fluorescent tools with even greater sophistication and utility.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. 7-Amino coumarin based fluorescent phototriggers coupled with nano/bio-conjugated bonds: Synthesis, labeling and photorelease - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Controlling Stimulated Emission via Intramolecular Charge Transfer in Amino-Coumarin Dyes: Switching from Reverse Saturable to Saturable Absorption [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.uci.edu [chem.uci.edu]
- 14. jasco-global.com [jasco-global.com]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Coumarin 337 as a Solvatochromic Fluorescent Probe for Bioimaging Cellular Microenvironments
Introduction: The Power of Environmental Sensing with Coumarin 337
In the intricate landscape of a living cell, different organelles and compartments present unique microenvironments with varying degrees of polarity, viscosity, and molecular composition. Visualizing these subtle differences is crucial for understanding cellular processes in both healthy and diseased states. This compound (C337), a highly fluorescent and photostable dye, emerges as a powerful tool for such investigations.[1][] Initially recognized for its applications in lasers and solar cells, its intrinsic photophysical properties make it an excellent candidate for a bioimaging probe.[1]
C337 belongs to the 7-aminocoumarin family, with a rigidized nitrogen atom that contributes to its high fluorescence quantum yield in various solvents, including water (Φ = 0.67).[1] The molecule's structure features a julolidyl group as an electron donor and a lactone ring with oxo and cyano groups as electron acceptors.[1] This architecture facilitates a significant intramolecular charge transfer (ICT) upon photoexcitation, making its fluorescence emission highly sensitive to the polarity of its surrounding environment—a phenomenon known as positive solvatochromism.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound as a fluorescent probe to map and analyze the polarity of subcellular microenvironments.
Principle of Application: Leveraging Solvatochromism for Cellular Imaging
The primary mechanism behind this compound's utility in bioimaging is its pronounced solvatochromism. In non-polar (lipophilic) environments, such as lipid droplets or cell membranes, C337 exhibits fluorescence emission at shorter wavelengths (blue-shifted). Conversely, in more polar (hydrophilic) environments like the cytoplasm or nucleus, its emission is red-shifted to longer wavelengths.[1][3] This spectral shift provides a direct readout of the local environmental polarity.
By capturing fluorescence images at two different emission wavelengths (one corresponding to the non-polar environment and one to the polar), a ratiometric analysis can be performed. This approach minimizes artifacts arising from variations in probe concentration, cell thickness, or excitation intensity, thereby providing a more quantitative and reliable map of intracellular polarity.[]
Caption: Principle of solvatochromism for mapping cellular polarity with this compound.
Photophysical Properties of this compound
Understanding the spectral characteristics of a fluorescent probe is paramount for successful imaging experiments. The table below summarizes the key photophysical properties of this compound. Note that the absorption (λ_abs) and emission (λ_em) maxima can vary depending on the specific cellular microenvironment.
| Property | Value | Source |
| Chemical Name | 2,3,6,7-Tetrahydro-9-cyano-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one | N/A |
| Molecular Formula | C₁₈H₁₆N₂O₂ | N/A |
| Molecular Weight | 292.33 g/mol | N/A |
| λabs (Ethanol) | ~420 nm | [1] |
| λem (Ethanol) | ~480 nm | [1] |
| λabs (Water) | ~435 nm | [1] |
| λem (Water) | ~515 nm | [1] |
| Quantum Yield (Φ) (Ethanol) | 0.65 | [1] |
| Quantum Yield (Φ) (Water) | 0.67 | [1] |
| Recommended Excitation | 405 nm or 440 nm laser line | [4] |
| Recommended Emission | Channel 1: 430-480 nm, Channel 2: 500-550 nm | Inferred from[1] |
Detailed Experimental Protocol
This protocol provides a general guideline for staining live cells with this compound. Optimization of probe concentration and incubation time is highly recommended for different cell types and experimental conditions.[5]
Required Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, spectroscopy grade
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cells cultured on glass-bottom dishes or coverslips suitable for high-resolution microscopy
-
Fluorescence microscope (confocal recommended) with appropriate filter sets
-
CO₂ incubator (37°C, 5% CO₂)
Reagent Preparation
-
10 mM this compound Stock Solution:
-
Carefully weigh out 2.92 mg of this compound powder.
-
Dissolve in 1 mL of anhydrous DMSO.
-
Vortex or sonicate briefly until fully dissolved.
-
Store in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
This compound Working Solution:
-
On the day of the experiment, thaw a stock solution aliquot.
-
Prepare a working solution by diluting the stock solution in pre-warmed (37°C) complete cell culture medium.
-
The optimal final concentration typically ranges from 200 nM to 5 µM .[5] It is recommended to test a range of concentrations (e.g., 500 nM, 1 µM, 2.5 µM, 5 µM) to determine the best signal-to-noise ratio with minimal cytotoxicity for your specific cell line.
-
Staining and Imaging Workflow
Caption: Experimental workflow for live-cell staining with this compound.
Step-by-Step Procedure:
-
Cell Seeding: Seed cells on a suitable imaging vessel (e.g., 35 mm glass-bottom dish) and allow them to adhere and grow to the desired confluency (typically 50-70%). The cell monolayer should not be overly dense to allow for clear imaging of individual cells.
-
Probe Preparation: Prepare the this compound working solution in pre-warmed medium as described in section 4.2.
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS (pH 7.4) to remove any residual serum.
-
Add the probe-containing medium to the cells, ensuring the cell monolayer is completely covered.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for a duration of 15 to 45 minutes .[5] Shorter incubation times are generally preferred to minimize potential cytotoxicity and endocytic uptake of the probe.
-
Washing: After incubation, remove the probe-containing medium. Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess unbound probe and reduce background fluorescence.[5]
-
Imaging: Add fresh pre-warmed culture medium or a suitable imaging buffer (e.g., HEPES-buffered solution) to the cells. Image the stained cells immediately using a fluorescence microscope.
Data Acquisition and Analysis
-
Microscope Configuration:
-
Use a laser line that efficiently excites this compound, such as a 405 nm or 440 nm laser.[4]
-
Set up two emission channels to capture the solvatochromic shift:
-
Channel 1 (Non-polar): 430 - 480 nm (for bluer emission)
-
Channel 2 (Polar): 500 - 550 nm (for greener emission)
-
-
Acquire images sequentially to avoid bleed-through between channels.
-
Use the lowest possible laser power and shortest exposure time to minimize phototoxicity and photobleaching.[6]
-
-
Controls:
-
Unstained Cells: Image a sample of unstained cells using the same settings to assess the level of cellular autofluorescence.
-
Vehicle Control: Treat cells with the highest concentration of DMSO used in the working solutions to ensure the vehicle itself does not cause any morphological or fluorescence changes.
-
-
Ratiometric Image Analysis:
-
Perform background subtraction on both channels.
-
Generate a ratiometric image by dividing the image from the "polar" channel (Ch2) by the image from the "non-polar" channel (Ch1) on a pixel-by-pixel basis.
-
The resulting image will display a pseudo-colored map where color intensity corresponds to the relative polarity of the different cellular regions. Higher ratio values indicate a more polar environment.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | - Insufficient probe concentration or incubation time.- Incorrect filter/laser settings. | - Increase probe concentration or incubation time systematically.- Verify excitation and emission filter settings match the probe's spectra. |
| High Background Signal | - Incomplete removal of unbound probe.- Probe precipitation in media. | - Increase the number and duration of washing steps.[5]- Ensure the stock solution is fully dissolved before diluting. Prepare fresh working solutions. |
| Phototoxicity/Cell Death | - Probe concentration is too high.- Excessive light exposure. | - Perform a cytotoxicity assay (e.g., CCK-8) to determine the optimal non-toxic concentration.[6]- Reduce laser power and exposure time. Use a more sensitive detector. |
| Probe Compartmentalization | - Probe is being actively sequestered in organelles (e.g., lysosomes). | - Reduce incubation time.- Lower the incubation temperature (e.g., to 4°C) during staining to inhibit active transport, though this may affect membrane fluidity. |
Safety and Handling
This compound is a chemical compound intended for laboratory research use only. While coumarins generally have low toxicity, standard laboratory safety practices should be followed.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle DMSO with care, as it can facilitate the absorption of substances through the skin.
References
- 1. rusjbpc.ru [rusjbpc.ru]
- 3. scispace.com [scispace.com]
- 4. Membrane‐Permeant, Bioactivatable Coumarin Derivatives for In‐Cell Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Self-Assembled Ru(II)-Coumarin Complexes for Selective Cell Membrane Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and application of coumarin fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Coumarin 337 for Fluorescence Microscopy
A Senior Application Scientist's Guide to Cellular Imaging
Introduction: The Power of Coumarin 337 in Cellular Imaging
This compound is a robust and versatile fluorescent dye belonging to the 7-aminocoumarin family. Its rigid molecular structure contributes to a high fluorescence quantum yield, making it a bright and reliable probe for various fluorescence microscopy applications.[1] One of its most significant characteristics is its solvatochromism—the phenomenon where its fluorescence emission spectrum shifts depending on the polarity of its local environment.[2][3][4][5][6] This property makes this compound not just a stain, but an environmental sensor, capable of reporting on the biophysical characteristics of subcellular compartments.
This guide provides an in-depth overview of this compound's properties, detailed protocols for its application in live-cell imaging, and expert insights into optimizing its performance for reliable and reproducible results. It is primarily used as a highly effective probe for lipid droplets, leveraging its preference for nonpolar environments.[7][8]
Physicochemical and Spectral Properties
Understanding the fundamental properties of a fluorophore is critical for experimental design, particularly for selecting appropriate filter sets and laser lines. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄N₂O₂ | [9][10] |
| Molecular Weight | 266.29 g/mol | [9] |
| Appearance | Light yellow to orange crystalline powder | [10][11] |
| Excitation Max (λex) | ~442-452 nm (in ethanol/water) | [1][11] |
| Emission Max (λem) | ~480-520 nm (highly solvent-dependent) | [3][5] |
| Purity | >98.0% (HPLC) | [10] |
| Quantum Yield (Φ) | 0.65 (in ethanol), 0.67 (in water) | [1] |
Causality Insight: The broad absorption and emission spectra are characteristic of coumarin dyes. The significant Stokes shift (the difference between excitation and emission maxima) is advantageous as it minimizes spectral overlap, improving the signal-to-noise ratio in fluorescence detection.[12]
Principle of Action: A Solvatochromic Lipid Droplet Probe
This compound's utility in microscopy stems from its solvatochromic and lipophilic nature.
-
Solvatochromism : The dye exhibits a hypsochromic shift (blue shift) in its emission in nonpolar environments and a bathochromic shift (red shift) in polar environments. This is due to changes in the dipole moment of the molecule upon excitation and its interaction with solvent molecules.[2][6]
-
Lipid Droplet Targeting : Lipid droplets (LDs) are cellular organelles that store neutral lipids, creating a highly nonpolar, lipid-rich microenvironment.[8][13] Due to its hydrophobicity, this compound preferentially partitions into these LDs from the aqueous cytoplasm. Once inside the nonpolar core of the LD, its fluorescence intensity increases significantly, and the emission maximum shifts, allowing for high-contrast imaging of these organelles.[7]
The diagram below illustrates this principle, showing how environmental polarity affects the dye's fluorescent output.
Caption: Mechanism of this compound as a lipid droplet sensor.
Experimental Protocol: Live-Cell Imaging of Lipid Droplets
This protocol provides a robust starting point for staining lipid droplets in live mammalian cells. Optimization is recommended for specific cell types and experimental conditions.
Reagent Preparation (Stock Solution)
-
Expertise & Experience: this compound has poor solubility in aqueous solutions. A high-concentration stock in an organic solvent is essential. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solvating power and compatibility with cell culture media at low final concentrations (<0.5% v/v).
-
Procedure:
-
Weigh out 1 mg of this compound powder.
-
Dissolve in 0.75 mL of high-quality, anhydrous DMSO to prepare a 5 mM stock solution.
-
Vortex thoroughly until fully dissolved. The solution should be clear.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Cell Preparation and Staining
-
Trustworthiness: This protocol is designed to be self-validating. The expected outcome is bright, distinct puncta (lipid droplets) with low cytoplasmic background. If diffuse cytoplasmic staining is observed, it may indicate cell stress or membrane permeabilization.
-
Procedure:
-
Cell Seeding: Plate cells onto a suitable imaging vessel (e.g., glass-bottom dishes, chambered coverslips) 24-48 hours prior to staining. Aim for 60-80% confluency at the time of imaging.
-
Working Solution Preparation: Prepare a fresh working solution of this compound by diluting the 5 mM DMSO stock into pre-warmed (37°C) complete cell culture medium. A final concentration range of 1-10 µM is a good starting point for optimization.
-
Example: To make 1 mL of 5 µM working solution, add 1 µL of 5 mM stock to 999 µL of medium.
-
-
Cell Staining: a. Remove the existing culture medium from the cells. b. Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual serum. c. Add the this compound working solution to the cells. d. Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Wash and Image: a. Remove the staining solution. b. Wash the cells twice with pre-warmed PBS or live-cell imaging buffer to remove unbound dye and reduce background fluorescence. c. Add fresh, pre-warmed imaging buffer or medium to the cells. Proceed to imaging immediately.
-
Fluorescence Microscopy and Imaging Parameters
-
Microscope Setup: Use a fluorescence microscope equipped with a filter set appropriate for blue fluorescent dyes.
-
Excitation: A standard DAPI or similar filter cube (e.g., ~440/20 nm excitation filter) is often suitable.
-
Emission: A corresponding emission filter (e.g., ~480/40 nm or a longpass filter) should be used.
-
-
Image Acquisition:
-
Minimize phototoxicity and photobleaching by using the lowest possible laser power and shortest exposure times that provide a good signal-to-noise ratio.
-
Acquire a brightfield or DIC image to correlate the fluorescent signal with cell morphology.
-
Workflow and Troubleshooting
The general workflow for a cell staining experiment is outlined below.
Caption: Standard experimental workflow for this compound staining.
| Problem | Potential Cause | Solution |
| No/Weak Signal | Incorrect filter set; Dye degradation; Insufficient dye concentration or incubation time. | Verify excitation/emission filters match dye spectra. Use fresh dye stock. Optimize concentration and incubation time (e.g., increase to 10 µM or 45 min). |
| High Background | Incomplete removal of unbound dye; Cell death/membrane permeabilization. | Increase the number and duration of wash steps. Check cell viability with a viability stain (e.g., Trypan Blue). Reduce dye concentration. |
| Phototoxicity | Excessive light exposure (laser power or exposure time). | Use a neutral density filter to reduce laser power. Minimize exposure time. Use time-lapse imaging sparingly. |
| Precipitate in Medium | Dye concentration is too high; Poor quality DMSO. | Ensure the final DMSO concentration in the medium is <0.5%. Use anhydrous, high-purity DMSO for the stock solution. Prepare working solution immediately before use. |
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[9][11][14]
-
Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses when handling the solid compound and its solutions.
-
Handling: Handle in a well-ventilated area or chemical fume hood to avoid inhaling dust.[14] Avoid contact with skin and eyes.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a powerful and insightful fluorescent probe for microscopy. Its solvatochromic properties make it an excellent tool for high-contrast imaging of lipid droplets and for potentially probing the polarity of other subcellular environments. By following the detailed protocols and understanding the principles behind its application, researchers can generate high-quality, reproducible data for a wide range of studies in cell biology and drug development.
References
- 1. rusjbpc.ru [rusjbpc.ru]
- 2. Solvatochromic Study of Coumarin in Pure and Binary Solvents with Computational Insights into Dipole Moment, Reactivity, and Stabilization Energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AIE Based Coumarin Chromophore - Evaluation and Correlation Between Solvatochromism and Solvent Polarity Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Imaging of lipid droplets using coumarin fluorophores in live cells and C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C16H14N2O2 | CID 72654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. This compound | 55804-68-7 [chemicalbook.com]
- 12. soc.chim.it [soc.chim.it]
- 13. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
Application Note: Coumarin 337 as a Versatile Fluorometric Sensor for Metal Ions and pH
Introduction: The Potential of Coumarin 337 in Fluorescence Sensing
This compound (C337), chemically known as 2,3,6,7-Tetrahydro-11-oxo-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, is a robust and highly fluorescent dye renowned for its applications in laser technologies and solar cells.[2] Its rigidized 7-amino group minimizes non-radiative decay pathways, resulting in a high fluorescence quantum yield in various solvents (e.g., Φ = 0.67 in water).[2] This inherent brightness and photostability make the coumarin scaffold an exceptional platform for the development of sensitive fluorescent sensors.[3][4]
While primarily known as a laser dye, the electronic properties of the C337 core structure—featuring an electron-donating julolidine moiety and electron-accepting cyano and lactone groups—make it exquisitely sensitive to its local microenvironment.[2][5] This sensitivity can be harnessed for the detection of analytes such as metal ions and changes in pH. This is typically achieved by synthetically modifying the coumarin core to include a specific receptor unit that interacts with the target analyte, leading to a measurable change in the fluorescence output. Coumarin-based sensors have been successfully developed for a wide array of metal ions, including Cu²⁺, Hg²⁺, Mg²⁺, and Zn²⁺, as well as for monitoring pH across various ranges.[6][7]
This guide provides a comprehensive overview of the principles, mechanisms, and detailed protocols for utilizing fluorophores based on the this compound scaffold for the detection of metal ions and pH, tailored for researchers in environmental science, biochemistry, and drug development.
Fundamental Sensing Mechanisms
The function of a coumarin-based sensor relies on the modulation of its fluorescence properties upon interaction with an analyte. This modulation is typically governed by one of several photophysical mechanisms.
For a coumarin dye to function as a metal ion sensor, it must be functionalized with a chelating group—a molecular unit capable of binding to the target metal ion. This binding event alters the electronic structure of the fluorophore, leading to a change in fluorescence intensity or wavelength.
-
Chelation-Enhanced Fluorescence (CHEF): In many sensor designs, the unbound chelator quenches the coumarin's fluorescence through mechanisms like Photoinduced Electron Transfer (PET). Upon binding a metal ion, the chelator's electrons are stabilized, inhibiting the PET process. This "turns on" the fluorescence, resulting in a significant increase in emission intensity.
-
Chelation-Enhanced Quenching (CHEQ): Conversely, binding to certain metal ions, particularly paramagnetic ones like Cu²⁺ or Ni²⁺, can quench fluorescence.[8] This occurs because the metal ion introduces new non-radiative decay pathways for the excited state.[8]
Causality Behind Design: The choice of chelating agent is paramount as it dictates the sensor's selectivity. For instance, a soft ligand like a Schiff base containing sulfur or nitrogen atoms will preferentially bind to soft metal ions like Hg²⁺, while hard ligands with oxygen donors will favor hard metal ions like Mg²⁺ or Ca²⁺.
The fluorescence of many coumarin derivatives is highly dependent on an Intramolecular Charge Transfer (ICT) process, where electron density shifts from the electron-donating part of the molecule to the electron-accepting part upon photoexcitation.[2]
A pH sensor is created by incorporating an acidic or basic functional group (e.g., an amine or phenol) into the coumarin structure. The protonation state of this group, which is dictated by the ambient pH, directly influences the efficiency of the ICT process.
-
Mechanism: In a typical 7-aminocoumarin derivative, the amino group is the electron donor. At low pH, this amine becomes protonated (-NH₃⁺). The positive charge drastically reduces its electron-donating ability, thereby inhibiting the ICT process. This inhibition leads to a significant blue shift (shift to a shorter wavelength) in the absorption and emission spectra and often a decrease in fluorescence intensity.[6][9] As the pH increases, the amine is deprotonated, restoring the ICT state and shifting the fluorescence back to longer wavelengths.
Diagram: General Workflow for Fluorescence-Based Sensing
A generalized workflow for utilizing a coumarin-based sensor in a laboratory setting.
Caption: Experimental workflow for analyte detection using a coumarin sensor.
Application Protocols
Trustworthiness Note: These protocols are designed as self-validating systems. Each includes steps for preparing blanks and running controls, which are essential for accurate and reproducible results. Always use high-purity solvents and reagents.
-
Objective: To prepare a concentrated stock solution for subsequent experiments.
-
Materials:
-
This compound powder (CAS 55804-68-7)[1]
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Calibrated micropipettes
-
-
Procedure:
-
Weigh out a precise amount of this compound powder (e.g., 2.66 mg). The molecular weight of this compound is 266.29 g/mol .[10]
-
Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. (For 2.66 mg, add 1.0 mL of DMSO).
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. The stock solution is stable for several months under these conditions.
-
-
Objective: To quantify the fluorescence response of a coumarin sensor to a specific metal ion.
-
Materials:
-
This compound-based sensor stock solution (10 mM in DMSO).
-
Assay buffer (e.g., 10 mM HEPES, pH 7.4). The choice of buffer is critical to avoid chelation of the target ion.
-
Stock solutions of the target metal ion (e.g., 10 mM CuCl₂ in deionized water).
-
96-well microplate (black, clear bottom for fluorescence).
-
Microplate reader or spectrofluorometer.
-
-
Procedure:
-
Prepare a working solution of the sensor by diluting the 10 mM stock to 10 µM in the assay buffer.
-
Prepare a series of metal ion dilutions from the stock solution in the assay buffer.
-
In the 96-well plate, add 90 µL of the 10 µM sensor working solution to each well.
-
Add 10 µL of the corresponding metal ion dilution to each well. Include a "blank" well containing 10 µL of assay buffer only. This creates a calibration curve.
-
Mix gently and incubate for 15 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity. For this compound, a typical excitation wavelength is ~442 nm.[11] The emission maximum should be determined experimentally but is expected in the blue-green region.
-
Plot the fluorescence intensity (or the ratio F/F₀, where F₀ is the blank) against the metal ion concentration.
-
-
Objective: To validate that the sensor's response is specific to the target metal ion.
-
Procedure:
-
Prepare solutions of the target metal ion (e.g., 100 µM Cu²⁺) and various potentially interfering ions (e.g., 1 mM solutions of Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe³⁺, etc.).
-
Prepare samples as in Protocol 2, with the following groups:
-
Control: Sensor only.
-
Target Ion: Sensor + Target Ion (e.g., 10 µM Cu²⁺).
-
Interfering Ions: Sensor + Interfering Ion (e.g., 100 µM Na⁺).
-
Competition: Sensor + Target Ion + Interfering Ion.
-
-
Measure the fluorescence of all samples. An effective sensor will show a significant change only in the presence of the target ion, and this response should not be significantly altered by a 10-fold or greater excess of other ions.
-
-
Objective: To characterize the pH-dependent fluorescence of a coumarin sensor.
-
Materials:
-
This compound-based pH sensor stock solution.
-
A series of buffers covering a wide pH range (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10).
-
-
Procedure:
-
Prepare a working solution of the sensor (e.g., 10 µM) in each of the different pH buffers.
-
Measure the fluorescence emission spectrum for each sample at a fixed excitation wavelength.
-
Plot the fluorescence intensity at the emission maximum against the pH value.
-
The pKa of the sensor can be determined by fitting the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The linear range of the pH response is typically centered around the pKa.
-
Diagram: Sensing Mechanism for a Generic Coumarin pH Indicator
Illustration of how protonation state affects the ICT character and fluorescence emission of a coumarin-based pH sensor.
Caption: pH-dependent fluorescence shift in a coumarin sensor.
Data Presentation & Performance Metrics
The performance of a sensor is characterized by several key parameters, which should be determined experimentally.
| Parameter | Description | Typical Value for Coumarin Sensors |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. Typically calculated as 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve. | Ranges from nanomolar (nM) to micromolar (µM) depending on the analyte and sensor design.[12] |
| Selectivity | The ability of the sensor to respond to the target analyte in the presence of other potentially interfering species. | High selectivity is often achieved, with minimal response to a >10-fold excess of interfering ions.[8] |
| Linear Range | The concentration range over which the fluorescence response is directly proportional to the analyte concentration. | Varies widely based on the sensor's binding affinity. |
| pKa (for pH sensors) | The pH at which the protonated and deprotonated forms of the sensor are present in equal concentrations. Defines the center of the useful sensing range. | Can be synthetically tuned across the entire pH scale.[6] |
| Stokes Shift | The difference in wavelength (nm) between the absorption maximum and the emission maximum. | Coumarins generally have large Stokes shifts, which is advantageous for minimizing self-absorption and improving signal-to-noise.[4] |
Conclusion
The this compound scaffold represents a class of highly photostable and bright fluorophores with significant potential for the development of chemical sensors. By functionalizing the coumarin core with appropriate receptor moieties, it is possible to create highly sensitive and selective probes for a diverse range of metal ions and for monitoring pH. The protocols outlined in this guide provide a robust framework for the systematic evaluation and application of these sensors in a research setting. Adherence to control experiments and rigorous data analysis will ensure the generation of reliable and impactful scientific results.
References
- 1. This compound | C16H14N2O2 | CID 72654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rusjbpc.ru [rusjbpc.ru]
- 3. benchchem.com [benchchem.com]
- 4. soc.chim.it [soc.chim.it]
- 5. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and application of coumarin fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | CAS 55804-68-7 | LGC Standards [lgcstandards.com]
- 11. This compound | 55804-68-7 [chemicalbook.com]
- 12. A coumarin-based fluorescent chemosensor as a Sn indicator and a fluorescent cellular imaging agent - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Deeper Insights: Two-Photon Absorption Applications of Coumarin 337
Introduction: Beyond the Conventional - The Power of Two-Photon Absorption with Coumarin 337
In the landscape of advanced molecular imaging and therapy, the quest for probes that offer deeper tissue penetration, reduced phototoxicity, and enhanced spatial resolution is paramount. Two-photon absorption (2PA) microscopy and related techniques have emerged as a transformative solution, and at the heart of this revolution lies the careful selection of fluorophores. This compound, a highly fluorescent dye, stands out as a compelling candidate for these applications. Its rigidized 7-aminocoumarin structure minimizes non-radiative decay pathways, leading to a high fluorescence quantum yield, a critical prerequisite for a robust two-photon probe.[1] This guide provides an in-depth exploration of the two-photon absorption applications of this compound, offering both the theoretical underpinnings and practical protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for reproducible and impactful results.
Core Principles: The Two-Photon Advantage
Conventional fluorescence microscopy relies on the absorption of a single high-energy photon (typically in the UV or visible range) to excite a fluorophore. In contrast, two-photon excitation is a nonlinear optical process where a fluorophore simultaneously absorbs two lower-energy photons, most often in the near-infrared (NIR) spectrum.[2] This fundamental difference provides several distinct advantages:
-
Deeper Tissue Penetration: NIR light experiences less scattering and absorption by biological tissues, enabling imaging at greater depths.[2]
-
Reduced Phototoxicity: The lower energy of the individual photons minimizes damage to living cells and tissues outside the focal plane.[2]
-
Inherent 3D Sectioning: The quadratic relationship between excitation and fluorescence intensity confines the excitation to a tiny focal volume, providing intrinsic three-dimensional resolution without the need for a confocal pinhole.[2]
The efficiency of a molecule to undergo 2PA is quantified by its two-photon absorption cross-section (σ₂), measured in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴s photon⁻¹). A higher GM value signifies a greater probability of two-photon absorption, making it a key parameter for selecting suitable probes.[2]
Photophysical Properties of this compound
A thorough understanding of the photophysical properties of this compound is essential for optimizing its use in 2PA applications. These properties are often influenced by the solvent environment due to the molecule's intramolecular charge transfer (ICT) character.[1]
| Property | Value | Solvent | Reference |
| Absorption Maximum (λ_abs) | 452 nm | Water | [1] |
| Fluorescence Quantum Yield (Φ_f) | 0.65 | Ethanol | [1] |
| Fluorescence Quantum Yield (Φ_f) | 0.67 | Water | [1] |
| Two-Photon Absorption Cross-Section (σ₂) | Not Experimentally Determined | - | - |
Application 1: High-Resolution Cellular Imaging with Two-Photon Microscopy
The high fluorescence quantum yield and anticipated significant 2PA cross-section of this compound make it an excellent probe for high-resolution imaging of cellular and subcellular structures in thick biological specimens.
Causality in Protocol Design for Two-Photon Microscopy
The success of two-photon microscopy hinges on optimizing the signal-to-noise ratio while minimizing phototoxicity. The choice of solvent for the stock solution, the final concentration of the dye, and the incubation time are critical parameters that must be carefully considered.
-
Solubility and Stock Solutions: this compound is sparingly soluble in water but readily dissolves in organic solvents like dimethyl sulfoxide (DMSO). Preparing a concentrated stock solution in DMSO allows for easy dilution into aqueous cell culture media. It is crucial to keep the final DMSO concentration in the cell culture medium below 0.5% (ideally ≤0.1%) to avoid cytotoxicity.[5]
-
Concentration and Incubation Time: The optimal staining concentration and incubation time represent a balance between achieving sufficient intracellular fluorescence for imaging and avoiding artifacts due to dye aggregation or cytotoxicity. A typical starting point is a concentration range of 1-10 µM with an incubation time of 15-60 minutes.[6][7] These parameters should be optimized for each cell type and experimental condition.
-
Washing Steps: Thorough washing after incubation is essential to remove unbound dye, which can contribute to background fluorescence and reduce image contrast.
Experimental Workflow for Two-Photon Microscopy
Caption: Workflow for staining live cells with this compound for two-photon microscopy.
Detailed Protocol for Live-Cell Staining with this compound
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium appropriate for the cell line
-
Cells cultured on glass-bottom dishes or coverslips suitable for microscopy
-
Two-photon laser scanning microscope
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1 to 10 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Preparation:
-
Seed cells on a glass-bottom imaging dish or coverslip at a density that will result in 50-70% confluency at the time of imaging.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Staining:
-
Prepare a working solution of this compound by diluting the stock solution into pre-warmed complete cell culture medium to a final concentration of 1-10 µM. Vortex briefly to ensure complete mixing.
-
Remove the culture medium from the cells and wash them once with pre-warmed PBS.
-
Add the this compound working solution to the cells.
-
Incubate the cells for 15-60 minutes at 37°C in the CO₂ incubator. The optimal incubation time will vary depending on the cell type and should be determined empirically.
-
-
Washing:
-
After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove any unbound dye.
-
-
Imaging:
-
Add fresh, pre-warmed complete cell culture medium or a suitable imaging buffer to the cells.
-
Image the cells using a two-photon microscope equipped with a femtosecond pulsed laser tuned to a wavelength appropriate for two-photon excitation of this compound (typically in the 800-900 nm range, based on its one-photon absorption maximum of ~450 nm).
-
Collect the fluorescence emission using a bandpass filter appropriate for the emission spectrum of this compound (typically in the blue-green range).
-
Application 2: Targeted Photodynamic Therapy (PDT)
Photodynamic therapy is a clinically approved, minimally invasive therapeutic procedure that uses a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS) that induce cell death in diseased tissues. Coumarin derivatives are being explored as potential photosensitizers for PDT. While this compound's primary application is in fluorescence, its potential as a photosensitizer, particularly when targeted to specific organelles, warrants investigation.
Mechanism of Coumarin-Based Photodynamic Therapy
The efficacy of a photosensitizer in PDT is dependent on its ability to generate cytotoxic ROS, primarily singlet oxygen (¹O₂), upon light activation. This process is typically mediated through the triplet state of the photosensitizer.
Caption: Jablonski diagram illustrating the mechanism of Type II photodynamic therapy.
Protocol for In Vitro Photodynamic Therapy with this compound
This protocol provides a framework for evaluating the photodynamic efficacy of this compound against cancer cells in vitro.
Materials:
-
This compound
-
DMSO
-
Complete cell culture medium
-
Cancer cell line (e.g., HeLa, A549)
-
96-well plates
-
Light source for activation (e.g., LED array with appropriate wavelength)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
Procedure:
-
Cell Seeding:
-
Seed cancer cells into a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Incubate overnight to allow for cell attachment.
-
-
Photosensitizer Incubation:
-
Prepare a series of concentrations of this compound in complete cell culture medium from a DMSO stock solution.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a "no drug" control.
-
Incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake.
-
-
Light Irradiation:
-
After incubation, wash the cells with PBS to remove the drug-containing medium and add fresh, drug-free medium.
-
Expose the cells to a specific light dose from a suitable light source. The wavelength of the light should correspond to the absorption spectrum of this compound. For two-photon PDT, a focused femtosecond laser would be used.
-
Include a "dark toxicity" control group that is incubated with this compound but not exposed to light.
-
-
Post-Irradiation Incubation:
-
Return the plates to the incubator and incubate for a further 24-48 hours to allow for the induction of cell death.
-
-
Cell Viability Assessment:
-
Assess cell viability using a standard assay such as the MTT assay.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ value (the concentration of this compound that causes 50% cell death) for both the light-treated and dark control groups. The difference between these values indicates the phototoxic index.
-
Conclusion and Future Perspectives
This compound presents a promising platform for the development of advanced two-photon-based applications. Its favorable photophysical properties, including a high fluorescence quantum yield, make it a strong candidate for high-resolution, deep-tissue imaging. While its potential as a photosensitizer for PDT requires further investigation, the principles and protocols outlined in this guide provide a solid foundation for exploring its utility in this therapeutic modality. Future research should focus on the experimental determination of the two-photon absorption cross-section of this compound to enable more quantitative studies. Furthermore, the synthesis of this compound derivatives with targeting moieties for specific organelles or disease markers could significantly enhance its specificity and efficacy in both imaging and therapeutic applications.
References
- 1. rusjbpc.ru [rusjbpc.ru]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Degenerate and non-degenerate two-photon absorption of coumarin dyes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Coumarin 337 in Laser Applications
For Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to Harnessing the Potential of Coumarin 337
Disclaimer: This document is for informational purposes only and does not constitute professional advice. All laboratory work should be conducted in accordance with institutional safety protocols and with the appropriate personal protective equipment.
Introduction: The Enduring Utility of this compound in the Laser Landscape
This compound, a rigidized aminocoumarin dye, stands as a stalwart in the realm of tunable laser sources. Its robust fluorescence, favorable photophysical properties, and broad tunability in the blue-green spectral region have cemented its place in a diverse array of scientific and technological applications.[1][2] This guide provides an in-depth exploration of this compound, offering not just protocols, but a foundational understanding of the principles that govern its performance as a laser dye. We will delve into its spectral characteristics, provide detailed methodologies for solution preparation and laser operation, and discuss strategies to optimize its performance and longevity.
Section 1: Unveiling the Photophysical Characteristics of this compound
The efficacy of a laser dye is intrinsically linked to its photophysical properties. This compound's rigidized structure, which incorporates the nitrogen atom of the amino group into a heterocyclic ring, mitigates non-radiative decay pathways, leading to a high fluorescence quantum yield.[3] This structural feature is a key determinant of its success as a laser dye.
Spectral Properties
This compound exhibits strong absorption in the near-ultraviolet and violet regions of the electromagnetic spectrum, with a broad fluorescence emission in the blue-green region. The precise absorption and emission maxima are highly sensitive to the solvent environment, a phenomenon known as solvatochromism.[4] This property is advantageous for tuning the laser output wavelength.
Below is a compilation of key photophysical parameters for this compound in commonly used laser-grade solvents.
| Solvent | Absorption Max (λabs) (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Emission Max (λem) (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) |
| Ethanol | ~436 | ~46,800[5] | ~480 | 0.65[3] | ~3.5 |
| Methanol | ~430 | Not Reported | ~475 | Not Reported | ~3.3[6] |
| Acetonitrile | ~425 | Not Reported | ~470 | Not Reported | Not Reported |
| Water | ~452[3] | Not Reported | ~500 | 0.67[3] | Not Reported |
Note: The provided values are approximate and can vary depending on the specific experimental conditions, including solvent purity and temperature. It is always recommended to perform your own spectral characterization for precise measurements.
The Causality Behind Solvent Selection
The choice of solvent is not merely a matter of dissolution; it is a critical parameter for optimizing the laser's performance. Polar solvents, such as ethanol and methanol, are generally preferred for coumarin dyes.[7] This is because they can stabilize the polar excited state of the dye molecule, leading to efficient fluorescence. The hydrogen bonding capability of protic solvents like ethanol can also play a role in the spectral characteristics.[4] The viscosity of the solvent can also influence the photostability of the dye by restricting molecular motion that can lead to non-radiative decay.
Section 2: Experimental Protocols for this compound Dye Lasers
The successful operation of a this compound dye laser hinges on meticulous preparation of the dye solution and proper alignment of the laser cavity. This section provides detailed, step-by-step protocols for these critical procedures.
Preparation of this compound Dye Solutions
Safety First: Before handling this compound, consult the Safety Data Sheet (SDS).[8] It is harmful if swallowed, in contact with skin, or if inhaled. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Work in a well-ventilated area or a fume hood.
Materials:
-
This compound powder (laser grade)
-
Laser-grade solvent (e.g., ethanol, methanol)[10]
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
-
Ultrasonic bath (optional)
Protocol:
-
Determine the Desired Concentration: The optimal concentration of this compound will depend on the pump source and the geometry of the dye cell. A typical starting concentration for a nitrogen laser-pumped system is in the range of 1 x 10-3 M to 5 x 10-3 M.[11] For flashlamp-pumped systems, the concentration may be lower.
-
Weighing the Dye: Accurately weigh the required amount of this compound powder using an analytical balance.
-
Dissolution:
-
Transfer the weighed dye into a clean, dry volumetric flask.
-
Add a small amount of the chosen laser-grade solvent to the flask to dissolve the dye.
-
Use a magnetic stirrer to aid in dissolution. Gentle heating or sonication in an ultrasonic bath can be used to expedite the process if necessary, but avoid excessive heat which could degrade the dye.
-
-
Dilution to Final Volume: Once the dye is completely dissolved, carefully add the solvent to the volumetric flask up to the calibration mark.
-
Mixing: Invert the flask several times to ensure a homogeneous solution.
-
Filtering (Optional but Recommended): To remove any particulate matter that could scatter the laser light and reduce performance, filter the dye solution through a 0.2 µm syringe filter into a clean storage bottle.
-
Storage: Store the prepared dye solution in a tightly sealed, amber glass bottle to protect it from light and evaporation. Store in a cool, dark place.
Caption: Workflow for preparing this compound dye solutions.
Pumping this compound: A Multi-Source Perspective
This compound can be effectively pumped by various sources, each with its own set of operational considerations.
Nitrogen lasers are a common and cost-effective pump source for this compound due to their emission wavelength being well within the dye's absorption band.[12]
Experimental Setup:
-
Pump Laser: A pulsed nitrogen laser (337.1 nm).[12]
-
Focusing Optics: A cylindrical lens to focus the rectangular beam of the nitrogen laser into a line on the dye cell.[13]
-
Dye Cell: A quartz cuvette to hold the dye solution.
-
Resonator (Optional but Recommended for Tunability): A diffraction grating and an output coupler to form a resonant cavity.[11]
Protocol:
-
Alignment:
-
Position the nitrogen laser, cylindrical lens, and dye cell in a line.
-
Align the cylindrical lens to focus the nitrogen laser beam into a sharp, uniform line just inside the front surface of the dye cuvette. This transverse pumping scheme is crucial for achieving efficient lasing.
-
-
Lasing:
-
Fill the cuvette with the prepared this compound solution.
-
When the nitrogen laser is fired, a bright, coherent beam of blue-green light will be emitted from the dye cell, perpendicular to the pump beam.[13]
-
-
Tuning (with resonator):
-
By rotating the diffraction grating, the wavelength of the output laser beam can be tuned across the gain profile of the dye.
-
Caption: Schematic of a nitrogen laser-pumped tunable dye laser.
-
Excimer Lasers: Excimer lasers, such as KrF (248 nm) and XeCl (308 nm), are powerful UV sources that can efficiently pump this compound.[14] Due to their high peak powers, care must be taken to avoid damaging the optics and the dye cell.
-
Flashlamps: Flashlamp-pumped dye lasers offer high pulse energies and are suitable for applications requiring high-power output.[2] The broad emission spectrum of flashlamps can excite a wide range of dyes, including this compound.
Section 3: Mitigating Photodegradation for Enhanced Performance
A significant challenge in the use of dye lasers is the photodegradation of the dye molecules, which leads to a decrease in laser output over time.[2] This is particularly relevant for high-power pulsed laser applications.
The Mechanism of Photodegradation
The high-energy photons from the pump source can induce photochemical reactions in the dye molecules, leading to the formation of non-fluorescent products. One major pathway for degradation involves the population of the triplet state of the dye, which can then undergo deleterious reactions or absorb the laser emission.[15]
Strategies for Stabilization
-
Triplet State Quenchers: The addition of a triplet state quencher to the dye solution can significantly improve the photostability of this compound.[16] These molecules accept energy from the triplet state of the dye, returning it to the ground state before it can photodegrade. Cyclooctatetraene (COT) is a commonly used triplet state quencher. The optimal concentration of the quencher needs to be determined empirically, but a good starting point is a concentration similar to or slightly higher than the dye concentration.
-
Solvent Choice: As mentioned earlier, the choice of solvent can impact photostability. Solvents with higher viscosity can reduce the rate of bimolecular reactions that lead to degradation.
-
Dye Circulation: For high-repetition-rate or continuous-wave operation, a flowing dye system is essential. This continuously replenishes the active volume with fresh dye solution, minimizing the effects of photodegradation and thermal lensing.
Section 4: Applications of this compound Dye Lasers
The tunability and spectral range of this compound lasers make them valuable tools in a variety of scientific disciplines.
-
Spectroscopy: Tunable this compound lasers are widely used in fluorescence, absorption, and Raman spectroscopy to selectively excite specific molecular transitions.[15]
-
LIDAR (Light Detection and Ranging): The blue-green output of this compound lasers is well-suited for underwater and atmospheric LIDAR applications due to the high transmission of these wavelengths in water and air.
-
Medical Applications: Dye lasers have been employed in various medical treatments, including photodynamic therapy and dermatology.[5]
-
Pumping Other Lasers: The output of a this compound laser can be used to pump other laser media that absorb in the blue-green region.[2]
Section 5: Safe Handling and Disposal
Handling: Always handle this compound and its solutions in a well-ventilated area, wearing appropriate PPE.[9] Avoid inhalation of dust and contact with skin and eyes.
Disposal: Coumarin dye solutions should be treated as hazardous chemical waste.[9][17] Do not dispose of them down the drain. Collect the waste in a properly labeled, sealed container and arrange for disposal through your institution's environmental health and safety office.[18][19]
Conclusion
This compound remains a highly relevant and versatile laser dye for generating tunable coherent radiation in the blue-green spectral region. By understanding its photophysical properties and following the detailed protocols outlined in this guide, researchers can effectively harness its capabilities for a wide range of applications. The key to success lies in careful preparation, meticulous alignment, and the implementation of strategies to mitigate photodegradation.
References
- 1. nathan.instras.com [nathan.instras.com]
- 2. azooptics.com [azooptics.com]
- 3. rusjbpc.ru [rusjbpc.ru]
- 4. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PhotochemCAD | Coumarin 314 [photochemcad.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism | Semantic Scholar [semanticscholar.org]
- 8. This compound | C16H14N2O2 | CID 72654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Dyes for High-Repetition-Rate Pulsed Lasers - Sirah Lasertechnik [sirah.com]
- 11. A Joss Research Institute Report: A Simple Nitrogen-Pumped Tunable Dye Laser [jonsinger.org]
- 12. Powerful UV nitrogen laser for pumping dye lasers — Sci-Projects: Science and engineering at home! [sci-projects.org]
- 13. physicsopenlab.org [physicsopenlab.org]
- 14. researchgate.net [researchgate.net]
- 15. Investigating the Use of Coumarin Derivatives as Lasers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. louisville.edu [louisville.edu]
- 19. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Application Notes and Protocols for Covalent Labeling of Proteins and Nucleic Acids with Coumarin Dyes
Introduction: The Potential of the Coumarin 337 Scaffold in Bioconjugation
This compound is a robust and highly fluorescent dye, notable for its applications in laser technologies and its potential in biomedical research.[1][2] It belongs to the 7-aminocoumarin family, a class of dyes known for their high fluorescence quantum yields.[2] The rigidized structure of this compound minimizes non-radiative decay pathways, resulting in strong fluorescence emission.[2] These photophysical properties make its core structure an attractive scaffold for the development of fluorescent probes for labeling biological molecules.
However, it is critical for the researcher to understand that commercially available this compound, in its native form, is not chemically equipped for direct covalent labeling of proteins and nucleic acids.[3][4][5] The molecule lacks a reactive functional group, such as a succinimidyl ester or maleimide, necessary to form stable covalent bonds with biomolecules under standard bioconjugation conditions.
Therefore, this guide will serve a dual purpose. First, it will provide the foundational knowledge on the chemical strategies required to render a coumarin scaffold, like that of this compound, reactive for bioconjugation. Second, it will present detailed, field-proven protocols for labeling proteins and nucleic acids using commercially available, reactive coumarin derivatives that serve as excellent proxies for a functionalized this compound. These protocols are based on well-established principles of bioconjugation and are designed to be self-validating.[6][7]
Conceptual Framework: Activating the Coumarin Scaffold for Bioconjugation
To be used as a fluorescent label, the this compound core must be chemically modified to include a reactive group that can specifically target a functional group on a biomolecule. The two most common strategies in protein and nucleic acid labeling are targeting primary amines (e.g., the ε-amino group of lysine residues) or free thiols (from cysteine residues).
-
Amine-Reactive Derivatives (e.g., NHS Esters): An amine-reactive functionality, most commonly an N-hydroxysuccinimidyl (NHS) ester, can be introduced to the coumarin scaffold. This is typically achieved by synthesizing a coumarin derivative with a carboxylic acid, which is then activated with NHS. The resulting NHS ester is highly reactive towards primary amines in a specific pH range, forming a stable amide bond.[8][9]
-
Thiol-Reactive Derivatives (e.g., Maleimides): For targeting free sulfhydryl groups, a maleimide group is a popular choice. A coumarin derivative can be synthesized to include a maleimide moiety, which reacts with thiols via a Michael addition to form a stable thioether bond. This reaction is highly specific for thiols at neutral pH.[6]
The following protocols will utilize well-characterized, commercially available amine- and thiol-reactive coumarin dyes to illustrate these fundamental labeling techniques.
Photophysical Properties of Coumarin Dyes
The selection of a fluorophore is dictated by its spectral properties and compatibility with available instrumentation. Coumarins are typically UV-excitable dyes that emit in the blue-to-green region of the spectrum.[6][]
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Notes |
| This compound | ~442 (in EtOH) | Not specified for conjugates | Not specified | High | Serves as the core scaffold. Not directly reactive.[1][5] |
| AMCA (7-amino-4-methylcoumarin-3-acetic acid) | ~350 | ~440-460 | ~19,000 | ~0.7 | A common blue-emitting, amine-reactive coumarin.[6] |
| Alexa Fluor™ 350 | ~346 | ~442 | ~19,000 | ~0.7 | A sulfonated coumarin derivative with improved water solubility.[8] |
| CPM (7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin) | ~387 | ~470 | ~30,000 | Environmentally sensitive | A common thiol-reactive coumarin.[9] |
| Pacific Blue™ | ~410 | ~455 | ~30,000 | High | A difluoro-substituted coumarin with enhanced brightness.[8] |
Application & Protocol 1: Labeling Proteins with an Amine-Reactive Coumarin NHS Ester
This protocol provides a detailed methodology for the covalent labeling of proteins with a generic coumarin N-hydroxysuccinimidyl (NHS) ester, a proxy for a functionalized this compound. The primary targets for this reaction are the side chains of lysine residues and the N-terminus of the protein.
Causality and Experimental Choices
The reaction between an NHS ester and a primary amine is highly pH-dependent. The amine must be in its deprotonated, nucleophilic state to attack the ester. A reaction buffer with a pH between 7.5 and 8.5 is a critical compromise: it is high enough to ensure a sufficient concentration of deprotonated primary amines on the protein, yet low enough to minimize the hydrolysis of the NHS ester in the aqueous environment. Buffers containing primary amines, such as Tris, must be avoided as they will compete with the protein for reaction with the dye.
Caption: Workflow for labeling proteins with a coumarin-NHS ester.
Detailed Step-by-Step Protocol
Materials:
-
Protein of interest (50-100 µM in an amine-free buffer like PBS or bicarbonate buffer, pH 7.5-8.5)
-
Coumarin-NHS ester (e.g., AMCA-NHS ester)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 100 mM sodium bicarbonate or sodium phosphate, pH 8.3
-
Quenching buffer: 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25 size-exclusion column)
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein into the reaction buffer at a concentration of 2-10 mg/mL. Ensure that any buffers containing primary amines (e.g., Tris) have been thoroughly removed.
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of the coumarin-NHS ester in anhydrous DMSO or DMF. This solution should be prepared fresh immediately before use, as NHS esters are susceptible to hydrolysis.
-
-
Labeling Reaction:
-
Calculate the volume of the dye stock solution needed for the desired molar excess. A 10- to 20-fold molar excess of dye over protein is a good starting point for optimization.
-
While gently vortexing the protein solution, add the calculated volume of the dye stock solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Reaction Quenching (Optional but Recommended):
-
To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature. This step hydrolyzes any unreacted NHS ester.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye and quenching reagents using a size-exclusion chromatography column (e.g., a pre-packed PD-10 desalting column).
-
Equilibrate the column with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Apply the reaction mixture to the column and collect the fractions. The colored, labeled protein will typically elute first.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the coumarin dye (e.g., ~350 nm for AMCA).
-
The DOL can be calculated using the following formula: DOL = (A_max * ε_prot) / [(A_280 - (A_max * CF)) * ε_dye] where A_max is the absorbance at the dye's maximum, A_280 is the absorbance at 280 nm, ε_prot and ε_dye are the molar extinction coefficients of the protein and dye, respectively, and CF is a correction factor for the dye's absorbance at 280 nm.
-
Application & Protocol 2: Labeling Proteins with a Thiol-Reactive Coumarin Maleimide
This protocol details the labeling of proteins containing free cysteine residues using a coumarin maleimide. This method is highly specific and is often used when modification of lysine residues could interfere with protein function.
Causality and Experimental Choices
The maleimide group is highly selective for sulfhydryl groups at a neutral pH (6.5-7.5). At this pH, most cysteine residues are in their reactive thiolate form, while primary amines are protonated and thus unreactive. Above pH 8.0, the reactivity of maleimides towards amines can increase, leading to non-specific labeling. Therefore, maintaining the pH in the neutral range is crucial for the specificity of the reaction. It is also essential to ensure that the cysteine residues are in a reduced state, which may require pre-treatment of the protein with a reducing agent like DTT, followed by its removal.
Caption: Workflow for labeling proteins with a coumarin-maleimide.
Detailed Step-by-Step Protocol
Materials:
-
Protein of interest with free cysteine(s)
-
Coumarin-maleimide (e.g., CPM)
-
Anhydrous DMSO or DMF
-
Reaction buffer: 100 mM phosphate buffer, 150 mM NaCl, 1 mM EDTA, pH 7.0
-
(Optional) Reducing agent: Dithiothreitol (DTT)
-
Purification column (e.g., Sephadex G-25) or dialysis cassette
Procedure:
-
Protein Preparation:
-
If the protein's cysteines may be oxidized, reduce them by incubating with a 10-fold molar excess of DTT for 30 minutes at room temperature.
-
Crucially , remove the DTT before adding the maleimide dye. This is best done using a desalting column equilibrated with the reaction buffer.
-
Adjust the protein concentration to 1-5 mg/mL in the reaction buffer.
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of the coumarin-maleimide in anhydrous DMSO or DMF. Prepare this solution fresh.
-
-
Labeling Reaction:
-
Add a 15- to 20-fold molar excess of the coumarin-maleimide stock solution to the protein solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye. This can be achieved using a size-exclusion chromatography column as described in the amine-reactive protocol, or by extensive dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the degree of labeling using absorbance spectroscopy, as described in the previous protocol.
-
Considerations for Nucleic Acid Labeling
Labeling of nucleic acids with coumarin dyes requires the presence of a reactive functional group on the oligonucleotide. This is typically achieved during solid-phase synthesis by incorporating a modified phosphoramidite that contains a primary amine or a thiol group.
-
Amine-Modified Oligonucleotides: An oligonucleotide synthesized with an amino-modifier (e.g., Amino-Modifier C6) can be labeled with a coumarin-NHS ester using a protocol similar to the protein labeling protocol. The reaction is typically performed in a carbonate or borate buffer at pH 8.5-9.0. Purification is often achieved by ethanol precipitation or HPLC.
-
Thiol-Modified Oligonucleotides: Oligonucleotides with a thiol modifier can be labeled with a coumarin-maleimide. The reaction conditions are similar to those for protein thiol labeling.
Trustworthiness and Troubleshooting
To ensure reliable and reproducible results, consider the following:
-
Low Labeling Efficiency:
-
Amine Labeling: Check the pH of the reaction buffer. Ensure it is between 7.5 and 8.5. Verify that the protein buffer is free of extraneous amines. Increase the molar excess of the dye.
-
Thiol Labeling: Ensure that the cysteine residues are fully reduced before labeling. Confirm that all reducing agents have been removed. Check the pH to ensure it is between 6.5 and 7.5.
-
-
Protein Precipitation:
-
High concentrations of dye, especially from a DMSO stock, can cause some proteins to precipitate. Add the dye stock slowly while vortexing. Perform the reaction at a lower protein concentration if necessary.
-
-
Non-Specific Labeling:
-
For maleimide reactions, ensure the pH does not exceed 7.5. For NHS ester reactions, avoid excessively high pH (above 9.0).
-
References
- 1. This compound | 55804-68-7 [chemicalbook.com]
- 2. Flow-based bioconjugation of coumarin phosphatidylethanolamine probes: Optimised synthesis and membrane molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C16H14N2O2 | CID 72654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 55804-68-7 [chemicalbook.com]
- 6. Reactive Coumarins | AAT Bioquest [aatbio.com]
- 7. Fluorophores and Their Amine-Reactive Derivatives—Chapter 1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Coumarins, Pyrenes and Other Ultraviolet Light–Excitable Fluorophores—Section 1.7 | Thermo Fisher Scientific - FR [thermofisher.com]
- 9. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - KR [thermofisher.com]
A Comprehensive Guide to Measuring Enzyme Activity Using Coumarin-Based Fluorogenic Substrates
An Application Note for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of fluorogenic enzyme assays utilizing coumarin derivatives. As a Senior Application Scientist, this note is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring robust and reproducible experimental outcomes. Fluorescence-based assays are highly sensitive and specific, making them invaluable for studying enzyme kinetics, especially with small sample volumes or low enzyme concentrations.[1][2][3] They are also readily adaptable for high-throughput screening (HTS), a critical component of modern drug discovery.[][5]
Coumarin derivatives are premier tools in this domain due to their exceptional photophysical properties.[1][2] The core principle relies on a "profluorescent" substrate—a coumarin molecule rendered non-fluorescent by a covalently attached enzyme-specific moiety.[6] Enzymatic cleavage of this moiety liberates the 7-hydroxycoumarin core or a similar derivative, producing a strong, quantifiable fluorescent signal.[1][] This "turn-on" mechanism provides a high signal-to-background ratio, enhancing detection thresholds and simplifying experimental workflows.[]
Principle of the Assay: From Quenched Substrate to Fluorescent Signal
The foundation of this assay is the enzymatic conversion of a non-fluorescent substrate into a highly fluorescent product.[6][7] A substrate-specific chemical group is linked to the 7-hydroxyl position of the coumarin scaffold. This modification disrupts the π-electron system responsible for fluorescence, effectively "quenching" the signal.[1][7]
When the target enzyme recognizes and cleaves its specific substrate moiety, the 7-hydroxycoumarin fluorophore is released. This restores the conjugated π-system, resulting in a significant increase in fluorescence intensity upon excitation at the appropriate wavelength.[1][8] The rate of fluorescence increase is directly proportional to the rate of the enzymatic reaction.[9]
Caption: Enzymatic cleavage of a coumarin-based profluorescent substrate.
Materials and Equipment
Key Reagents:
-
Coumarin-Based Substrate: Specific to the enzyme of interest (e.g., 7-ethoxycoumarin for Cytochrome P450 O-deethylation assays).[1] Prepare a concentrated stock solution (typically 10-100 mM) in anhydrous DMSO. Store in small aliquots at -20°C or -80°C, protected from light and moisture.
-
Enzyme Preparation: Purified, recombinant, or cellular fractions containing the enzyme of interest.
-
Assay Buffer: Buffer composition is critical and must be optimized for the specific enzyme (e.g., Tris-HCl, HEPES, Phosphate buffer). Ensure the final pH is optimal for enzyme activity.
-
Fluorescent Standard: The free fluorophore corresponding to the cleaved product (e.g., 7-Hydroxycoumarin, 7-Amino-4-methylcoumarin). Used to generate a standard curve for quantifying product formation. Prepare a stock solution in DMSO.
-
Cofactors (if required): Such as NADPH for Cytochrome P450 enzymes.[7] Note that cofactors like NADPH can have intrinsic fluorescence, requiring careful selection of excitation wavelengths (>400 nm) to minimize background.[1][7]
-
Stop Solution (for end-point assays): e.g., 0.1 M Glycine-NaOH, pH 10.5, or a specific inhibitor.
Equipment:
-
Fluorescence microplate reader with temperature control and appropriate filters or monochromators.
-
Low protein binding, opaque (black) 96-well or 384-well microplates.[10] Regular polystyrene plates can lead to underestimation of activity due to enzyme or substrate adsorption.[10]
-
Standard laboratory equipment: multichannel pipettes, reagent reservoirs, analytical balance, pH meter.
Experimental Protocols
The workflow involves careful preparation of reagents, execution of the enzymatic reaction, and precise measurement of the resulting fluorescence.
Caption: General workflow for a coumarin-based enzyme activity assay.
Protocol 3.1: Standard Curve Generation
A standard curve is essential to convert arbitrary relative fluorescence units (RFU) into the molar amount of product formed.
-
Prepare a dilution series of the fluorescent standard (e.g., 7-Hydroxycoumarin) in assay buffer, ranging from 0 to a concentration expected to be the maximum produced in the assay (e.g., 0-10 µM).
-
Pipette each concentration into triplicate wells of the microplate.
-
Add assay buffer to match the final volume of the enzymatic reaction wells.
-
Read the fluorescence using the same instrument settings (gain, excitation/emission wavelengths) as the enzyme assay.
-
Plot RFU versus concentration and perform a linear regression. The slope of this line will be used to quantify product formation.
Protocol 3.2: Kinetic Enzyme Activity Assay
This method continuously monitors fluorescence and is ideal for determining initial reaction velocities and performing detailed kinetic studies.
-
Set up the microplate reader to the desired temperature (e.g., 37°C) and program it for a kinetic read (e.g., read every 60 seconds for 30-60 minutes). Set the excitation and emission wavelengths according to the fluorophore's properties.
-
Prepare a master mix containing assay buffer and any required cofactors.
-
Add reagents to the wells in the following order:
-
Assay Buffer/Cofactor Master Mix.
-
Enzyme solution or control (e.g., buffer for "no enzyme" control).
-
For inhibition studies, add inhibitor compounds at various concentrations. Add an equivalent volume of vehicle (e.g., DMSO) to control wells.
-
-
Pre-incubate the plate in the reader for 5-10 minutes to allow all components to reach thermal equilibrium.
-
Initiate the reaction by adding the coumarin substrate solution to all wells. It is crucial to add the substrate quickly and consistently, often using a multichannel pipette.
-
Immediately begin reading the fluorescence according to the pre-programmed kinetic loop.
Protocol 3.3: End-Point Enzyme Activity Assay
This method is suitable for HTS where a single measurement after a fixed time is sufficient.
-
Add reagents to the wells as described in the kinetic assay (steps 3.2.3), including buffer, enzyme, and any test compounds.
-
Initiate the reaction by adding the coumarin substrate solution.
-
Incubate the plate for a predetermined period (e.g., 15-60 minutes) at the optimal temperature. The incubation time should be within the linear range of the reaction, which must be determined empirically.
-
Stop the reaction by adding a stop solution to all wells. This is critical for ensuring the reaction time is consistent across the entire plate.
-
Read the final fluorescence of each well in the plate reader.
Data Analysis and Interpretation
-
Subtract Background: For each time point (kinetic) or for the final reading (end-point), subtract the average RFU of the "no-enzyme" control wells from all other wells.[7] This corrects for substrate auto-hydrolysis or other sources of background signal.
-
Calculate Product Concentration: Use the slope from the standard curve to convert the background-corrected RFU into the concentration of fluorescent product formed.
-
Product Concentration (µM) = Corrected RFU / Slope of Standard Curve (RFU/µM)
-
-
Determine Reaction Velocity (V):
-
For Kinetic Assays: Plot product concentration versus time. The initial velocity (V₀) is the slope of the linear portion of this curve.
-
For End-Point Assays: Divide the final product concentration by the incubation time.
-
Velocity (µM/min) = [Product] (µM) / Time (min)
-
-
Calculate Specific Activity: Normalize the velocity to the amount of enzyme used in the assay.
-
Specific Activity (nmol/min/mg) = (Velocity (µM/min) * Assay Volume (L) * 1000) / Amount of Protein (mg)
-
| Parameter | Typical Value / Range | Reference |
| Excitation Wavelength | 380 - 405 nm | [1][10] |
| Emission Wavelength | 440 - 480 nm | [1][10] |
| Substrate Concentration | 1 - 100 µM (should be optimized) | [1] |
| Enzyme Concentration | Dependent on enzyme activity | |
| Assay Temperature | 25 - 37 °C | [11] |
| Final DMSO Concentration | < 1% (to avoid enzyme inhibition) | [12] |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Substrate degradation (light exposure, hydrolysis).2. Autofluorescence from test compounds or buffer components.3. Contamination of reagents or microplate. | 1. Prepare substrate fresh; store aliquots protected from light.2. Run a "no-enzyme" control for every compound; subtract this background.3. Use high-purity reagents and fresh plates. |
| Low or No Signal | 1. Inactive enzyme.2. Incorrect assay conditions (pH, temp).3. Missing essential cofactor.4. Incorrect filter/wavelength settings. | 1. Test enzyme activity with a known positive control substrate.2. Optimize buffer pH and incubation temperature.3. Verify cofactor requirements and concentrations.4. Confirm instrument settings match fluorophore spectra. |
| Non-linear Reaction Progress (Kinetic Assay) | 1. Substrate depletion.2. Product inhibition.3. Enzyme instability. | 1. Use a lower enzyme concentration or higher substrate concentration.2. Dilute the enzyme and use only the initial linear phase for velocity calculation.3. Check enzyme stability under assay conditions; add stabilizers like BSA if needed. |
| High Well-to-Well Variability | 1. Inaccurate pipetting.2. Inconsistent mixing.3. Temperature gradients across the plate. | 1. Use calibrated pipettes; perform a "wet run" with dye to check consistency.2. Gently mix the plate after adding reagents.3. Ensure adequate pre-incubation time for thermal equilibrium. |
Applications in Research and Drug Development
-
High-Throughput Screening (HTS): The simplicity and sensitivity of coumarin-based assays make them ideal for screening large compound libraries to identify potential enzyme inhibitors.[2][]
-
Enzyme Kinetics: These assays are used to determine key kinetic parameters such as Kₘ, Vₘₐₓ, and kcat, providing fundamental insights into enzyme function.[1]
-
Metabolic Studies: They are widely used to measure the activity of xenobiotic-metabolizing enzymes like Cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs), which is crucial for predicting drug metabolism and potential drug-drug interactions.[1][6]
-
Protease Profiling: Specific peptide sequences can be attached to aminocoumarin derivatives (e.g., AMC) to create substrates for various proteases, which are important targets in cancer and infectious diseases.[8][9]
References
- 1. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Coumarin as a structural component of substrates and probes for serine and cysteine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. enzymedevelopment.com [enzymedevelopment.com]
- 12. Design, synthesis, and evaluation of 3,7-substituted coumarin derivatives as multifunctional Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Coumarin 337 as a Fluorescent Probe for Elucidating Polymer Dynamics and Morphology
Introduction: Unveiling Polymer Behavior with a Molecular Spotlight
In the intricate world of polymer science, understanding the relationship between molecular-level dynamics and macroscopic material properties is paramount. The mobility of polymer chains, their local environment, and their spatial arrangement in blends and composites dictate the material's glass transition temperature (Tg), viscosity, mechanical strength, and overall performance. Coumarin 337, a highly fluorescent and environmentally sensitive dye, has emerged as a powerful tool for interrogating these very characteristics. Its utility stems from a rigidized 7-aminocoumarin structure, which imparts a high fluorescence quantum yield, and a photophysical response that is exquisitely sensitive to the polarity and viscosity of its immediate surroundings.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound to study polymer dynamics and morphology, complete with detailed protocols and the underlying scientific rationale.
The Science of Sensing: How this compound Reveals Polymer Secrets
This compound's efficacy as a molecular probe is rooted in its electronic structure. The molecule possesses an electron-donating julolidine group and electron-accepting moieties on the lactone ring, leading to an intramolecular charge transfer (ICT) upon photoexcitation.[1] The extent of this charge transfer and the subsequent fluorescence emission are highly dependent on the local environment:
-
Viscosity Sensing (Molecular Rotor Behavior): In low-viscosity environments, the excited state of this compound can undergo non-radiative decay through torsional motion. As the viscosity of the surrounding polymer matrix increases (e.g., upon cooling below the glass transition temperature), this rotational freedom is restricted. This suppression of non-radiative decay pathways leads to a significant increase in fluorescence quantum yield and lifetime.[3][4][5] This "molecular rotor" mechanism is the cornerstone of its application in studying polymer dynamics.
-
Polarity Sensing (Solvatochromism): this compound exhibits positive solvatochromism, meaning its emission spectrum shifts to longer wavelengths (a red shift) in more polar environments.[1] This is due to the stabilization of the more polar excited state by the surrounding polar polymer chains. This property is particularly useful for mapping the polarity of different phases in polymer blends or monitoring changes in the local chemical environment.
These photophysical characteristics make this compound an ideal candidate for a range of applications in polymer science, from determining critical thermal transitions to visualizing the intricate morphology of multi-component polymer systems.[6][7]
Core Applications and Experimental Protocols
Determining the Glass Transition Temperature (Tg) of Polymer Films
The glass transition is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state in amorphous polymers. Below Tg, polymer chain mobility is severely restricted, while above Tg, segmental motion becomes significant. This compound's sensitivity to this change in local viscosity provides a highly sensitive method for determining Tg.[8][9]
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., chloroform, toluene) at a concentration of approximately 10⁻⁵ M.
-
Dissolve the polymer of interest in the same solvent to create a polymer solution (e.g., 5-10 wt%).
-
Add a small aliquot of the this compound stock solution to the polymer solution to achieve a final probe concentration of approximately 10⁻⁶ to 10⁻⁷ mol/g of polymer. The optimal concentration should be low enough to avoid aggregation of the dye.
-
Cast the doped polymer solution onto a quartz slide or other suitable substrate using a technique such as spin-coating or drop-casting to form a thin, uniform film.
-
Dry the film thoroughly under vacuum to remove any residual solvent.
-
-
Fluorescence Measurement:
-
Place the polymer film in a temperature-controlled sample holder within a fluorescence spectrophotometer.
-
Set the excitation wavelength to the absorption maximum of this compound in the polymer matrix (typically around 420-440 nm).
-
Record the fluorescence emission spectrum (typically in the range of 450-600 nm) at regular temperature intervals as the sample is heated from below the expected Tg to above it. A heating rate of 1-2 °C/min is recommended to ensure thermal equilibrium.[9]
-
At each temperature, record the peak fluorescence intensity.
-
-
Data Analysis:
-
Plot the peak fluorescence intensity as a function of temperature.
-
The resulting plot will show two distinct regions with different slopes. Below Tg, the fluorescence intensity will be high and relatively constant. As the temperature increases through the glass transition, the local viscosity around the probe decreases, allowing for non-radiative decay and causing a significant decrease in fluorescence intensity.
-
The glass transition temperature (Tg) is determined from the intersection of the tangents to the two slopes in the plot.[9][10]
-
Caption: Workflow for determining polymer Tg using this compound.
Visualizing the Morphology of Polymer Blends
For immiscible or partially miscible polymer blends, the morphology—the size, shape, and distribution of the different phases—is a critical determinant of the material's properties. This compound can be used to visualize this morphology due to its preferential partitioning into one of the polymer phases and its sensitivity to the polarity of that phase.[11]
-
Sample Preparation:
-
Prepare solutions of the two polymers to be blended in a common solvent.
-
Add this compound to the solution of the polymer in which it is expected to be more soluble or to exhibit a higher contrast in fluorescence. A similar concentration to the Tg studies is a good starting point.
-
Mix the two polymer solutions in the desired ratio.
-
Cast a thin film of the blend onto a microscope slide and dry thoroughly under vacuum.
-
-
Fluorescence Imaging:
-
Use a fluorescence microscope equipped with a suitable filter set for this compound (e.g., excitation filter ~420-440 nm, emission filter ~460-500 nm).
-
Acquire fluorescence images of the polymer blend film. The regions where this compound is concentrated will appear bright, while the regions with little to no probe will be dark, thus revealing the phase-separated morphology.
-
By analyzing the emission wavelength, it may also be possible to map variations in polarity across the different domains of the blend.
-
-
Data Analysis:
-
The acquired images can be analyzed using image analysis software to quantify morphological features such as domain size, shape, and distribution.
-
This information can be correlated with the mechanical and physical properties of the blend.
-
Caption: Visualizing polymer blend morphology with this compound.
Quantitative Data and Interpretation
The photophysical properties of this compound are highly dependent on its environment. The following table provides representative data on how its fluorescence emission can change in different media, illustrating its sensitivity.
| Property | Solvent/Matrix | Value | Implication for Polymer Studies |
| Fluorescence Quantum Yield (Φf) | Ethanol | ~0.65[1] | In a low-viscosity environment, there is significant non-radiative decay. |
| Water | ~0.67[1] | Similar to ethanol, indicating a relatively free rotor. | |
| Polymer Matrix (e.g., PMMA) above Tg | Decreases with increasing temperature | Reflects the increase in chain mobility and decrease in local viscosity. | |
| Polymer Matrix (e.g., PMMA) below Tg | Approaches 1.0[6] | The rigid environment restricts non-radiative decay, leading to high fluorescence. | |
| Fluorescence Lifetime (τ) | Low Viscosity Medium | 0.5 - 4 ns[6] | Shorter lifetimes are observed when rotational freedom is high. |
| High Viscosity Medium | Increases significantly | The restriction of molecular motion leads to a longer excited-state lifetime. | |
| Emission Maximum (λem) | Toluene | ~460 nm | Represents a non-polar environment. |
| Acetonitrile | ~480 nm | A more polar solvent causes a red shift. | |
| Polymer Blend (e.g., in a polar domain) | Red-shifted compared to a non-polar domain | Allows for the differentiation of phases based on polarity. |
Trustworthiness and Self-Validation
To ensure the reliability of results obtained using this compound, it is crucial to incorporate control experiments and validation steps:
-
Concentration Effects: Verify that the fluorescence properties are independent of the probe concentration in the range used. Aggregation at high concentrations can lead to self-quenching and altered spectral properties.
-
Photostability: Assess the photostability of this compound under the experimental conditions (light intensity, exposure time) to ensure that photobleaching does not contribute to changes in fluorescence intensity.
-
Correlation with Other Techniques: Whenever possible, validate the Tg values obtained from fluorescence measurements with established techniques such as Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA).[10][12] For morphology studies, compare fluorescence microscopy images with those from other microscopy techniques like Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM).
Conclusion
This compound is a versatile and highly sensitive fluorescent probe that offers a powerful, non-invasive window into the molecular world of polymers. Its ability to report on local viscosity and polarity makes it an invaluable tool for characterizing polymer dynamics, determining glass transition temperatures, and visualizing the morphology of complex polymer systems. The protocols and principles outlined in this application note provide a solid foundation for researchers to employ this compound in their studies, enabling deeper insights into the structure-property relationships that govern polymer behavior and performance.
References
- 1. rusjbpc.ru [rusjbpc.ru]
- 2. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unique Photophysical Behavior of Coumarin-Based Viscosity Probes during Molecular Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coumarin-based fluorescent probes toward viscosity in mitochondrion/lysosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coumarin-like fluorescent molecular rotors for bioactive polymers probing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Functional Polymers Containing Coumarin Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. Practical Tips for Curing Thermosets Part Seven: The Glass Transition Temperature Measured Using TMA - Polymer Innovation Blog [polymerinnovationblog.com]
- 10. Practical Tips for Curing Thermosets Part Nine: Comparing the Glass Transition Temperatures Measured Using Various Methods - Polymer Innovation Blog [polymerinnovationblog.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Dissolving Coumarin 337 for Aqueous Solutions
Welcome to the technical support center for Coumarin 337. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile fluorescent dye in aqueous environments. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and ensure the reliability and reproducibility of your experiments.
Introduction: The Challenge of Aqueous Solubility
This compound is a highly fluorescent dye with a robust quantum yield in aqueous media, making it an excellent probe for various applications.[1] However, like many organic fluorophores, its hydrophobic nature presents a significant hurdle: poor solubility in water. Improper dissolution can lead to a host of problems, including dye aggregation, precipitation, and inconsistent fluorescence measurements. This guide provides a systematic approach to successfully preparing stable and effective aqueous solutions of this compound.
Troubleshooting Guide: From Powder to Solution
This section addresses the most common issues encountered when preparing aqueous solutions of this compound.
Issue 1: this compound Powder Will Not Dissolve Directly in My Aqueous Buffer.
Root Cause Analysis: This is expected behavior. This compound is a hydrophobic molecule and has very low solubility in water. Direct addition of the solid dye to an aqueous buffer will result in suspended particles, not a true solution. The principle of "like dissolves like" governs solubility; a nonpolar solute requires a nonpolar or sparingly polar solvent to dissolve.
Solution: The Two-Step Dissolution Protocol
The industry-standard and scientifically validated method for solubilizing hydrophobic dyes like this compound for aqueous use is to first create a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is highly recommended due to its excellent solvating power for a wide range of organic compounds and its miscibility with water.
This protocol is a self-validating system, ensuring a consistent and reliable starting point for your experiments.
Materials:
-
This compound powder (Molecular Weight: 266.29 g/mol )[2]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Step-by-Step Procedure:
-
Weighing the Dye: Accurately weigh out 1 mg of this compound powder using a calibrated analytical balance. For weighing small quantities, it is advisable to do so in a draft-free environment to minimize error.
-
Solvent Addition: Add approximately 375 µL of anhydrous DMSO to the vial containing the this compound powder. This will yield a final concentration of 10 mM.
-
Dissolution: Tightly cap the vial and vortex it thoroughly. If the powder does not dissolve completely with vortexing, a brief sonication in an ultrasonic water bath can be used to aid dissolution. Visually inspect the solution against a light source to ensure that no solid particles remain. The solution should be clear.
-
Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes. This is a critical step to avoid repeated freeze-thaw cycles, which can degrade the dye and introduce moisture into the DMSO. Store the aliquots at -20°C, protected from light. When stored correctly, the stock solution should be stable for several months.
Issue 2: My Aqueous Solution Becomes Cloudy or a Precipitate Forms After Diluting the DMSO Stock.
Root Cause Analysis: Precipitation upon dilution of the organic stock solution into an aqueous buffer is a classic sign that the solubility limit of this compound in the final water/DMSO mixture has been exceeded. The final concentration of the organic co-solvent is insufficient to keep the hydrophobic dye molecules in solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Corrective Actions:
-
Maintain a Sufficient Co-solvent Concentration: For many biological applications, it is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid artifacts. However, you may need to empirically determine the minimum DMSO concentration required to maintain the solubility of this compound at your desired working concentration.
-
Adjust the pH of Your Buffer: The solubility and stability of coumarin dyes can be pH-dependent. Highly basic conditions can promote the hydrolysis of the lactone ring in the coumarin structure, leading to degradation. It is generally advisable to work in a neutral or slightly acidic buffer (pH 6.5-7.5) unless your experimental conditions dictate otherwise.
-
Lower the Final Dye Concentration: If you are observing precipitation, you may be exceeding the solubility limit of this compound in your specific buffer system. Try preparing a dilution series to determine the maximum workable concentration.
-
Gentle Warming and Sonication: After diluting the stock solution, gentle warming (to no more than 37°C) or brief sonication can sometimes help to dissolve fine precipitates. However, be aware that excessive heat can accelerate the degradation of the dye.
Issue 3: Inconsistent or Weak Fluorescent Signal in My Assay.
Root Cause Analysis: A weak or variable fluorescent signal can be due to several factors, including dye aggregation, photobleaching, or suboptimal instrument settings. Aggregation is a common issue with planar dye molecules in aqueous environments, where they can stack together, leading to changes in their photophysical properties, often resulting in quenched fluorescence.
Troubleshooting Steps:
-
Check for Aggregation: The formation of H-aggregates can cause a blue-shift in the absorption spectrum and a decrease in fluorescence intensity. If you suspect aggregation, try lowering the dye concentration or slightly increasing the percentage of organic co-solvent in your final solution.
-
Optimize Instrument Settings: Ensure that the excitation and emission wavelengths on your fluorometer or microscope are set appropriately for this compound. The absorption maximum is approximately 452 nm in aqueous solution.[1]
-
Minimize Photobleaching: Coumarin dyes, like most fluorophores, are susceptible to photobleaching (light-induced degradation). To minimize this, reduce the intensity and duration of the excitation light. If your experimental setup allows, consider using an anti-photobleaching agent in your imaging media.
-
Evaluate Photostability: The photostability of coumarin dyes can be influenced by the solvent environment. In some cases, mixtures of alcohol and water have been shown to enhance the photostability of certain coumarins.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for a this compound working solution?
A good starting point for a working solution is in the low micromolar (µM) range (e.g., 1-10 µM). The optimal concentration will depend on your specific application and instrumentation and should be determined empirically. For fluorescence spectroscopy, a common practice is to prepare a working solution with an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.
Q2: Can I use solvents other than DMSO to prepare my stock solution?
Yes, other water-miscible organic solvents such as ethanol or dimethylformamide (DMF) can be used. However, DMSO is often preferred for its strong solvating ability. If you choose to use ethanol, be aware that the solubility of many coumarins is lower in ethanol than in DMSO.
Q3: How should I store my aqueous working solutions of this compound?
It is generally not recommended to store aqueous solutions of coumarin dyes for extended periods. Ideally, you should prepare the aqueous working solution fresh from your frozen DMSO stock on the day of the experiment. If you must store it, keep it refrigerated at 2-8°C and protected from light, and use it within 24 hours.
Q4: Is the fluorescence of this compound sensitive to the polarity of the solvent?
Yes, this compound exhibits positive solvatochromism, meaning its emission wavelength can shift depending on the polarity of the solvent. This is an important consideration if you are comparing fluorescence data across different solvent systems.
Q5: How do I properly handle and dispose of this compound?
This compound is harmful if swallowed, in contact with skin, or if inhaled.[2] You should always handle the powder and concentrated solutions in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Dispose of waste according to your institution's chemical safety guidelines.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄N₂O₂ | [2] |
| Molecular Weight | 266.29 g/mol | [2] |
| Appearance | Light yellow to brown powder | - |
| Fluorescence Quantum Yield (in water) | 0.67 | [1] |
| Absorption Maximum (in water) | ~452 nm | [1] |
Experimental Workflow Visualization
Caption: Recommended workflow for preparing aqueous solutions of this compound.
References
Technical Support Center: Enhancing the Photostability of Coumarin 337
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals utilizing Coumarin 337 in their experiments. This center is designed to provide you with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address and overcome the common challenge of photobleaching. Our goal is to empower you with the knowledge to enhance the photostability of this compound, ensuring the acquisition of high-quality, reliable, and reproducible fluorescence data.
Understanding the Challenge: The Photobleaching of this compound
This compound is a highly fluorescent dye, valued for its strong emission in the blue-green region of the spectrum and its high quantum yield in various solvents, including ethanol and water.[1][2] Its rigidized molecular structure is a key feature, minimizing non-radiative decay pathways and contributing to its brightness.[1] However, like most organic fluorophores, this compound is susceptible to photobleaching—the irreversible photochemical destruction of the dye upon exposure to light.[3] This process leads to a loss of fluorescence signal, which can compromise the quality and quantitative accuracy of your experimental data.[4]
The primary mechanisms behind the photobleaching of coumarin dyes involve:
-
Reaction with Molecular Oxygen: The most common pathway for photobleaching is the interaction of the excited-state fluorophore with molecular oxygen. Upon excitation, this compound can transition from its singlet excited state (S₁) to a longer-lived triplet state (T₁). This triplet state dye can then transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a powerful oxidizing agent that can chemically attack and destroy the this compound molecule, rendering it non-fluorescent.
-
Formation of Radical Species: Photolysis can also lead to the formation of radical species, which can further contribute to the degradation of the dye.[5]
-
Direct Photochemical Reactions: In some cases, the excited state of the coumarin molecule itself can undergo irreversible chemical reactions, such as dealkylation of amino groups, leading to a loss of fluorescence.[5]
This guide will provide you with actionable strategies to mitigate these photobleaching pathways and extend the fluorescent lifetime of your this compound.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of common problems encountered during experiments with this compound, followed by step-by-step troubleshooting advice.
Question 1: My this compound signal is fading very quickly during fluorescence microscopy. What can I do to improve its stability?
Answer: Rapid photobleaching is a frequent challenge in fluorescence imaging. Here is a systematic approach to address this issue:
Step 1: Minimize Photon Dose
The most direct way to reduce photobleaching is to limit the number of photons hitting your sample.[3]
-
Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio. Employ neutral density (ND) filters to attenuate the light source if necessary.[4][6]
-
Minimize Exposure Time: Use the shortest possible camera exposure time. If the signal is weak, consider using a more sensitive detector or an objective with a higher numerical aperture to collect more of the emitted light.[6]
-
Limit Illumination Duration: Use a shutter to block the excitation light path when you are not actively acquiring an image. When locating a region of interest, use a lower magnification or transmitted light to minimize light exposure to the sample area you intend to image.[4]
Step 2: Optimize Your Imaging Medium
The chemical environment of the fluorophore is critical for its photostability.
-
Use an Antifade Mounting Medium: For fixed samples, using a commercial or homemade antifade mounting medium is highly effective. These reagents are designed to scavenge reactive oxygen species.[7]
-
Deoxygenate Your Solution: For solution-based experiments, removing dissolved oxygen can significantly reduce photobleaching. This can be achieved by bubbling an inert gas like nitrogen or argon through your buffer or by using an oxygen scavenging system.[8]
Step 3: Employ Chemical Photostabilizers
Adding specific chemical agents to your imaging buffer can dramatically improve the photostability of this compound.
-
Add Antioxidants/Free Radical Scavengers: These compounds reduce the concentration of reactive oxygen species.
-
Incorporate Triplet State Quenchers: These molecules deactivate the long-lived triplet state of the fluorophore before it can interact with oxygen.
Question 2: I'm observing a high level of background fluorescence in my images, which is making it difficult to see my this compound signal. What could be the cause?
Answer: High background can originate from several sources. Here's how to troubleshoot it:
-
Check for Autofluorescence: Biological samples often contain endogenous fluorophores that can contribute to background signal. Image an unstained control sample to assess the level of autofluorescence in your experiment.[7]
-
Optimize Staining and Washing: Ensure that you are using the optimal concentration of your this compound conjugate and that you have performed thorough washing steps to remove any unbound dye.[7]
-
Use a High-Quality Mounting Medium: Some mounting media can exhibit autofluorescence. Test your mounting medium alone to see if it contributes to the background.
-
Review Your Imaging Medium: Components in your cell culture medium, such as phenol red and riboflavin, can be fluorescent. For live-cell imaging, consider using a phenol red-free medium for the duration of the experiment.[9]
Question 3: The fluorescence intensity of my this compound seems to be sensitive to the pH of my buffer. What is the optimal pH range?
Answer: The fluorescence of many coumarin derivatives is indeed pH-sensitive, particularly those with amino or hydroxyl groups.[10][11] Changes in pH can alter the protonation state of the molecule, affecting its electronic structure and, consequently, its fluorescence properties.[10] For many aminocoumarins, fluorescence is often optimal in a slightly basic environment, typically around pH 8.5.[6] However, the ideal pH can vary depending on the specific experimental conditions. It is recommended to test a range of pH values (e.g., from 7.0 to 9.0) to determine the optimal pH for your specific application.
Frequently Asked Questions (FAQs)
Q1: What are the main classes of photostabilizing agents, and how do they work?
A1: There are three main classes of chemical photostabilizers:
-
Antioxidants (Free Radical Scavengers): These molecules, such as n-propyl gallate (NPG) and ascorbic acid (Vitamin C) , work by neutralizing reactive oxygen species (ROS) like singlet oxygen and other free radicals that are generated during the excitation of the fluorophore. By scavenging these damaging species, they prevent them from reacting with and destroying the this compound molecule.[7][12]
-
Triplet State Quenchers: These compounds, including mercaptoethylamine (MEA) and cyclooctatetraene (COT) , directly interact with the excited triplet state of the fluorophore.[3][13][14][15][16] They provide a non-destructive pathway for the triplet state to return to the ground state without transferring its energy to molecular oxygen, thus preventing the formation of singlet oxygen.
-
Oxygen Scavengers: These are typically enzymatic systems, with the most common being glucose oxidase and catalase (GO-Cat) .[17][18][19] Glucose oxidase consumes dissolved oxygen in the presence of glucose, and catalase breaks down the hydrogen peroxide byproduct. This system effectively removes molecular oxygen from the solution, which is the primary fuel for photobleaching.
Q2: Can I combine different types of photostabilizing agents?
A2: Yes, combining different types of photostabilizing agents can often provide a synergistic effect and lead to greater photostability than using a single agent alone. A common and effective combination is to use an oxygen scavenging system along with a triplet state quencher. This dual approach both removes the oxygen and deactivates the reactive triplet state of the dye.
Q3: Are there commercial antifade reagents that are effective for this compound?
A3: Yes, several commercial antifade mounting media are available and have been shown to be effective for coumarin dyes in general. Products like Vectashield have demonstrated significant improvements in the photostability of coumarins.[8] When choosing a commercial reagent, it is important to consider its compatibility with your specific experimental setup (e.g., fixed vs. live cells) and any potential for quenching the initial fluorescence intensity.
Q4: How does the choice of solvent affect the photostability of this compound?
A4: The solvent environment plays a crucial role in the photophysical properties of coumarin dyes.
-
Polarity: For many 7-aminocoumarins, increasing solvent polarity can sometimes lead to a decrease in fluorescence quantum yield by promoting non-radiative decay pathways.[8] However, the effect on photostability can be complex. While some studies suggest lower stability in less polar solvents, others have found that alcohol-water mixtures can enhance photostability.
-
Viscosity: Increasing the viscosity of the solvent (e.g., by adding glycerol) can increase photostability by reducing the diffusion of molecular oxygen and other reactive species.
It is advisable to test a few different solvent systems to find the one that provides the best balance of fluorescence brightness and photostability for your specific experiment.
Experimental Protocols and Data
Protocol 1: Preparation of an N-Propyl Gallate (NPG) Antifade Mounting Medium
N-propyl gallate is a widely used antioxidant for reducing photobleaching.
Materials:
-
n-propyl gallate (PG)
-
Glycerol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Prepare a 10X PBS stock solution.
-
To prepare 10 mL of the antifade mounting medium:
-
In a 15 mL conical tube, combine 1 mL of 10X PBS and 9 mL of glycerol.
-
Add 0.1 g of n-propyl gallate (for a final concentration of 1% w/v).
-
Adjust the pH to ~8.5 by adding small amounts of 1 M sodium bicarbonate while monitoring with a pH meter. NPG is more effective at a slightly basic pH.
-
Heat the solution in a 50-60°C water bath and vortex intermittently until the NPG is completely dissolved. This may take several hours.
-
-
Store the solution in small aliquots at -20°C, protected from light.
Protocol 2: Preparation of a Glucose Oxidase/Catalase (GO-Cat) Oxygen Scavenging System
This enzymatic system is highly effective at removing dissolved oxygen from your imaging buffer.
Materials:
-
Glucose oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
D-glucose
-
Imaging buffer (e.g., PBS or HEPES-buffered medium)
Procedure:
-
Prepare stock solutions of glucose oxidase (e.g., 10 mg/mL in buffer) and catalase (e.g., 1 mg/mL in buffer). Store in aliquots at -20°C.
-
On the day of the experiment, prepare the final imaging buffer. For a final volume of 1 mL:
-
Start with your desired imaging buffer.
-
Add D-glucose to a final concentration of 10 mM.
-
Add glucose oxidase to a final concentration of 0.1 - 0.5 mg/mL.
-
Add catalase to a final concentration of 0.02 - 0.1 mg/mL.
-
-
Use this buffer for your live-cell imaging or solution-based experiments. The system will begin scavenging oxygen immediately upon mixing.
Note: The optimal concentrations of glucose oxidase and catalase may need to be adjusted for your specific experimental conditions.[18][20]
Data Summary: Factors Influencing this compound Photostability
| Parameter | Effect on Photostability | Recommendations and Considerations |
| Excitation Light | High intensity and long exposure significantly increase photobleaching. | Use the lowest possible photon dose. Employ ND filters and shutters.[4] |
| Oxygen Concentration | The primary driver of photobleaching through the formation of singlet oxygen. | Deoxygenate solutions with inert gas or use an oxygen scavenging system.[8] |
| Solvent Polarity | Complex effects. Some studies show lower stability in non-polar solvents, while alcohol-water mixtures can be stabilizing. | Test different solvent systems. For many aminocoumarins, moderately polar protic solvents are a good starting point. |
| Solvent Viscosity | Higher viscosity reduces the diffusion of oxygen, thereby increasing photostability. | The addition of glycerol to aqueous buffers can be beneficial. |
| pH | Can influence the electronic structure and stability of the dye. | For many aminocoumarins, a slightly basic pH (around 8.5) is often optimal.[6][21] |
| Antioxidants | Scavenge reactive oxygen species, reducing photobleaching. | N-propyl gallate and ascorbic acid are commonly used.[7][12] |
| Triplet State Quenchers | Deactivate the reactive triplet state, preventing singlet oxygen formation. | Mercaptoethylamine (MEA) and cyclooctatetraene (COT) are effective.[3][13][14][15][16] |
Visualizing the Mechanisms
Jablonski Diagram of Photobleaching
References
- 1. researchgate.net [researchgate.net]
- 2. rusjbpc.ru [rusjbpc.ru]
- 3. uu.diva-portal.org [uu.diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quality-by-Design-Based Development of n-Propyl-Gallate-Loaded Hyaluronic-Acid-Coated Liposomes for Intranasal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Glucose oxidation performance is improved by the use of a supramolecular self-assembly of glucose oxidase and catalase - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 18. Evaluation of the operational conditions of the glucose oxidase and catalase multienzymatic system through enzyme co-immobilization on amino hierarchical porous silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The glucose oxidase--catalase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting low fluorescence signal with Coumarin 337 probes
Welcome to the technical support guide for Coumarin 337. This resource is designed for researchers, scientists, and drug development professionals to help diagnose and resolve issues related to low fluorescence signals in experiments utilizing this compound. Here, we move beyond simple checklists to explore the underlying photophysical principles governing your experimental outcomes.
This compound is a highly fluorescent dye known for its rigidized 7-aminocoumarin structure, which imparts a high quantum yield by excluding non-radiative decay pathways common in more flexible dyes.[1] However, like any fluorophore, its performance is intimately tied to its environment and the experimental setup. This guide provides a logical, question-driven workflow to systematically troubleshoot and optimize your results.
Frequently Asked Questions & Troubleshooting Guide
Q1: My this compound signal is extremely weak or completely absent. Where should I begin troubleshooting?
A weak or nonexistent signal is a common issue that can stem from several sources, ranging from simple instrument settings to complex sample interactions. The most effective approach is to follow a systematic workflow, starting with the most easily verifiable factors.
Below is a logical troubleshooting workflow. Start with "Initial Signal Check" and proceed through the steps. Each node represents a key area to investigate, detailed in the subsequent Q&A sections.
Caption: A logical workflow for troubleshooting low fluorescence signal.
Q2: How can I be sure my instrument settings are optimal for this compound?
Incorrect instrument settings are a frequent cause of poor signal. This compound, like all fluorophores, has a specific spectral profile that must match your microscope or plate reader's configuration.
Causality: Fluorescence is the result of a molecule absorbing a photon at its excitation wavelength (λ_ex) and, after a brief excited state lifetime, emitting a photon at a longer, lower-energy wavelength (λ_em). If your excitation source (laser/lamp and filter) does not overlap with the dye's absorption spectrum, or your detector filter blocks its emission, you will not detect a signal.
Troubleshooting Steps:
-
Verify Wavelengths: Check the photophysical properties of this compound. While these can shift slightly with the solvent environment (a phenomenon known as solvatochromism), typical values are a good starting point.[1]
-
Check Excitation Source: Ensure your laser line or lamp filter is as close to the absorption maximum (~408-412 nm) as possible.
-
Check Emission Filter: Use a bandpass or longpass filter appropriate for the emission maximum (~480-490 nm). A common mistake is using a filter set for a different dye (e.g., a standard FITC filter set may be suboptimal).
-
Detector Gain/Exposure: Increase the detector gain or camera exposure time. While this can also increase background noise, it is a crucial first step to determine if any signal is present at all.[2]
-
Numerical Aperture (NA): For microscopy, use an objective with a high NA. The light-gathering capacity of an objective is proportional to the square of its NA, making this a critical factor for detecting weak signals.
| Property | Value (in Ethanol) | Value (in Water) |
| Excitation Max (λ_ex) | ~412 nm | ~408 nm |
| Emission Max (λ_em) | ~482 nm | ~490 nm |
| Quantum Yield (Φ_f) | 0.65 | 0.67 |
| Data compiled from Danilov et al.[1] |
Q3: What is the optimal concentration for my this compound probe? Could I be using too much?
It is a common misconception that more probe always equals more signal. For fluorescent molecules, high concentrations can lead to self-quenching, a process that dramatically reduces the fluorescence signal.
Causality: At high concentrations, excited fluorophores can interact with ground-state fluorophores, leading to non-radiative energy transfer and a return to the ground state without emitting a photon. This is a form of concentration-dependent quenching.[3]
Troubleshooting Steps:
-
Perform a Titration: The most reliable way to find the optimal concentration is to perform a serial dilution of your probe under your experimental conditions. You will typically see the signal increase with concentration up to a certain point, after which it will plateau or even decrease. The optimal concentration lies within this plateau.
-
Start Low: For cellular imaging, typical working concentrations for coumarin probes range from 1-10 µM.[3] If you are seeing no signal, it is more likely another issue, but if your signal is unexpectedly low, trying a lower concentration (e.g., 0.5 µM or 1 µM) is a valid troubleshooting step.
Protocol: Probe Concentration Titration Experiment
-
Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO.[3]
-
Serial Dilution: Create a series of working solutions in your final experimental buffer (e.g., PBS or cell culture medium) with concentrations ranging from 0.1 µM to 50 µM.
-
Measurement: Add the solutions to a 96-well plate (or your experimental vessel) and measure the fluorescence intensity on a plate reader using the optimal excitation and emission wavelengths.
-
Analysis: Plot the fluorescence intensity against the probe concentration. The optimal range is the plateau of this curve before the signal begins to decrease.
Q4: My signal is strong in one solvent but weak in another. Could my buffer or solvent be the problem?
Absolutely. The fluorescence of many coumarin dyes is highly sensitive to the local microenvironment, particularly solvent polarity and viscosity.[4]
Causality:
-
Polarity: Coumarin dyes can exhibit solvatochromism, where the emission spectrum shifts based on the polarity of the solvent.[1][5] For some 7-aminocoumarins, highly polar solvents can promote the formation of a non-emissive "twisted intramolecular charge transfer" (TICT) state, which reduces the quantum yield.[4][6] Although this compound's rigid structure is designed to prevent this, its photophysics are still influenced by hydration and solvent interactions.[1]
-
pH: The fluorescence of coumarin derivatives can be pH-dependent, especially if they have ionizable groups.[5] For 7-hydroxycoumarins, for instance, fluorescence is strong at neutral or slightly alkaline pH but decreases in acidic conditions.[7] While this compound is structurally distinct, ensuring your buffer pH is stable and within a physiological range (e.g., 7.2-7.4) is crucial for reproducibility.
-
Viscosity: Increased solvent viscosity can sometimes enhance the fluorescence of coumarin dyes by restricting molecular motions that would otherwise lead to non-radiative decay.
Troubleshooting Steps:
-
Check Solvent Polarity: If you are working in a very polar solvent (e.g., water, methanol) and observing a low signal, test the probe in a less polar solvent (e.g., ethanol, cyclohexane) to see if the signal improves. This can help diagnose polarity-induced quenching.
-
Verify Buffer pH: Measure the pH of your final experimental buffer. Ensure it is consistent across experiments.
-
Consider Additives: Be aware that components in complex media (e.g., cell culture medium with serum) can interact with the probe and affect its fluorescence.
Q5: My fluorescence signal looks good initially but fades quickly during imaging. What is happening?
This phenomenon is known as photobleaching , the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. While all fluorophores photobleach to some extent, the rate can be managed.
Causality: Upon excitation, a fluorophore can be converted to a long-lived triplet state. From this state, it can react with molecular oxygen to form reactive oxygen species (ROS), which then attack and destroy the fluorophore's conjugated π-system responsible for its fluorescence.
Troubleshooting Steps:
-
Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that still provides a usable signal.
-
Minimize Exposure Time: Use the shortest possible camera exposure time. For live-cell imaging, use time-lapse or streaming acquisitions with minimal exposure at each time point.
-
Use Antifade Reagents: For fixed-cell imaging, use a mounting medium containing an antifade reagent (e.g., p-phenylenediamine or commercial formulations like EverBrite™).[2] These reagents are radical scavengers that reduce the rate of photobleaching.
-
Image a Fresh Field of View: When setting up focus and imaging parameters, use a region of the sample that you do not intend to use for final data acquisition to avoid pre-bleaching your area of interest.
Q6: Could something in my biological sample be quenching the fluorescence signal?
Yes, this is a significant possibility. Fluorescence quenching is any process that decreases the fluorescence intensity of a sample. It can be caused by a variety of molecules often present in biological systems.
Causality: Quenchers provide a non-radiative pathway for the excited fluorophore to return to its ground state. This can occur through several mechanisms, such as electron transfer, energy transfer, or collision. Common quenchers include halide ions (I⁻ > Br⁻ > Cl⁻), heavy atoms, and some aromatic molecules.[8] In biological samples, endogenous molecules like NADH or hemoglobin can contribute to background or quenching effects.[9][10]
Caption: Simplified diagram of fluorescence excitation, emission, and quenching.
Troubleshooting Steps:
-
Run a Control: Spike a known concentration of your this compound probe into your buffer alone and into your sample matrix (e.g., cell lysate, tissue homogenate) without the cells/target. If the signal is significantly lower in the sample matrix, it indicates the presence of quenchers.
-
Dilute the Sample: If possible, diluting your sample can reduce the concentration of the quenching agent.
-
Purify the Sample: If working with complex mixtures, consider purification steps to remove potential quenchers.
-
Check for Autofluorescence: Acquire an image of your unstained sample using the same instrument settings. Some cells and tissues have endogenous fluorophores (like NADH and flavins) that can contribute to high background, making your specific signal appear weak by comparison.[9]
Protocol: Assessing Sample Autofluorescence
-
Prepare Samples: Prepare two identical samples (e.g., cells on a coverslip).
-
Stain One Sample: Stain one sample with your this compound probe according to your protocol.
-
"Stain" Control: Subject the second, unstained sample to the exact same incubation and wash steps, but using vehicle (e.g., DMSO in buffer) instead of the probe.
-
Image Both: Image both samples using the identical instrument settings (laser power, exposure, gain).
-
Compare: The signal from the unstained sample represents the autofluorescence. This value should be significantly lower than the signal from your stained sample. If it is high, your signal-to-noise ratio is poor.
Q7: How should I properly store and handle my this compound probe to ensure its integrity?
Improper storage and handling can lead to degradation of the fluorescent probe, resulting in a loss of signal.
Causality: Fluorophores are complex organic molecules that can be sensitive to light, temperature, moisture, and repeated freeze-thaw cycles. Degradation can cleave bonds within the conjugated system, destroying its fluorescent properties.
Best Practices:
-
Storage: Store the solid probe protected from light (in an amber vial or wrapped in foil) and in a desiccated environment, as recommended by the supplier (often at -20°C).[11]
-
Stock Solutions: Prepare a concentrated stock solution (e.g., 1-10 mM) in a high-quality, anhydrous solvent like DMSO.[3] Aliquot this stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C, protected from light.
-
Working Solutions: Prepare fresh working solutions from your stock aliquot for each experiment. Do not store dilute aqueous solutions for extended periods, as the probe may be less stable or adhere to container walls.
By systematically addressing these potential issues, you can effectively diagnose the root cause of low fluorescence and optimize your experiments for a robust and reproducible signal.
References
- 1. rusjbpc.ru [rusjbpc.ru]
- 2. biotium.com [biotium.com]
- 3. benchchem.com [benchchem.com]
- 4. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. benchchem.com [benchchem.com]
- 7. Coumarins, Pyrenes and Other Ultraviolet Light–Excitable Fluorophores—Section 1.7 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Fluorescence quenching of coumarins by halide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. carlroth.com:443 [carlroth.com:443]
Technical Support Center: Preventing Aggregation of Coumarin 337 in Solution
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with Coumarin 337. This resource is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address the common challenge of dye aggregation in solution. Our goal is to empower you with the scientific understanding and practical protocols necessary to ensure the reliability and reproducibility of your experiments.
Introduction to this compound Aggregation
This compound is a highly fluorescent dye with a rigidized structure, making it a valuable tool in applications such as dye lasers and solar cells.[1] However, like many planar aromatic dye molecules, this compound has a propensity to self-associate in solution, forming aggregates. This phenomenon, primarily driven by intermolecular forces like van der Waals interactions and π-π stacking, can lead to significant changes in its photophysical properties, most notably a decrease in fluorescence intensity known as aggregation-caused quenching (ACQ).[2]
Understanding and preventing aggregation is therefore critical for obtaining accurate and consistent results in fluorescence-based assays. This guide will walk you through the causes of this compound aggregation and provide actionable strategies to maintain the dye in its monomeric, highly fluorescent state.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution not fluorescing as expected?
A weak or inconsistent fluorescent signal is a primary indicator of this compound aggregation. When dye molecules are in close proximity, they can form non-fluorescent or weakly fluorescent H-aggregates.[3] This can manifest as:
-
Reduced Fluorescence Intensity: The most common symptom of aggregation.
-
Spectral Shifts: You may observe a blue shift in the absorption spectrum.[3]
-
Inconsistent Readings: Aggregation can be a dynamic process, leading to poor reproducibility between samples and over time.
Q2: What is the best solvent for preparing a stable this compound stock solution?
For hydrophobic dyes like many coumarins, the recommended practice is to prepare a concentrated stock solution in a water-miscible organic solvent.[4]
-
Primary Recommendation: Anhydrous Dimethyl Sulfoxide (DMSO) is an excellent choice for dissolving a wide range of organic molecules, including coumarins.[5][6]
-
Alternatives: Ethanol and Dimethylformamide (DMF) can also be used.[7]
It is crucial to use a high-purity, anhydrous grade of the solvent to prevent the introduction of water, which can promote aggregation.
Q3: I've dissolved this compound in an organic solvent, but it precipitates when I dilute it into my aqueous buffer. What should I do?
This is a common issue and occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution.
-
Check Final Solvent Concentration: Ensure that the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility. However, for most biological applications, the final concentration of DMSO should be kept low (typically below 1%) to avoid artifacts or cytotoxicity.[4]
-
Optimize Dilution Method: Add the concentrated stock solution to the aqueous buffer dropwise while gently vortexing. This gradual dilution can prevent the dye from crashing out of solution.
-
Adjust pH: The solubility of some coumarin derivatives can be influenced by pH.[4][8] While specific data for this compound is limited, you can experimentally test a range of pH values for your buffer to see if it improves solubility.
Q4: Can I use surfactants to prevent this compound aggregation?
Yes, surfactants are a widely used and effective method for preventing the aggregation of hydrophobic molecules in aqueous solutions.[9] Surfactants form micelles that can encapsulate the individual dye molecules, preventing them from interacting and aggregating.[10]
-
Non-ionic Surfactants: Surfactants like Triton™ X-100 or Tween® 20 are often good starting points as they are less likely to interfere with biological systems compared to ionic surfactants.
-
Ionic Surfactants: Sodium dodecyl sulfate (SDS), an anionic surfactant, can also be effective in preventing dye aggregation.[10]
The optimal concentration of the surfactant will need to be determined empirically for your specific application. It is important to work above the critical micelle concentration (CMC) of the chosen surfactant.
Troubleshooting Guide: Diagnosing and Resolving this compound Aggregation
This guide provides a systematic approach to identifying and mitigating aggregation issues in your experiments.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound aggregation.
Step-by-Step Troubleshooting
-
Inspect Your Stock Solution:
-
Observation: Visually inspect your concentrated stock solution of this compound in organic solvent. Is it clear and free of any visible particles or cloudiness?
-
Action: If you observe any precipitates, the solution may be supersaturated or the solvent may have absorbed water. Prepare a fresh stock solution in high-purity, anhydrous DMSO. If the problem persists, try preparing a stock solution at a lower concentration.
-
-
Evaluate Your Working Solution:
-
Observation: When you dilute the stock solution into your aqueous buffer, do you observe any immediate or delayed precipitation?
-
Action: If precipitation occurs, your dilution method may be too rapid. Try adding the stock solution dropwise to the buffer while vortexing to ensure rapid mixing. You can also try a serial dilution approach.
-
-
Implement an Anti-Aggregation Strategy:
-
Option A: Incorporate a Surfactant: Add a non-ionic surfactant such as Triton™ X-100 to your aqueous buffer before adding the this compound stock solution. A good starting concentration is 0.01% to 0.1% (v/v).
-
Option B: Optimize Buffer Conditions:
-
pH: The solubility of coumarin derivatives can be pH-dependent.[8] Prepare your buffer at a few different pH values (e.g., 6.5, 7.4, 8.0) to see if this improves solubility and fluorescence.
-
Ionic Strength: The aggregation of some dyes is influenced by the ionic strength of the solution.[11] If possible, try preparing your buffer with a lower salt concentration.
-
-
Option C: Lower the Working Concentration: Aggregation is a concentration-dependent phenomenon.[12] If possible for your application, reduce the final working concentration of this compound.
-
-
Verify the Monomeric State:
-
Spectroscopic Analysis: After implementing a strategy, acquire the absorption and fluorescence spectra of your this compound solution. A solution of monomeric this compound should exhibit a consistent absorption maximum and strong fluorescence. Compare the spectra to a freshly prepared, dilute solution in a pure organic solvent like ethanol, which is expected to be monomeric.
-
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound that can be reliably diluted into aqueous buffers.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vials or microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder and place it in a clean, dry amber vial.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes until the powder is completely dissolved.
-
Visual Inspection: Visually inspect the solution to ensure no solid particles remain. If needed, sonicate the vial for 5-10 minutes to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light. Properly stored, the stock solution should be stable for several months.
Protocol 2: Preparation of a Working Solution with Surfactant
Objective: To prepare a dilute, monomeric working solution of this compound in an aqueous buffer for fluorescence measurements.
Materials:
-
This compound stock solution (from Protocol 1)
-
Aqueous buffer of choice (e.g., phosphate buffer, Tris buffer)[13][14]
-
Non-ionic surfactant (e.g., Triton™ X-100)
-
Vortex mixer
Procedure:
-
Prepare Surfactant-Containing Buffer: Add the desired amount of surfactant to your aqueous buffer. For example, to prepare a 0.05% Triton™ X-100 solution, add 50 µL of a 10% Triton™ X-100 stock to 10 mL of buffer. Mix thoroughly.
-
Dilution: While gently vortexing the surfactant-containing buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Equilibration: Allow the solution to equilibrate for at least 15 minutes at room temperature, protected from light, before use.
Diagram of the Solubilization and Stabilization Process
References
- 1. This compound IN AQUEOUS SOLUTION: INTERPLAY BETWEEN EXCITATION AND HYDRATION СевГУ - Эдиторум - Editorum [rusjbpc.ru]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Tris, MOPS, and phosphate buffers on the hydrolysis of polyethylene terephthalate films by polyester hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Coumarin derivatives inhibit the aggregation of β-lactoglobulin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. welltchemicals.com [welltchemicals.com]
- 14. The Difference Between Tris Buffer and Phosphate Buffer [vacutaineradditives.com]
Technical Support Center: Optimizing Coumarin 337 Imaging by Reducing Background Fluorescence
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with background fluorescence in Coumarin 337 imaging. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you achieve high-quality, high-contrast images with optimal signal-to-noise ratios.
Introduction to this compound and the Challenge of Background Fluorescence
This compound is a versatile blue-green fluorescent dye valued for its high quantum yield and utility in various bioimaging applications, including immunofluorescence microscopy.[1] Its emission in the blue-green spectrum (typically 400-550 nm), however, often overlaps with the endogenous autofluorescence of biological samples, presenting a significant challenge in achieving a clear signal.[][3] This guide will walk you through a systematic approach to identifying and mitigating the various sources of background fluorescence to enhance the quality of your this compound imaging data.
Troubleshooting Guide: A Systematic Approach to Reducing Background
High background fluorescence can obscure your specific signal, leading to poor image quality and ambiguous results. This section provides a step-by-step guide to pinpoint and resolve the root causes of this common issue.
Q1: My images have high background noise. Where do I start?
The first step is to systematically identify the source of the background fluorescence. This can be broadly categorized into three main areas: autofluorescence from the sample, non-specific binding of reagents, and issues with imaging reagents and buffers.[4]
To dissect the problem, it is crucial to use proper controls:
-
Unstained Control: Image a sample that has gone through the entire preparation process (fixation, permeabilization) but without the addition of any antibodies or this compound. Any signal detected here is inherent autofluorescence.[4]
-
Secondary Antibody-Only Control: This control omits the primary antibody but includes the fluorescently labeled secondary antibody. Signal in this sample points to non-specific binding of the secondary antibody.
The following diagram illustrates a logical workflow for troubleshooting high background fluorescence.
Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter and provides detailed, actionable solutions grounded in scientific principles.
Category 1: Autofluorescence
Q2: What is autofluorescence, and why is it particularly problematic for this compound?
Autofluorescence is the natural fluorescence emitted by various biological structures within cells and tissues, such as collagen, elastin, NADH, and lipofuscin.[5] This intrinsic fluorescence is often most pronounced in the blue-green region of the spectrum (350-550 nm), which directly overlaps with the emission of this compound, making it a significant source of background noise.[3] Aldehyde-based fixatives like formaldehyde and glutaraldehyde can also exacerbate autofluorescence.[5]
Q3: How can I minimize autofluorescence in my samples?
There are several effective strategies to combat autofluorescence:
-
Optimize Fixation: Aldehyde fixatives are a common cause of increased autofluorescence.[5] Consider reducing the concentration of paraformaldehyde and the fixation time.[3] Alternatively, switching to an organic solvent fixative like ice-cold methanol or ethanol can be beneficial, provided it is compatible with your antigen.[3]
-
Use a Quenching Agent:
-
Spectral Unmixing: If you have access to a confocal microscope with spectral imaging capabilities, you can record the emission spectrum of an unstained sample and use this information to computationally subtract the autofluorescence signal from your stained images.[6]
Category 2: Non-Specific Binding
Q4: I'm seeing diffuse, non-specific staining throughout my sample. What's the cause?
This is a classic sign of non-specific binding, where the primary or secondary antibodies adhere to unintended targets within the cell or tissue. This can be due to several factors, including insufficient blocking, incorrect antibody concentrations, or inadequate washing.
Q5: How can I prevent non-specific antibody binding?
-
Optimize Your Blocking Step: Blocking is critical to prevent non-specific interactions. The most effective blocking solution often contains normal serum from the species in which the secondary antibody was raised. Bovine serum albumin (BSA) is also a common and effective blocking agent.
-
Titrate Your Antibodies: Using too high a concentration of either the primary or secondary antibody is a frequent cause of high background. It is essential to perform a titration experiment to determine the optimal dilution that provides a strong specific signal with minimal background.[4]
-
Enhance Your Washing Protocol: Increase the number and duration of your wash steps after antibody incubations to more effectively remove unbound antibodies.
| Parameter | Starting Recommendation | Rationale |
| Primary Antibody Dilution | 1:100 - 1:1000 (for antiserum) | To find the optimal balance between signal and noise.[4] |
| Secondary Antibody Dilution | 1:200 - 1:2000 | Higher concentrations can lead to non-specific binding. |
| Washing Steps | 3 x 5 minutes with PBS-T | To remove unbound antibodies effectively. |
Category 3: Reagents and Protocol
Q6: My background is high even in areas without cells. What could be the issue?
When the entire field of view is fluorescent, the problem likely lies with your imaging medium or buffers.
-
Phenol Red: Many standard cell culture media contain phenol red, a pH indicator that is fluorescent and contributes to background, particularly in the green spectrum.[4] For live-cell imaging, always switch to a phenol red-free medium.[4]
-
Serum: Fetal Bovine Serum (FBS) is a complex mixture of proteins and other molecules that can be a source of autofluorescence.[3] If possible for your experiment, use a serum-free or reduced-serum medium for imaging.[3]
-
Mounting Medium: The choice of mounting medium is crucial. Some antifade reagents can increase background fluorescence in certain spectral regions. Always select a mounting medium that is validated for use with blue-green fluorophores.
Q7: How can I protect my this compound signal from photobleaching?
Coumarin dyes are susceptible to photobleaching, which is the light-induced destruction of the fluorophore.[7]
-
Use an Antifade Mounting Medium: These reagents contain scavengers that reduce photobleaching.
-
Minimize Light Exposure: Use the lowest possible excitation light intensity and the shortest exposure time necessary to acquire a good image.[4]
-
Store Slides Properly: Store your stained slides in the dark at 4°C to preserve the fluorescent signal.
Experimental Protocols
Protocol 1: Optimal Antibody Titration
This protocol outlines the steps to determine the optimal dilution for your primary antibody to maximize the signal-to-noise ratio.
-
Prepare a Dilution Series: Prepare a series of dilutions of your primary antibody (e.g., 1:50, 1:100, 1:250, 1:500, 1:1000) in your antibody dilution buffer.
-
Stain Samples: Stain a separate coverslip or well for each dilution, keeping all other parameters of your immunofluorescence protocol constant.
-
Include Controls: Include a negative control (no primary antibody) to assess the background from the secondary antibody.
-
Image and Analyze: Acquire images using identical microscope settings for all samples. The optimal dilution will be the one that provides bright, specific staining with the lowest background.[4]
Protocol 2: Sudan Black B Treatment for Autofluorescence Quenching
This protocol is for reducing autofluorescence, particularly from lipofuscin.
-
Complete Immunofluorescence Staining: Perform your entire immunofluorescence protocol, including primary and secondary antibody incubations and final washes.
-
Prepare Sudan Black B Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
-
Incubate: After the final post-secondary antibody wash, incubate your samples in the Sudan Black B solution for 10-20 minutes at room temperature.[6]
-
Wash Thoroughly: Wash the samples extensively with PBS to remove excess Sudan Black B.
-
Mount and Image: Mount your coverslip with an appropriate antifade mounting medium and proceed to imaging.
Visualizing the Sources of Background Fluorescence
The following diagram illustrates the various contributors to high background fluorescence in your imaging experiments.
Conclusion
By systematically addressing the potential sources of background fluorescence—autofluorescence, non-specific binding, and reagent-related issues—you can significantly improve the quality of your this compound imaging data. Remember that optimization is key, and the implementation of proper controls is essential for accurate troubleshooting.
References
Technical Support Center: Navigating the Stability of Coumarin 337
Welcome to the Technical Support Center for Coumarin 337. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound, a widely used fluorescent dye. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its experimental use, with a focus on the critical roles of pH and temperature.
Introduction to this compound Stability
This compound, also known as Coumarin 523, is a highly fluorescent dye valued for its strong emission in the blue-green region of the spectrum.[1] Its rigidized 7-amino group contributes to a high quantum yield, making it a popular choice for applications such as dye lasers and biological probes.[1][2] However, the stability of this compound in solution is paramount for obtaining reliable and reproducible experimental results. The lactone ring inherent to the coumarin scaffold is susceptible to hydrolysis, particularly under basic conditions, and both pH and temperature can significantly influence its chemical integrity and fluorescent properties.[3][4] Understanding these influences is key to mitigating degradation and ensuring the success of your experiments.
Troubleshooting Guide: Common Stability-Related Issues
This section addresses specific problems you may encounter related to the stability of this compound solutions.
Problem 1: Gradual or rapid loss of fluorescence intensity during an experiment.
-
Probable Cause: This is a classic indicator of this compound degradation. The primary mechanism is often the hydrolysis of the lactone ring, which disrupts the conjugated system responsible for its fluorescence. This process is significantly accelerated by alkaline pH. High temperatures can also exacerbate this degradation.
-
Solutions:
-
pH Control: Maintain the pH of your solution in the neutral to slightly acidic range (pH 6-7). If your experimental conditions necessitate a different pH, be aware of the potential for accelerated degradation and consider running control experiments to quantify the rate of signal loss.
-
Temperature Management: Whenever possible, conduct your experiments at room temperature or below. Avoid prolonged exposure to elevated temperatures. If heating is unavoidable, minimize the duration and use the lowest effective temperature.
-
Fresh Solutions: Prepare this compound solutions fresh before each experiment, especially if working at a pH outside the optimal range. Long-term storage of diluted aqueous solutions is not recommended.
-
Problem 2: Inconsistent or non-reproducible fluorescence readings between experiments.
-
Probable Cause: This issue often points to inconsistencies in solution preparation and storage. Minor variations in pH or storage time between batches can lead to different levels of degradation, resulting in variable fluorescence.
-
Solutions:
-
Standardized Protocols: Implement a strict, standardized protocol for the preparation of all this compound solutions. This should include the precise type and concentration of buffer, the final pH, and the solvent used for the stock solution.
-
Stock Solution Stability: While stock solutions in anhydrous, high-purity solvents like DMSO or DMF are more stable than aqueous solutions, they are not indefinitely stable. Store stock solutions at -20°C or lower, protected from light and moisture.[5] Before use, allow the stock solution to equilibrate to room temperature to prevent condensation.
-
Solvent Purity: Use high-purity, anhydrous solvents for stock solutions to minimize the presence of water and other reactive impurities that can contribute to degradation.
-
Problem 3: Unexpected shifts in the fluorescence emission spectrum.
-
Probable Cause: A shift in the emission maximum can indicate the formation of degradation products with different fluorescent properties or changes in the local environment of the fluorophore. Protonation of the 7-amino group at low pH can also cause a blue shift in the emission spectrum.[6]
-
Solutions:
-
Confirm pH: Verify the pH of your experimental solution. A shift to a more acidic pH could explain a blue shift.
-
Analyze for Degradants: If a significant and unexpected spectral shift is observed, it may be necessary to analyze the solution for degradation products using techniques like HPLC or LC-MS.[7][8]
-
Environmental Control: Be mindful of the solvent polarity and viscosity, as these can also influence the emission spectrum of coumarin dyes.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most significant degradation pathway for this compound in aqueous solutions is the hydrolysis of its lactone ring. This reaction is catalyzed by hydroxide ions (OH⁻) and is therefore much more rapid in basic (alkaline) conditions. The hydrolysis opens the lactone ring to form a non-fluorescent carboxylate salt of the corresponding coumarinic acid.
Q2: How does temperature affect the stability of this compound?
A2: Higher temperatures increase the rate of chemical reactions, including the hydrolysis of the lactone ring in this compound.[3] This relationship can often be described by the Arrhenius equation, which indicates an exponential increase in the degradation rate constant with temperature.[9][10] Therefore, to maximize the stability of your this compound solutions, it is crucial to store them at low temperatures and avoid unnecessary exposure to heat.
Q3: What are the optimal storage conditions for this compound?
A3: For long-term stability, solid this compound should be stored in a tightly sealed container in a desiccator at -20°C, protected from light. Stock solutions should be prepared in a high-purity, anhydrous solvent such as DMSO or DMF and stored at -20°C or below, also protected from light and moisture.[5] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q4: Can I use buffers to control the pH of my this compound solution?
A4: Yes, using a buffer system is highly recommended to maintain a stable pH and minimize degradation. A phosphate or citrate buffer in the pH range of 6.0-7.0 is generally a good choice for maintaining the stability of this compound in aqueous solutions.
Q5: Is this compound susceptible to photobleaching?
A5: Like many fluorescent dyes, this compound can be susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to light. To minimize photobleaching, it is important to protect solutions from unnecessary light exposure by using amber vials or wrapping containers in aluminum foil and minimizing the intensity and duration of light exposure during fluorescence measurements.[6]
Quantitative Data on Coumarin Stability
While specific kinetic data for this compound is not extensively published, the following table provides a qualitative summary of stability based on general principles for 7-aminocoumarins and related compounds.
| Condition | pH | Temperature | Expected Stability | Primary Degradation Pathway |
| Optimal | 6.0 - 7.0 | 4°C (Short-term) / -20°C (Long-term) | High | Minimal degradation |
| Mildly Acidic | 4.0 - 6.0 | Room Temperature | Moderate | Slow hydrolysis |
| Strongly Acidic | < 4.0 | Room Temperature | Moderate to Low | Potential for protonation of amino group affecting fluorescence, slow hydrolysis |
| Neutral | 7.0 - 7.5 | Elevated (>40°C) | Moderate to Low | Thermally accelerated hydrolysis |
| Mildly Basic | 7.5 - 9.0 | Room Temperature | Low | Base-catalyzed hydrolysis |
| Strongly Basic | > 9.0 | Room Temperature | Very Low | Rapid base-catalyzed hydrolysis |
Experimental Protocol: Assessing the Stability of a this compound Solution
This protocol provides a framework for evaluating the stability of this compound under specific experimental conditions.
1. Materials:
- This compound
- High-purity DMSO or DMF
- Buffers of desired pH (e.g., phosphate buffers at pH 5, 7, and 9)
- Spectrofluorometer
- Constant temperature incubator or water bath
2. Procedure:
- Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
- Working Solution Preparation: Dilute the stock solution into the different pH buffers to a final concentration suitable for fluorescence measurements (e.g., 10 µM). Prepare enough of each solution for all time points.
- Initial Measurement (T=0): Immediately after preparation, measure the fluorescence intensity of an aliquot from each working solution at the excitation and emission maxima for this compound (typically around 445 nm excitation and 485 nm emission, but should be optimized for your instrument).
- Incubation: Store the remaining working solutions under the desired temperature conditions (e.g., 25°C, 37°C, and 50°C). Protect all solutions from light.
- Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots from each solution and measure the fluorescence intensity as in the initial measurement.
- Data Analysis: Plot the percentage of remaining fluorescence intensity against time for each pH and temperature condition. This will provide a visual representation of the stability of this compound under your experimental parameters.
Visualizing Degradation Pathways
The primary degradation pathway for this compound under the influence of pH and temperature is hydrolysis. The following diagram illustrates this process.
Caption: Hydrolysis of this compound under basic conditions and heat.
Conclusion
The stability of this compound is a critical factor for its successful application in research and development. By understanding the detrimental effects of high pH and elevated temperatures, researchers can take proactive steps to mitigate degradation, ensuring the accuracy and reliability of their experimental data. This guide provides a foundation for troubleshooting common issues and implementing best practices for the handling and storage of this valuable fluorescent probe.
References
- 1. rusjbpc.ru [rusjbpc.ru]
- 2. This compound IN AQUEOUS SOLUTION: INTERPLAY BETWEEN EXCITATION AND HYDRATION СевГУ - Эдиторум - Editorum [rusjbpc.ru]
- 3. Reactivity trends of the base hydrolysis of coumarin and thiocoumarin in binary aqueous-methanol mixtures at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ijrpp.com [ijrpp.com]
- 8. longdom.org [longdom.org]
- 9. concawe.eu [concawe.eu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Photobleaching of Coumarin 337
Welcome to the technical support center for Coumarin 337. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments and are seeking to maximize its performance by minimizing photobleaching. Here, we will delve into the mechanisms behind the photodegradation of this compound and provide actionable, field-proven strategies to preserve its fluorescent signal.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, this compound, upon exposure to excitation light. This process leads to a loss of the molecule's ability to fluoresce, resulting in a diminished signal during microscopy experiments.[1][2] The core issue is that the excited state of the coumarin dye can react with molecular oxygen to produce highly reactive singlet oxygen, which in turn can degrade the dye molecule.[2] This is particularly problematic in experiments requiring long exposure times or high-intensity illumination, as it can lead to a poor signal-to-noise ratio and make it difficult to acquire high-quality data.
Q2: My this compound signal is fading very quickly. What are the most likely causes?
A2: Rapid photobleaching of this compound is typically caused by a combination of factors:
-
Excessive Excitation Intensity: High-intensity light from lasers or lamps accelerates the rate at which this compound molecules are irreversibly destroyed.[1][3]
-
Prolonged Exposure Time: The longer the fluorophore is exposed to excitation light, the more photobleaching will occur.[1]
-
Presence of Molecular Oxygen: Oxygen is a key mediator of photobleaching, leading to the formation of damaging reactive oxygen species (ROS).[1][2]
-
Suboptimal Chemical Environment: The solvent, pH, and viscosity of the medium surrounding the dye can significantly influence its photostability.[2][4]
Q3: How do antifade reagents work to protect this compound?
A3: Antifade reagents are chemical compounds that reduce photobleaching primarily by scavenging for reactive oxygen species (ROS) that are generated during fluorescence excitation.[1][5] By neutralizing these damaging species, they protect the fluorophore from chemical degradation. Common antifade agents work through different mechanisms, including triplet state quenching and free radical scavenging.[6]
Q4: Can the choice of solvent affect the photostability of this compound?
A4: Absolutely. The local environment plays a crucial role in the photostability of coumarin dyes.[2]
-
Polarity: The polarity of the solvent can affect the energy levels of the excited state and influence the rate of photobleaching.[4][7] For some coumarin dyes, alcohol-water and alcohol-glycerol mixtures have been shown to enhance photostability compared to non-polar solvents or aqueous surfactant solutions.
-
Viscosity: Higher viscosity can limit the diffusion of molecular oxygen, thereby reducing the rate of photooxidation.[2] Adding glycerol to the mounting medium is a common strategy to increase viscosity.
Troubleshooting Guide: Step-by-Step Solutions to Minimize Photobleaching
This section provides a systematic approach to troubleshooting and mitigating the photobleaching of this compound in your experiments.
Issue 1: Rapid Signal Loss During Image Acquisition
Root Cause Analysis: This is the most common problem and is often a result of suboptimal imaging parameters and an unfavorable chemical environment for the fluorophore.
Solutions:
-
Optimize Imaging Parameters:
-
Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.[1][8] Employ neutral density (ND) filters to attenuate the light source.
-
Minimize Exposure Time: Use the shortest possible exposure times for your camera or detector.[1][8] For time-lapse experiments, increase the interval between acquisitions to allow the dye to recover from transient dark states.
-
Use a Shutter: Ensure that the excitation light path is blocked by a shutter when you are not actively acquiring an image.[1]
-
-
Incorporate Antifade Reagents:
-
Commercial Antifade Mounting Media: For fixed samples, using a commercially available antifade mounting medium is a reliable option. Products like Vectashield have been shown to significantly increase the photostability of coumarin dyes.[9]
-
Homemade Antifade Cocktails: You can prepare your own antifade mounting medium. Common and effective antifade agents include:
-
n-Propyl Gallate (NPG): A commonly used antifade reagent, though it can be difficult to dissolve.[6]
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): Another effective, though slightly less potent than p-phenylenediamine (PPD), antifade agent.[6]
-
p-Phenylenediamine (PPD): A very effective antifade compound, but it can react with certain other dyes and may not be suitable for all applications.[6]
-
-
Issue 2: High Background Signal and Poor Contrast
Root Cause Analysis: High background can be mistaken for or exacerbate the perception of photobleaching. It can be caused by autofluorescence from the sample or mounting medium, or non-specific binding of the dye.
Solutions:
-
Optimize Staining Protocol:
-
Select Appropriate Imaging Medium:
-
Phenol Red-Free Medium: For live-cell imaging, use a phenol red-free medium during the experiment, as phenol red is fluorescent and can contribute to background.[8]
-
Issue 3: Inconsistent Fluorescence Intensity Over Time
Root Cause Analysis: Fluctuations in fluorescence intensity, often referred to as "blinking," can be caused by the fluorophore entering transient, non-fluorescent (dark) states, such as the triplet state.
Solutions:
-
Utilize Triplet State Quenchers:
-
Cyclooctatetraene (COT): COT is a known triplet state quencher that can improve fluorophore performance by reducing the time the molecule spends in the triplet state, from which photobleaching can occur.[10][11]
-
Other Quenchers: Other molecules like Trolox can also act as triplet state quenchers.[5]
-
-
Employ Oxygen Scavenging Systems:
-
Enzymatic Systems: For demanding applications like single-molecule imaging, an oxygen scavenging system, such as glucose oxidase and catalase (often referred to as a "GOX" system), can be added to the imaging buffer to remove dissolved oxygen.[12] This directly addresses the root cause of ROS-mediated photobleaching.
-
Experimental Protocols
Protocol 1: Preparation of a Homemade NPG-Glycerol Antifade Mounting Medium
This protocol describes the preparation of a widely used homemade antifade mounting medium.
Materials:
-
Glycerol
-
Phosphate-Buffered Saline (PBS), 10X solution
-
n-Propyl gallate (NPG)
-
Deionized water
Procedure:
-
Prepare 1X PBS: Dilute the 10X PBS stock solution to 1X with deionized water.
-
Prepare 2% NPG Stock Solution: Dissolve 0.2 g of NPG in 10 mL of 1X PBS. This may require gentle heating and stirring for several hours.
-
Prepare Antifade Mounting Medium:
-
In a 15 mL conical tube, combine 9 mL of glycerol with 1 mL of 10X PBS.
-
Mix thoroughly by vortexing.
-
Slowly add 0.1 mL of the 2% NPG stock solution while vortexing.
-
-
Storage: Aliquot the final mounting medium into light-protected microcentrifuge tubes and store at -20°C.
Protocol 2: Live-Cell Imaging with an Oxygen Scavenging System
This protocol is intended for advanced imaging applications where maximal photostability is required.
Materials:
-
Imaging buffer (e.g., phenol red-free DMEM)
-
Glucose
-
Glucose Oxidase
-
Catalase
-
Trolox (optional, as a triplet state quencher)
Procedure:
-
Prepare Imaging Buffer with Glucose: Add glucose to your imaging buffer to a final concentration of 10 mM.
-
Prepare Enzyme Stock Solutions:
-
Glucose Oxidase: Prepare a stock solution of 10 mg/mL in PBS.
-
Catalase: Prepare a stock solution of 1 mg/mL in PBS.
-
-
Assemble the Oxygen Scavenging System: Immediately before imaging, add the following to your imaging buffer (final concentrations):
-
Glucose Oxidase: 20-50 µg/mL
-
Catalase: 10-20 µg/mL
-
-
(Optional) Add Triplet State Quencher: Add Trolox to a final concentration of 1-2 mM.
-
Image Immediately: The oxygen scavenging system has a limited lifetime, so it is crucial to begin your imaging experiment shortly after its preparation.
Data Presentation
Table 1: Relative Photostability of Coumarin Dyes with Different Antifade Reagents
| Mounting Medium | Fluorophore | Half-life (seconds) | Reference |
| 90% Glycerol in PBS (pH 8.5) | Coumarin | 25 | [9] |
| Vectashield | Coumarin | 106 | [9] |
This table illustrates the significant improvement in photostability when using a commercial antifade reagent like Vectashield compared to a standard glycerol/PBS mounting medium.
Visualizing the Problem: Photobleaching Pathways
To better understand how to combat photobleaching, it is helpful to visualize the underlying photophysical processes. The following diagrams illustrate the key pathways.
Caption: Simplified Jablonski diagram illustrating the photobleaching pathways of a fluorophore.
The diagram above shows that after excitation, a fluorophore in the excited singlet state (S₁) can either return to the ground state (S₀) by emitting a photon (fluorescence) or undergo intersystem crossing to the long-lived excited triplet state (T₁). This triplet state is highly reactive with molecular oxygen, leading to the formation of damaging reactive oxygen species (ROS) that ultimately cause photobleaching.
Caption: Intervention points for minimizing photobleaching of this compound.
This workflow illustrates how different classes of photoprotective agents intervene at specific points in the photobleaching pathway. Triplet state quenchers deactivate the excited triplet state before it can react with oxygen. Oxygen scavengers remove molecular oxygen from the environment, preventing the formation of ROS. ROS scavengers, common in antifade reagents, neutralize ROS after they are formed but before they can damage the dye.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapid photobleaching of organic laser dyes in continuously operated devices | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 4. researchgate.net [researchgate.net]
- 5. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 6. bidc.ucsf.edu [bidc.ucsf.edu]
- 7. Effect of solvent polarity on the photophysical properties of coumarin-1 dye | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxygen Scavenger Microscopy - FluMaXx LowSalt | Hypermol [hypermol.com]
Technical Support Center: Overcoming Cell Permeability Issues with Coumarin-Based Probes
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing coumarin-based fluorescent probes in their experiments. Here, we will address common challenges related to cell permeability and provide in-depth, field-proven troubleshooting strategies to ensure the success of your live-cell imaging experiments.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge about the physicochemical properties of coumarin probes that govern their ability to cross the plasma membrane.
Q1: What are the primary factors that limit the cell permeability of coumarin-based probes?
A1: The cell membrane is a highly selective lipid bilayer, and the ability of a coumarin probe to enter a cell is primarily governed by a balance of several physicochemical properties:
-
Lipophilicity: The probe must be sufficiently lipophilic (fat-loving) to partition into the hydrophobic core of the cell membrane. This is often quantified by the octanol-water partition coefficient (LogP). A moderate LogP value is generally desirable; highly hydrophobic molecules can get trapped within the membrane, while highly hydrophilic (water-loving) molecules are repelled by the lipid bilayer.[1][2][3]
-
Molecular Size and Shape: Smaller molecules generally diffuse across membranes more easily. Bulky side groups can sterically hinder a probe's ability to intercalate into and pass through the membrane.
-
Charge: The overall charge of the probe is critical. The cell membrane has a net negative charge, and the interior of a cell is negatively charged relative to the exterior. While slightly positive charges can sometimes facilitate entry, highly charged or anionic molecules are generally membrane-impermeable unless they are substrates for specific transporters.[2]
-
Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can increase a molecule's affinity for the aqueous environment, thereby reducing its ability to enter the lipid membrane.
Q2: My coumarin probe has a high LogP value, but I'm still seeing poor intracellular signal. Why might this be?
A2: While a high LogP value suggests good lipophilicity, it is not the sole determinant of successful cell loading.[4] Several other factors can lead to a weak signal despite favorable lipophilicity:
-
Efflux Pump Activity: Cells, particularly cancer cell lines and primary cells like hepatocytes, express a variety of ATP-binding cassette (ABC) transporters (efflux pumps) such as P-glycoprotein (P-gp) or Multidrug Resistance-associated Proteins (MRPs).[5][6][7] These pumps actively expel a wide range of xenobiotics, including fluorescent probes, from the cytoplasm back into the extracellular space.[5][8] If your probe is a substrate for these pumps, it may be removed from the cell as quickly as it enters, resulting in a dim, unstable, or non-existent signal.[8]
-
Poor Aqueous Solubility: Extremely hydrophobic probes (very high LogP) can have poor solubility in aqueous culture media. This can lead to aggregation or precipitation of the probe before it has a chance to interact with the cells, significantly reducing the effective concentration available for uptake.
-
Probe Degradation or Metabolism: Once inside the cell, the probe may be subject to enzymatic degradation or metabolic modification, rendering it non-fluorescent.
-
Phototoxicity and Photobleaching: If the probe is particularly sensitive to light, the excitation light from the microscope can damage the cells (phototoxicity) or irreversibly destroy the fluorophore (photobleaching), leading to signal loss and compromised cell health.[9]
Part 2: Troubleshooting Guide: From Weak Signal to Robust Imaging
This section is structured to help you diagnose and solve specific experimental problems you might encounter.
Problem 1: Weak or No Intracellular Fluorescence Signal
You've added your coumarin probe to the cells, but upon imaging, the signal is barely above background or completely absent.
Caption: Troubleshooting workflow for weak or no fluorescence signal.
Step 1: Verify Probe Integrity and Instrument Settings
-
Causality: Before troubleshooting complex biological variables, it's essential to confirm that the probe itself is active and your imaging system is correctly configured.[8]
-
Action:
-
Probe Viability Check: Prepare a dilute solution of your probe in a suitable solvent (e.g., DMSO, PBS) and measure its fluorescence in a plate reader or fluorometer. This confirms the probe has not degraded during storage.[8]
-
Microscope Settings: Double-check that the excitation and emission filters/wavelengths on your microscope are optimal for your specific coumarin derivative.[8][] Ensure the laser power, detector gain, and exposure time are set appropriately to detect a signal without excessive noise.[8][11]
-
Step 2: Evaluate Cell Health and Optimize Loading Protocol
-
Causality: Unhealthy or dying cells will not maintain the necessary membrane potential or enzymatic activity to load and retain probes effectively. Furthermore, loading conditions are not one-size-fits-all and often require optimization.
-
Action:
-
Cell Viability: Check your cells under brightfield microscopy. They should appear adherent (if applicable), with a smooth morphology. Consider a viability stain like Propidium Iodide if you suspect significant cell death.[12]
-
Optimize Probe Concentration: The recommended concentration is a starting point. Perform a concentration titration (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM) to find the optimal balance between signal and potential cytotoxicity.[13][14]
-
Optimize Incubation Time: Incubate cells for different durations (e.g., 15 min, 30 min, 60 min) to determine the time required for maximal uptake.[15]
-
Incubation Medium: Serum in the culture medium can contain esterases that cleave AM esters prematurely or proteins that bind the probe, reducing its availability.[15] Try incubating the probe in serum-free media.[13]
-
Check pH: Ensure the pH of your imaging buffer is within the physiological range (typically 7.2-7.4), as pH can affect the probe's charge and solubility.[13]
-
Step 3: Test for and Mitigate Efflux Pump Activity
-
Causality: If the steps above do not resolve the issue, rapid efflux of the probe is a strong possibility.[8] This can be confirmed by inhibiting the pumps and observing if the intracellular signal increases.[8]
-
Action:
-
Use an Efflux Pump Inhibitor: Co-incubate your cells with the coumarin probe and a broad-spectrum efflux pump inhibitor (e.g., verapamil, probenecid, or MK-571).
-
Analyze the Result: If the intracellular fluorescence signal significantly increases and becomes more stable in the presence of the inhibitor, it strongly confirms that cellular efflux is the primary problem.[8]
-
Mitigation: If efflux is confirmed, you can include the inhibitor in your standard protocol (if it doesn't interfere with your biological question) or consider synthesizing/sourcing a different coumarin derivative that is not a substrate for these pumps.[8]
-
Problem 2: High Background or Low Signal-to-Noise Ratio (SNR)
You can see your cells, but the signal is washed out by high background fluorescence, making quantitative analysis difficult.
1. Optical Configuration and Image Acquisition
-
Causality: The SNR is the ratio of the true signal from your probe to the statistical noise and background. Optimizing microscope settings can dramatically improve this ratio.[11][16][17]
-
Action:
-
Confocal Pinhole: If using a confocal microscope, reduce the pinhole diameter. This will reject more out-of-focus light, which is a major source of background, thereby increasing contrast and SNR.[17] There is a trade-off, as a smaller pinhole also reduces the signal, so an optimal size must be found empirically.[17]
-
Filters: Ensure you are using high-quality, narrow bandpass emission filters to specifically collect light from your probe and exclude autofluorescence and other unwanted light sources.[16]
-
Detector Settings: Increase exposure time or use frame averaging to reduce random noise. Be mindful that longer exposures increase the risk of phototoxicity and photobleaching.[9]
-
2. Experimental Protocol Adjustments
-
Causality: Incomplete probe washing, probe aggregation, or cellular autofluorescence can contribute to high background.
-
Action:
-
Thorough Washing: After loading the probe, wash the cells two to three times with fresh, pre-warmed imaging buffer to remove any extracellular probe.[15]
-
Use Phenol Red-Free Medium: Phenol red in standard culture medium is fluorescent and can contribute significantly to background. Switch to a phenol red-free medium for all imaging experiments.
-
Solubilizing Agents: For probes with low aqueous solubility, consider using a non-ionic detergent like Pluronic F-127 in your loading buffer (at a very low concentration, e.g., 0.02%) to prevent aggregation.[15]
-
Part 3: Advanced Strategies & Protocols
For researchers designing or selecting new coumarin probes, this section provides insights into structural modifications and validation protocols.
Strategy 1: Enhancing Permeability through Structural Modification
-
The AM Ester Strategy: For coumarin probes that are anionic (negatively charged) and thus membrane-impermeable, a common and highly effective strategy is to mask the negative charges with acetoxymethyl (AM) esters.[15]
Caption: Mechanism of AM ester-mediated probe loading.
-
Mechanism of Action: The lipophilic AM groups neutralize the charge, allowing the probe to diffuse passively across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, regenerating the anionic form of the probe.[15] This charged form is now trapped within the cell, leading to accumulation and a bright signal.[15]
-
Other Modifications:
-
Adjusting Lipophilicity: Systematically modifying substituents on the coumarin ring can fine-tune the LogP value. Adding non-polar groups like methyl or phenyl groups can increase lipophilicity.[18]
-
Reducing Efflux: Adding bulky chemical groups near potential recognition sites on the coumarin scaffold can sterically hinder the probe from binding to efflux pumps.[8]
-
Comparative Data of Coumarin Derivatives
| Coumarin Derivative | Key Structural Feature | Typical LogP | Permeability Issue | Recommended Strategy |
| 7-Hydroxycoumarin | Polar hydroxyl group | ~1.3 | Low passive diffusion | Increase lipophilicity via alkylation or esterification. |
| Coumarin 343 | Carboxylic acid group | ~1.9 (protonated) | Anionic at phys. pH, impermeable | AM esterification to mask charge. |
| Coumarin 6 | Lipophilic substituents | ~5.8 | High lipophilicity, can get stuck in membrane | Use solubilizing agent (Pluronic F-127), optimize concentration.[] |
| Sulfonated Coumarin | Sulfonate group (-SO₃⁻) | < 0 | Highly anionic, impermeable | Requires active transport mechanism (e.g., OATP substrate) or microinjection.[19] |
Note: LogP values are estimates and can vary based on the calculation method.[3][20]
Protocol: Assessing Intracellular Probe Concentration by Flow Cytometry
This protocol provides a quantitative method to assess the efficiency of probe loading and the impact of efflux pump inhibitors.
Materials:
-
Cells in suspension (e.g., 1 x 10⁶ cells/mL)
-
Coumarin-based probe
-
Efflux pump inhibitor (e.g., Verapamil)
-
Flow cytometry buffer (e.g., PBS + 2% FBS)
-
Flow cytometer with appropriate laser and filter set for the coumarin probe
Methodology:
-
Preparation: Prepare a single-cell suspension at approximately 1 x 10⁶ cells/mL in imaging buffer.[8]
-
Labeling: Aliquot cells into flow cytometry tubes for each condition (e.g., Unstained Control, Probe Only, Probe + Inhibitor).
-
Inhibitor Pre-treatment (if applicable): To the "Probe + Inhibitor" tube, add the efflux pump inhibitor at its working concentration and incubate at 37°C for 30 minutes.
-
Probe Loading: Add the coumarin probe to the appropriate tubes at the final desired concentration.
-
Incubation: Incubate all tubes at 37°C for the optimized loading time (e.g., 30-60 minutes), protected from light.
-
Washing: Centrifuge the cells (e.g., 400 xg for 5 minutes).[21] Aspirate the supernatant and wash the cell pellet once with 1 mL of ice-cold flow cytometry buffer.
-
Resuspension: Resuspend the final cell pellet in 500 µL of flow cytometry buffer.
-
Acquisition: Analyze the samples on the flow cytometer immediately. Record the mean fluorescence intensity (MFI) for the coumarin-positive cell population in each condition.
Data Interpretation:
-
A significantly higher MFI in the "Probe + Inhibitor" group compared to the "Probe Only" group confirms that the probe is a substrate for efflux pumps.
-
This method can be used to compare the loading efficiency of different coumarin derivatives or to optimize loading conditions (concentration, time, temperature).
References
- 1. Uptake, Distribution and Diffusivity of Reactive Fluorophores in Cells: Implications Toward Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design strategies for organelle-selective fluorescent probes: where to start? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predicting the membrane permeability of organic fluorescent probes by the deep neural network based lipophilicity descriptor DeepFl-LogP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coumarin Partitioning in Model Biological Membranes: Limitations of log P as a Predictor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unlocking bacterial defense: Exploring the potent inhibition of NorA efflux pump by coumarin derivatives in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Substituted Coumarins Inhibit NorA and MepA Efflux Pumps of Staphylococcus aureus [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Signal-to-Noise Considerations [evidentscientific.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Protocols - SickKids-UHN Flow Cytometry Facility [lab.research.sickkids.ca]
Technical Support Center: Enhancing the Quantum Yield of Coumarin-Based Probes
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with coumarin-based fluorophores. This guide provides in-depth troubleshooting workflows and answers to frequently asked questions (FAQs) to help you diagnose and resolve challenges related to fluorescence quantum yield. Our goal is to empower you with the scientific rationale and practical steps needed to enhance the performance of your coumarin probes for more sensitive and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the quantum yield of coumarin fluorophores?
The quantum yield (Φ) of coumarin derivatives is highly sensitive to a combination of their intrinsic molecular structure and their immediate environment. Key influences include:
-
Molecular Structure : The type and position of substituents on the coumarin core are critical. Electron-donating groups (EDGs), such as amino (-NH₂) or hydroxyl (-OH) groups, at the 7-position generally enhance fluorescence. Conversely, electron-withdrawing groups (EWGs) at the 3- or 4-position can also increase fluorescence intensity through an intramolecular charge transfer (ICT) mechanism.[1][2]
-
Solvent Environment : The polarity and viscosity of the solvent significantly impact quantum yield. For many coumarins, particularly those with flexible amino groups, increasing solvent polarity can lead to a sharp decrease in quantum yield by promoting non-radiative decay pathways.[1][3]
-
Concentration : At high concentrations, the planar structure of coumarin molecules can lead to aggregation. This phenomenon, known as Aggregation-Caused Quenching (ACQ), results in self-quenching and a substantial drop in the observed fluorescence.[1]
-
pH of the Solution : The fluorescence of many coumarin derivatives is pH-sensitive, especially those containing hydroxyl or amino groups. Changes in pH can alter the protonation state and electronic structure of the molecule, thereby affecting its fluorescence profile.[1][4][5]
-
Presence of Quenchers : External agents, including dissolved molecular oxygen or heavy atoms, can deactivate the excited state of the fluorophore through collisional quenching, leading to reduced quantum yield.
Q2: Why is my coumarin probe's fluorescence so weak in aqueous or other polar solvents?
This is a common and critical issue for many coumarin derivatives, especially 7-aminocoumarins. The phenomenon is primarily caused by the formation of a non-fluorescent Twisted Intramolecular Charge Transfer (TICT) state.[3][6]
Here's the mechanism:
-
Upon excitation, the coumarin molecule enters a locally excited (LE) state, which is planar and highly fluorescent.
-
In polar solvents, the molecule can undergo a conformational change, twisting around the C7-N bond of the amino group.
-
This twisting motion leads to the formation of a TICT state, which has a large dipole moment and is therefore stabilized by the polar solvent molecules.
-
The TICT state provides a fast, non-radiative pathway for the molecule to return to the ground state, releasing energy as heat instead of light. This process directly competes with fluorescence emission, drastically lowering the quantum yield.[6]
Q3: How can I strategically modify a coumarin's structure to increase its quantum yield?
Structural modification is a powerful strategy for developing highly fluorescent probes. Key approaches include:
-
Introduce Strong Electron-Donating Groups (EDGs) : Adding EDGs like amino (-NH₂) or N,N-diethylamino groups at the 7-position significantly enhances the ICT character, often leading to higher quantum yields and red-shifted emission.[2]
-
Introduce Electron-Withdrawing Groups (EWGs) : Placing EWGs such as cyano (-CN) or carboxyl (-COOH) groups at the 3 or 4-positions can further enhance the push-pull electronic nature of the molecule, improving quantum yield.[2]
-
Structural Rigidification : To combat the formation of the non-emissive TICT state in polar solvents, you can restrict the rotation of the 7-amino group. This is achieved by incorporating the nitrogen atom into a rigid ring system, as seen in derivatives like Coumarin 102 and Coumarin 153. This structural constraint prevents the twisting motion, leading to consistently high quantum yields even in polar environments.[6][7]
Q4: My fluorescence signal is unstable and decreases over time. What is happening?
This is likely due to photobleaching , the irreversible photochemical destruction of the fluorophore upon prolonged exposure to excitation light.[1] Coumarins, while generally robust, are susceptible to this issue under high-intensity illumination.
Troubleshooting Steps for Photobleaching:
-
Reduce Excitation Power : Use the lowest possible light intensity that still provides a sufficient signal-to-noise ratio.
-
Minimize Exposure Time : Use shutters to expose the sample to light only during data acquisition.
-
Use an Antifade Reagent : If compatible with your sample and experimental conditions, consider using a commercial or self-made antifade mounting medium.
-
Deoxygenate the Solution : Removing dissolved oxygen can sometimes reduce the rate of photobleaching, as oxygen can participate in the photochemical degradation process.[1]
In-Depth Troubleshooting Guides
Problem 1: The Quantum Yield of My Coumarin Probe is Unexpectedly Low
A diminished quantum yield can stem from multiple sources. Use the following systematic workflow to diagnose and resolve the issue.
Caption: A step-by-step workflow for troubleshooting low quantum yield.
Problem 2: Understanding and Mitigating Solvent-Induced Quenching
As discussed in the FAQs, polar solvents can dramatically quench the fluorescence of coumarins with flexible amino groups by promoting the formation of a non-emissive TICT state.
The diagram below illustrates the competing decay pathways from the excited state. In non-polar or viscous environments, the fluorescent Locally Excited (LE) state is favored. In polar environments, the non-fluorescent Twisted Intramolecular Charge Transfer (TICT) state becomes stabilized, providing a dominant non-radiative decay path.
Caption: Effect of solvent polarity on coumarin excited state decay pathways.
-
Solvent Choice : If your experiment allows, consider using a less polar or more viscous solvent. Increased solvent viscosity can physically hinder the twisting motion required to form the TICT state, thereby increasing the quantum yield.[6][8]
-
Structural Modification : The most robust solution is to use a coumarin derivative with a rigidized structure. Probes where the 7-amino group is part of a ring system (e.g., Coumarin 102, Coumarin 153) are structurally constrained from forming the TICT state. This results in high and stable quantum yields across a wide range of solvent polarities.[6][7]
Data Presentation & Protocols
Table 1: Effect of Substituents on Coumarin Quantum Yield (Φ)
The electronic nature and position of substituents dramatically alter the quantum yield. Electron-donating groups at position 7 are particularly effective at enhancing fluorescence.[2][4]
| Base Structure | Position 3 Substituent | Position 7 Substituent | Solvent/Matrix | Quantum Yield (Φ) | Reference |
| Coumarin | -H | -H | Various | < 0.001 | [1] |
| Coumarin | -CHO | -H | Various | ~ 0.001 | [1] |
| Coumarin | -CHO | -OCH₃ | Various | 0.23 | [1] |
| Coumarin | -CHO | -N(CH₃)₂ | Polymer Matrix | Approaches 1.0 | [1] |
| Coumarin Derivative | p-methylphenyl | (complex) | DMSO | 0.83 | [4] |
| 4-Hydroxycoumarin Deriv. | -Cl (on cinnamoyl) | - | Acetonitrile | 0.016 | [1] |
Table 2: Influence of Solvent on the Quantum Yield of a Sensitive Coumarin Dye
This table illustrates the dramatic effect of solvent polarity and hydrogen-bonding capability on the quantum yield of a typical 7-aminocoumarin derivative.
| Solvent | Polarity (ET(30)) | Viscosity (cP at 20°C) | Quantum Yield (Φ) | Primary Quenching Mechanism |
| Cyclohexane | 31.2 | 0.98 | High | Low Polarity |
| Toluene | 33.9 | 0.59 | High | Low Polarity |
| Acetonitrile | 46.0 | 0.37 | Low | TICT Formation (Polar Aprotic) |
| Ethanol | 51.9 | 1.20 | Very Low | TICT + H-Bonding (Polar Protic) |
| Water | 63.1 | 1.00 | Extremely Low | TICT + H-Bonding (Polar Protic) |
| Glycerol | 53.9 | 1490 | Moderate-High | High Viscosity Hinders TICT |
Note: Absolute values are representative and depend on the specific coumarin structure.
Experimental Protocol: Relative Quantum Yield Measurement
The fluorescence quantum yield (Φ) of a sample can be determined relative to a well-characterized standard.
Materials:
-
Fluorometer/Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Volumetric flasks and pipettes
-
Solvent (ensure same solvent is used for sample and standard)
-
Quantum Yield Standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54; Rhodamine 6G in ethanol, Φ = 0.95)
-
Your coumarin probe
Procedure:
-
Prepare Stock Solutions : Prepare stock solutions of your coumarin probe and the reference standard in the chosen solvent.
-
Prepare Dilutions : From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects. A good range is 0.02, 0.04, 0.06, 0.08, and 0.1.
-
Measure Absorbance : Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength (λ_ex).
-
Measure Fluorescence Spectra :
-
Set the excitation wavelength (λ_ex) on the fluorometer. It is crucial to use the same λ_ex for both the sample and the standard.
-
For each of the diluted solutions, record the fluorescence emission spectrum over the appropriate wavelength range. Ensure the entire emission peak is captured.
-
-
Integrate Fluorescence Intensity : For each recorded spectrum, calculate the integrated fluorescence intensity (the area under the emission curve). Most instrument software can perform this calculation.
-
Plot Data : For both the sample and the standard, create a plot of the integrated fluorescence intensity versus absorbance.
-
Calculate Gradients : Determine the slope (gradient, Grad) of the line for both the sample and the standard plot. The data should yield a straight line passing through the origin.
-
Calculate Quantum Yield : Use the following equation to calculate the quantum yield of your sample (Φ_X):
Φ_X = Φ_STD * (Grad_X / Grad_STD) * (η_X² / η_STD²)
Where:
-
Φ_STD is the quantum yield of the standard.
-
Grad_X is the gradient for your sample.
-
Grad_STD is the gradient for the standard.
-
η_X is the refractive index of the solvent used for the sample.
-
η_STD is the refractive index of the solvent used for the standard. (If the same solvent is used for both, this term cancels out).
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. ias.ac.in [ias.ac.in]
Validation & Comparative
A Head-to-Head Comparison of Photostability: Coumarin 337 Versus Other Leading Fluorescent Probes
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of fluorescence microscopy and cellular imaging, the photostability of a fluorescent probe is a critical determinant of experimental success.[1][2] The irreversible loss of fluorescence upon exposure to light, known as photobleaching, can significantly curtail the duration of imaging experiments and compromise the integrity of quantitative data.[1][3][4][5] This guide provides a comprehensive comparison of the photostability of Coumarin 337 against other widely used fluorescent probes, offering experimental data and protocols to inform probe selection for demanding applications.
Coumarin-based dyes are renowned for their bright fluorescence and sensitivity to the local environment.[3][6] However, their susceptibility to photobleaching can be a limiting factor in applications that require prolonged or intense illumination.[3] Understanding the relative photostability of different fluorophores is therefore essential for designing robust and reliable fluorescence-based assays.
The Critical Role of Photostability in Fluorescence Imaging
The ideal fluorescent probe should exhibit a strong and stable signal throughout the course of an experiment.[5] Photobleaching not only reduces the signal-to-noise ratio but can also introduce artifacts in quantitative measurements.[4] The rate of photobleaching is influenced by several factors, including the intensity and wavelength of the excitation light, the local chemical environment, and the intrinsic properties of the fluorophore itself.[4][7] For live-cell imaging, minimizing photobleaching is paramount to prevent phototoxicity and ensure that the observed biological processes are not perturbed by the imaging process itself.[1]
Comparative Analysis of Fluorophore Photostability
To provide a clear comparison, this guide evaluates the photostability of this compound alongside other commonly used classes of fluorescent dyes: fluoresceins, rhodamines, and cyanine dyes. A key metric for quantifying photostability is the photobleaching quantum yield (φb), which represents the probability that a fluorophore will be photochemically destroyed upon absorbing a photon.[3] A lower φb value indicates higher photostability.[3]
| Fluorophore Class | Example Probe | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) | Photobleaching Quantum Yield (φb) | Relative Photostability |
| Coumarin | Coumarin 120 | ~23,500[8] | ~0.73[8] | ~4.3 x 10⁻⁴[3] | Moderate |
| Coumarin 307 | - | - | ~1.8 x 10⁻³[3] | Low to Moderate | |
| Fluorescein | Fluorescein | ~70,000[5] | ~0.93[5] | ~3-5 x 10⁻⁵[5] | Low |
| Rhodamine | Rhodamine B | ~106,000[5] | ~0.31 in water[5] | ~10⁻⁶ - 10⁻⁷[5][9] | Moderate to High |
| Cyanine | Cy5 | ~250,000[5] | ~0.20[5] | ~5 x 10⁻⁶[5] | High |
Note: The photophysical properties of fluorophores can be influenced by their local chemical environment, including solvent, pH, and the presence of oxidizing or reducing agents.[5]
From the data, it is evident that while coumarins can exhibit high fluorescence quantum yields, their photostability, as indicated by their photobleaching quantum yield, is generally lower than that of rhodamine and cyanine dyes. For instance, the photobleaching quantum yield of Coumarin 120 is significantly higher than that of Rhodamine B and Cy5, indicating a greater propensity for photobleaching.
Mechanisms of Photobleaching
The photobleaching of fluorescent dyes is a complex process involving photochemical reactions that lead to the irreversible destruction of the fluorophore. For coumarin dyes, a primary pathway involves the transition from an excited singlet state to a longer-lived triplet state.[3] In this triplet state, the dye is more susceptible to reactions with molecular oxygen, generating reactive oxygen species (ROS) that can degrade the dye molecule.[3][10] The electron-rich nature of the coumarin scaffold also makes it prone to photooxidation.[10]
Photodegradation Pathway of Coumarin Dyes
Caption: A simplified Jablonski diagram illustrating the primary photobleaching pathway for coumarin dyes.
Experimental Protocol for Measuring Photostability
To empirically assess and compare the photostability of different fluorescent probes, a standardized experimental protocol is essential. The following methodology outlines a common approach using fluorescence microscopy to measure photobleaching rates.[5][7]
Objective: To quantify and compare the rate of photobleaching for this compound and other fluorescent probes under controlled illumination.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or arc lamp)
-
High-sensitivity camera (e.g., EMCCD or sCMOS)
-
Image acquisition and analysis software
-
Solutions of this compound, Fluorescein, Rhodamine B, and Cy5 at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4)
-
Microscope slides and coverslips
-
Antifade reagent (optional, for control experiments)
Methodology:
-
Sample Preparation:
-
Prepare a solution of each fluorescent probe at the desired concentration in the chosen buffer.
-
Mount a small volume (e.g., 10 µL) of the dye solution between a microscope slide and a coverslip. Seal the edges of the coverslip to prevent evaporation.
-
-
Microscope Setup:
-
Turn on the microscope and light source, allowing them to stabilize for at least 30 minutes.
-
Select the appropriate filter set for the fluorophore being imaged.
-
Use a neutral density filter to adjust the excitation light intensity to a level that provides a good initial signal without causing immediate, rapid bleaching. It is crucial to use the same light intensity for all probes being compared.[7]
-
-
Image Acquisition:
-
Focus on the sample and acquire an initial image (time = 0).
-
Continuously illuminate the sample with the excitation light.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) for a set duration (e.g., 5-10 minutes) or until the fluorescence intensity has decreased significantly.
-
-
Data Analysis:
-
For each time point, measure the mean fluorescence intensity of a region of interest (ROI) within the illuminated area.
-
Correct for background fluorescence by subtracting the mean intensity of a non-illuminated region.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time for each probe.
-
The rate of photobleaching can be quantified by fitting the decay curve to an exponential function and determining the half-life (t½), the time it takes for the fluorescence intensity to decrease by 50%.
-
Experimental Workflow for Photostability Measurement
Caption: A flowchart outlining the key steps in the experimental determination of fluorescent probe photostability.
Conclusion and Recommendations
The selection of a fluorescent probe is a critical decision that directly impacts the quality and reliability of experimental data. While this compound and other coumarin derivatives offer bright fluorescence and environmental sensitivity, their moderate photostability may be a limitation for long-term imaging studies or applications involving high-intensity illumination.
For experiments demanding high photostability, such as single-molecule tracking or super-resolution microscopy, rhodamine and cyanine dyes are often superior choices due to their lower photobleaching quantum yields.[5][11] However, for applications where high quantum yield in the blue-green spectral region is paramount and illumination times can be minimized, coumarins remain a valuable class of fluorophores.
It is strongly recommended that researchers perform a head-to-head comparison of potential probes under their specific experimental conditions to identify the most suitable fluorophore for their application.[7] Factors such as the imaging modality (e.g., confocal, widefield, TIRF), excitation power, and the cellular environment can all influence the relative photostability of different dyes.[7]
References
- 1. biocompare.com [biocompare.com]
- 2. biotium.com [biotium.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.addgene.org [blog.addgene.org]
- 8. omlc.org [omlc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to Coumarin 337: Validating a Versatile Polarity-Sensitive Fluorescent Probe
In the intricate world of cellular biology and drug development, understanding the local microenvironment is paramount. Polarity, a fundamental property of the cellular milieu, governs a vast array of processes from protein folding and membrane dynamics to drug-target interactions. Polarity-sensitive fluorescent probes have emerged as indispensable tools for visualizing these subtle changes in real-time within living cells.[1][2] This guide provides an in-depth validation of Coumarin 337 as a robust polarity-sensitive probe, offering a comparative analysis against other widely used fluorophores and presenting the experimental framework for its characterization.
The Principle of Polarity-Sensing: Intramolecular Charge Transfer (ICT)
The ability of certain fluorophores to report on local polarity is often rooted in a photophysical phenomenon known as Intramolecular Charge Transfer (ICT).[3][4][5] In these molecules, an electron-donating group is conjugated to an electron-withdrawing group through a π-electron system.[6] Upon excitation with light, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. This excited state is more polar than the ground state.
In a polar solvent environment, the solvent molecules will reorient around the excited fluorophore to stabilize this charge-separated state. This stabilization lowers the energy of the excited state, resulting in a red-shift (a shift to a longer wavelength) in the fluorescence emission.[7][8] Conversely, in a non-polar environment, this stabilization is minimal, and the emission occurs at a shorter wavelength (blue-shift). The magnitude of this spectral shift, known as the Stokes shift, is therefore directly related to the polarity of the surrounding medium.[8] Many coumarin derivatives, including this compound, exhibit these properties, making them excellent candidates for polarity probes.[6][9][10][]
This compound: A Profile
This compound, a derivative of the versatile coumarin scaffold, possesses the characteristic donor-π-acceptor structure that underpins its sensitivity to the environment. Its utility as a fluorescent probe is underscored by several key photophysical properties:
-
High Fluorescence Quantum Yield: In non-polar environments, many coumarin derivatives exhibit high quantum yields, approaching 1 in some cases, meaning they efficiently convert absorbed light into emitted fluorescence.[9] This brightness is crucial for sensitive detection, especially in biological systems where probe concentrations are kept low to minimize perturbations.
-
Significant Solvatochromism: this compound displays a pronounced shift in its emission spectrum in response to changes in solvent polarity. This large spectral shift allows for a clear and quantifiable measurement of the local environment's polarity.[6]
-
Photostability: Good photostability is essential for long-term imaging experiments, and coumarin derivatives are generally known for their reasonable resistance to photobleaching.[][12]
-
Cell Permeability: The relatively small and lipophilic nature of many coumarin dyes allows them to readily cross cell membranes, enabling the study of intracellular environments.[12][13]
Comparative Analysis: this compound vs. PRODAN and Nile Red
To truly appreciate the utility of this compound, a comparison with other commonly employed polarity-sensitive probes is essential. PRODAN and Nile Red are two such benchmarks in the field.
| Feature | this compound | PRODAN | Nile Red | | --- | --- | --- | | Excitation (λex) | ~420-450 nm | ~360-380 nm | ~550-590 nm | | Emission (λem) | ~480-550 nm | ~430-530 nm | ~620-670 nm | | Stokes Shift in response to Polarity | Large | Large[1] | Very Large[1] | | Quantum Yield | High in non-polar media | Moderate to High | High in non-polar media, very low in polar media[1] | | Photostability | Good | Moderate | Good[1] | | Advantages | - Bright fluorescence- Good photostability- Tunable spectral properties through derivatization[14][15] | - Well-established probe- Large body of literature | - Emission in the red region of the spectrum minimizes autofluorescence- Very high sensitivity to non-polar environments[1] | | Limitations | - Excitation in the violet-blue region can cause some cellular autofluorescence | - Excitation in the UV region can be phototoxic to cells- Can undergo complex photophysics | - Poor water solubility- Can be prone to aggregation |
Experimental Validation of this compound as a Polarity Probe
The following protocols provide a framework for the systematic validation of this compound's polarity-sensing capabilities.
I. Characterization of Solvatochromic Properties
This experiment aims to quantify the change in the fluorescence emission of this compound across a range of solvents with varying polarities.
Workflow for Solvatochromic Analysis
Caption: Workflow for determining the solvatochromic properties of this compound.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a spectroscopic grade, non-polar solvent such as dioxane.
-
Solvent Series: Prepare a series of solutions by diluting the stock solution to a final concentration of 1-10 µM in a range of solvents with varying polarities (e.g., cyclohexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, water).
-
Absorbance Measurement: For each solution, record the UV-Visible absorption spectrum using a spectrophotometer to determine the wavelength of maximum absorbance (λmax(abs)).
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution. Excite each sample at its respective λmax(abs) to ensure optimal emission.
-
Data Analysis:
-
Record the wavelength of maximum fluorescence emission (λmax(em)) for each solvent.
-
Calculate the Stokes shift (in nanometers or wavenumbers) for each solvent: Stokes Shift = λmax(em) - λmax(abs).
-
Plot the Stokes shift or λmax(em) as a function of a solvent polarity parameter, such as the Reichardt's dye ET(30) value.[7][16] A linear correlation indicates a well-behaved solvatochromic probe.
-
II. Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is crucial for comparing the brightness of different probes.
Workflow for Quantum Yield Determination
Caption: Workflow for determining the fluorescence quantum yield of this compound.
Step-by-Step Protocol (Relative Method):
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., Quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).
-
Solution Preparation: Prepare a series of five dilutions for both the standard and this compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance and Fluorescence Measurement:
-
Record the absorbance of each solution at the chosen excitation wavelength.
-
Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation and emission slit widths) for both the standard and the sample.
-
-
Data Analysis:
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and this compound.
-
Determine the slope of the resulting straight lines for both the standard (GradStd) and the sample (GradSample).
-
Calculate the quantum yield of this compound (ΦF, Sample) using the following equation: ΦF, Sample = ΦF, Std * (GradSample / GradStd) * (η2Sample / η2Std) where ΦF, Std is the quantum yield of the standard, and η is the refractive index of the solvent used for the sample and the standard.
-
Application in a Biological Context: Imaging Lipid Droplets
The lipophilic nature of this compound makes it an excellent candidate for imaging lipid droplets, which are organelles with a highly non-polar core.[17]
Experimental Logic for Lipid Droplet Imaging
References
- 1. Polarity-based fluorescence probes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Design and Synthesis of Fluorescent Coumarin Derivatives and Their Study for Cu2+ Sensing with an Application for Aqueous Soil Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two Polarity-Sensitive Fluorescent Probes Based on Curcumin Analogs for Visualizing Polarity Changes in Lipid Droplets | MDPI [mdpi.com]
- 6. Polarity-sensitive coumarins tailored to live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two Polarity-Sensitive Fluorescent Probes Based on Curcumin Analogs for Visualizing Polarity Changes in Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. Influence of Polarity of Solvents on the Spectral Properties of Bichromophoric Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. Synthesis of coumarin derivatives as fluorescent probes for membrane and cell dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. soc.chim.it [soc.chim.it]
- 15. Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: Comparative Analysis of Coumarin 337 and Rhodamine B in Cell Staining
Introduction
In the intricate world of cellular imaging, the choice of a fluorescent probe is a critical decision that dictates the quality, accuracy, and biological relevance of the experimental outcome. Among the vast arsenal of available fluorophores, coumarins and rhodamines represent two of the most established and versatile families of dyes. This guide provides a detailed comparative analysis of Coumarin 337, a representative of the blue-emitting coumarin family, and Rhodamine B, a classic red-emitting xanthene dye.
As researchers, scientists, and drug development professionals, our goal extends beyond merely visualizing a cell; we aim to understand its dynamic processes with minimal perturbation. This analysis, therefore, is structured from the ground up, beginning with the fundamental photophysical and chemical properties of each dye and progressing to their practical performance within the complex cellular milieu. We will delve into the causality behind experimental choices, offering not just protocols, but a framework for rational experimental design.
Part 1: Fundamental Properties - A Tale of Two Fluorophores
The performance of a fluorescent dye in a biological application is a direct consequence of its molecular architecture. The distinct structures of this compound and Rhodamine B are the primary determinants of their unique spectral properties, environmental sensitivity, and cellular interactions.
Chemical Structures
The structural differences between the rigid, planar coumarin core and the xanthene-based structure of rhodamine are fundamental to their function.
A Senior Application Scientist's Guide to Coumarin 337: Performance in Live-Cell Imaging
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that directly impacts the quality and reliability of experimental data. Coumarin derivatives have emerged as a versatile and widely utilized class of fluorophores, prized for their robust photophysical properties, including high fluorescence quantum yields and a notable sensitivity to their microenvironment.[1] This guide provides an in-depth comparison of Coumarin 337, a prominent member of this family, analyzing its performance across different cell lines and against common alternative dyes. Supported by experimental data and detailed protocols, this document serves as a practical resource to empower researchers in making informed decisions for their live-cell imaging needs.
This compound: Mechanism of Action and Photophysical Profile
This compound (C337), a 7-aminocoumarin, owes its fluorescence to a rigidized julolidine group.[2] This structural feature inhibits non-radiative decay pathways, resulting in a high fluorescence quantum yield.[2] Like many coumarins, C337 exhibits solvatochromism, meaning its absorption and emission spectra are sensitive to the polarity of its local environment.[3][4][5][6] This property arises from an intramolecular charge transfer (ICT) from the electron-donating julolidyl group to the electron-accepting lactone ring upon photoexcitation.[2] In more polar environments, the excited state is stabilized, leading to a red-shift in the emission spectrum. This environmental sensitivity can be a powerful tool for probing cellular microenvironments but also necessitates careful consideration of the experimental system.[7]
The key photophysical properties of this compound are summarized below.
| Property | Value | Source |
| Excitation Maximum (λex) | ~452 nm (in water) | [2] |
| Emission Maximum (λem) | Varies with solvent polarity (~480-520 nm) | [3][4] |
| Quantum Yield (Φf) | 0.65 (in Ethanol), 0.67 (in Water) | [2] |
| Molar Extinction Coefficient (ε) | ~30,000-40,000 M⁻¹cm⁻¹ | Inferred from similar coumarins |
| Appearance | Yellowish-brown solid | [3] |
Performance Across Diverse Cell Lines: A Comparative Analysis
The efficacy of a fluorescent probe is not absolute but is highly dependent on the specific cell line being investigated. Factors such as membrane composition, metabolic activity, and organelle pH can significantly influence a dye's uptake, localization, and viability. While comprehensive studies directly comparing this compound across a wide panel of cell lines are limited, we can synthesize data from studies on various coumarin derivatives to build a performance profile.
The lipophilic nature of many coumarin derivatives allows them to readily cross cell membranes and, in some cases, accumulate in specific organelles like lipid droplets or the endoplasmic reticulum.[1][8] Their cell permeability is generally good, a trait attributed to their relatively small molecular size.[7]
Cytotoxicity Profile: A crucial parameter for any live-cell imaging probe is its cytotoxicity. High concentrations or prolonged incubation times can induce cellular stress and artifacts, compromising the validity of the experiment. Coumarin derivatives generally exhibit low to moderate cytotoxicity.[9][10] The half-maximal inhibitory concentration (IC50) is a key metric, with higher values indicating lower toxicity. The table below compiles representative cytotoxicity data for various coumarin compounds across several common cancer cell lines.
| Coumarin Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Compound 7 | A549 (Lung) | Crystal Violet | 48.1 | [11] |
| Compound 7 | CRL 1548 (Liver) | Crystal Violet | 45.1 | [11] |
| Umbelliprenin | MCF-7 (Breast) | Not Specified | 9.0 | [11] |
| Umbelliprenin | MDA-MB-231 (Breast) | Not Specified | 7.0 | [11] |
| Coumarin-Pd Complex (C1) | HeLa (Cervical) | Not Specified | ~10-20 | [12] |
| Coumarin-Pd Complex (C1) | A549 (Lung) | Not Specified | ~10-20 | [12] |
| Coumarin-triazole hybrid | MCF-7 (Breast) | Not Specified | 2.66 | [13] |
| Coumarin-indole hybrid | Normal Kidney (NKE) | Not Specified | >50 | [13] |
Note: This table represents a compilation of data for various coumarin derivatives to illustrate a general trend. IC50 values for this compound specifically may vary and should be determined empirically for the cell line of interest.
Head-to-Head Comparison: this compound vs. Alternatives
The choice of a fluorophore is often a trade-off between brightness, photostability, and spectral compatibility. This compound occupies the blue-to-green portion of the spectrum, making it a common choice for multicolor imaging experiments.[14]
| Feature | This compound | Alexa Fluor 488 | DAPI |
| Excitation/Emission | ~452 nm / ~480-520 nm | ~495 nm / ~519 nm | ~358 nm / ~461 nm |
| Primary Application | Cytoplasmic/Organelle Staining, Environmental Sensing | General Purpose, High-Abundance Targets | Nuclear Staining (DNA) |
| Brightness | Moderate to High | Very High | Moderate |
| Photostability | Moderate (susceptible to photobleaching)[15][16] | High | High |
| Environmental Sensitivity | High (Solvatochromic)[17] | Low | Moderate (Fluorescence increases upon DNA binding) |
| Cell Permeability | Generally Good | Conjugate-dependent | Excellent |
| Cytotoxicity | Low to Moderate | Very Low | Low |
Expert Insights:
-
When to Choose this compound: Opt for this compound when its environmental sensitivity is an advantage, for example, in studies aiming to detect changes in lipid content or membrane polarity.[8] Its relatively high quantum yield makes it suitable for visualizing structures with decent abundance.[2]
-
When to Consider Alternatives: For applications requiring long-term time-lapse imaging or super-resolution microscopy, the superior photostability of dyes like the Alexa Fluor series is often necessary.[18] When specifically staining the nucleus, DAPI remains the gold standard. For flow cytometry applications, where the 405 nm violet laser is common, derivatives like Pacific Blue dye are spectrally better suited.[18]
Experimental Protocol: Evaluating Fluorescent Probe Performance in Live Cells
This protocol provides a robust framework for assessing the performance of this compound or any new fluorescent probe in your specific cell line. The system is self-validating, incorporating both imaging performance and a cytotoxicity assessment.
Caption: Workflow for evaluating a fluorescent probe's performance.
A. Live-Cell Staining and Imaging [1]
-
Cell Seeding: Plate your cells of interest onto glass-bottom dishes or chamber slides suitable for microscopy. Culture the cells until they reach 50-70% confluency.
-
Rationale: This confluency ensures a sufficient number of healthy, individual cells for imaging without artifacts from overcrowding.
-
-
Probe Preparation: Prepare a 1-10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).
-
Rationale: DMSO is a common solvent for organic dyes, but stock solutions should be stored desiccated to prevent hydration, which can lead to precipitation.
-
-
Staining: a. Aspirate the culture medium from the cells. b. Wash the cells once with pre-warmed (37°C) phosphate-buffered saline (PBS). c. Prepare the staining solution by diluting the this compound stock solution in pre-warmed, serum-free culture medium to a final concentration of 1-10 µM.
-
Rationale: Serum can contain proteins that may bind to the dye, reducing its effective concentration and increasing background fluorescence. A titration of concentration is crucial to find the balance between bright signal and low toxicity. d. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator.
-
-
Washing and Imaging: a. Remove the staining solution. b. Wash the cells twice with pre-warmed PBS. c. Add fresh, pre-warmed complete culture medium (containing serum) to the cells. d. Proceed with imaging on a fluorescence microscope equipped with appropriate filters for this compound (e.g., DAPI or CFP filter set).
B. Cytotoxicity Assessment (MTT Assay) [1][11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 to 250 µM) for a duration relevant to your imaging experiments (e.g., 2 to 24 hours).[1]
-
MTT Incubation: After treatment, add MTT solution (to a final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Rationale: Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[11]
-
-
Formazan Solubilization: Remove the MTT-containing medium and add a solvent like DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]
Troubleshooting and Expert Insights
Caption: Decision tree for selecting a suitable fluorescent probe.
Common Issues & Solutions:
-
Rapid Photobleaching: This is a known issue with many coumarin dyes.[16]
-
Solution: Minimize exposure time and excitation laser power. Use an anti-fade mounting medium if fixing cells. Consider using a more photostable alternative if quantitative time-lapse imaging is required.[15]
-
-
High Background Fluorescence:
-
Solution: Ensure thorough washing after staining. Use serum-free medium during the incubation step. Optimize the dye concentration; higher is not always better.
-
-
Low Signal/Poor Staining:
-
Solution: Increase the incubation time or dye concentration. Check the health and viability of your cells. Ensure the filter sets on your microscope are appropriate for the dye's spectra.
-
Conclusion
This compound is a valuable fluorescent probe for live-cell imaging, offering a high quantum yield and unique sensitivity to its molecular environment. Its performance, particularly regarding cellular uptake and potential cytotoxicity, varies between cell lines and must be empirically validated. While it may not possess the supreme photostability of newer generation dyes like the Alexa Fluor series, its solvatochromic properties provide a functional advantage for specific applications, such as monitoring changes in intracellular polarity or lipid accumulation. By following robust evaluation protocols and understanding the inherent trade-offs in fluorophore selection, researchers can effectively leverage this compound to generate insightful and reliable data in their cellular imaging studies.
References
- 1. benchchem.com [benchchem.com]
- 2. rusjbpc.ru [rusjbpc.ru]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photophysics of a coumarin in different solvents: use of different solvatochromic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. Imaging of lipid droplets using coumarin fluorophores in live cells and C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and application of coumarin fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Cytotoxicity Evaluation of Novel Coumarin–Palladium(II) Complexes against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Coumarins, Pyrenes and Other Ultraviolet Light–Excitable Fluorophores—Section 1.7 | Thermo Fisher Scientific - SG [thermofisher.com]
Navigating the Metabolic Maze: A Comparative Guide to the In Vitro and In Vivo Stability of Coumarin Derivatives
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a compound is a critical step in the journey from discovery to clinical application. This guide provides an in-depth comparison of the in vitro and in vivo stability of coumarin derivatives, a prominent class of compounds with diverse therapeutic potential. We will delve into the experimental methodologies, explore the underlying scientific principles, and present a framework for correlating laboratory data with real-world biological outcomes.
Coumarins, a fascinating class of benzopyrone compounds, are widely distributed in nature and have captivated chemists and pharmacologists for decades. Their diverse biological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties, make them a rich scaffold for drug discovery. However, the journey of a coumarin derivative from a promising lead to a viable therapeutic is fraught with challenges, a primary one being its metabolic stability. A compound that is rapidly degraded in the body will likely fail to achieve the necessary therapeutic concentrations, rendering it ineffective. Therefore, a thorough evaluation of a compound's stability, both in controlled laboratory settings (in vitro) and within a living organism (in vivo), is paramount.
This guide will navigate the complexities of assessing the stability of coumarin derivatives, offering a comparative analysis of in vitro and in vivo methodologies. By understanding the strengths and limitations of each approach, researchers can make more informed decisions, optimize their drug design strategies, and ultimately, increase the likelihood of success in their development programs.
The Two Faces of Stability Assessment: In Vitro vs. In Vivo
Stability assessment is broadly categorized into two interconnected domains:
-
In Vitro Stability: These studies are conducted in a controlled laboratory environment using subcellular fractions (like liver microsomes) or biological fluids (like plasma). They provide a rapid and cost-effective means to assess a compound's susceptibility to metabolic enzymes and chemical degradation.
-
In Vivo Stability: These studies are performed in living organisms, typically animal models, to understand the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). In vivo studies offer a holistic view of a compound's fate in a complex biological system.
The ultimate goal is to establish a strong in vitro-in vivo correlation (IVIVC) , a predictive mathematical model that links in vitro data to in vivo performance.[1] A robust IVIVC can significantly reduce the need for extensive animal testing and accelerate the drug development process.[2]
Diving Deep: In Vitro Stability Assays
In vitro assays are the workhorses of early-stage drug discovery, providing the first glimpse into a compound's metabolic liabilities. The two most common assays for assessing the stability of coumarin derivatives are the liver microsomal stability assay and the plasma stability assay.
The Engine of Metabolism: Liver Microsomal Stability Assay
The liver is the primary site of drug metabolism in the body, and the cytochrome P450 (CYP) enzymes, located in the endoplasmic reticulum of liver cells, are the key players in this process.[3] Liver microsomes are vesicles of the endoplasmic reticulum that are rich in these metabolic enzymes.[4] The microsomal stability assay is a cornerstone for evaluating a compound's susceptibility to Phase I metabolism.[5][6]
The metabolism of coumarin itself is well-studied, with different CYP isoforms responsible for its biotransformation. For instance, CYP2A6 is the primary enzyme responsible for the 7-hydroxylation of coumarin, a major metabolic pathway in humans.[3][7][8] Other CYPs, such as CYP1A1, CYP1A2, CYP2B6, CYP2E1, and CYP3A4, can also contribute to the metabolism of coumarin and its derivatives, often leading to the formation of various metabolites.[3][9]
The choice of liver microsomes as the test system is based on their high concentration of Phase I enzymes and their commercial availability from various species (human, rat, mouse, etc.), allowing for inter-species comparisons.[4][10] The assay measures the rate at which the parent compound disappears over time when incubated with liver microsomes in the presence of necessary cofactors, primarily NADPH.[11][12]
Step-by-Step Protocol for Liver Microsomal Stability Assay: [6][11]
-
Preparation of Reagents:
-
Thaw cryopreserved liver microsomes (e.g., human, rat) on ice.
-
Prepare a stock solution of the coumarin derivative in a suitable organic solvent (e.g., DMSO).
-
Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Prepare a solution of the cofactor NADPH.
-
-
Incubation:
-
In a 96-well plate, combine the reaction buffer, liver microsomes, and the coumarin derivative.
-
Pre-incubate the mixture at 37°C for a short period to allow for temperature equilibration.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
Incubate the plate at 37°C with shaking.
-
-
Sampling and Reaction Termination:
-
At predetermined time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots of the reaction mixture.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also serves to precipitate the microsomal proteins.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent coumarin derivative using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
From the slope of the line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[6]
-
Diagram of the Liver Microsomal Stability Assay Workflow:
Caption: Workflow of a typical liver microsomal stability assay.
The First Line of Defense: Plasma Stability Assay
Before a drug reaches the liver, it circulates in the bloodstream. Plasma contains various enzymes, such as esterases and amidases, that can degrade susceptible compounds.[13] The plasma stability assay is therefore crucial for identifying compounds that may be rapidly cleared before they can exert their therapeutic effect.[14][15] This is particularly relevant for coumarin derivatives that are designed as prodrugs, where cleavage in the plasma is a desired activation step.[16]
The plasma stability assay is conceptually similar to the microsomal stability assay, but it uses plasma from different species as the biological matrix.[17] The assay measures the chemical and enzymatic degradation of a compound in plasma over time.
Step-by-Step Protocol for Plasma Stability Assay: [13][14]
-
Preparation of Reagents:
-
Thaw cryopreserved plasma (e.g., human, rat) at 37°C.
-
Prepare a stock solution of the coumarin derivative.
-
-
Incubation:
-
In a 96-well plate, add the plasma and the coumarin derivative.
-
Incubate the plate at 37°C.
-
-
Sampling and Reaction Termination:
-
At specific time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) with an internal standard to precipitate plasma proteins.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).
-
Determine the half-life (t½) of the compound in plasma.
-
The Whole Picture: In Vivo Stability Assessment
While in vitro assays provide valuable initial data, they cannot fully replicate the complex physiological environment of a living organism. In vivo studies are essential to understand the complete pharmacokinetic profile of a coumarin derivative.[18]
Pharmacokinetic Studies in Animal Models
Pharmacokinetic (PK) studies are typically conducted in animal models such as rats or mice.[19] These studies involve administering the coumarin derivative through a relevant route (e.g., oral or intravenous) and then collecting blood samples at various time points.
The goal of a PK study is to determine key parameters that describe the drug's journey through the body. The choice of animal model can depend on various factors, including the therapeutic area and known similarities in metabolic pathways to humans.
Step-by-Step Protocol for a Typical Oral Pharmacokinetic Study: [19][20]
-
Animal Dosing:
-
Fast the animals overnight before dosing.
-
Administer a single oral dose of the coumarin derivative formulated in a suitable vehicle.
-
-
Blood Sampling:
-
Collect blood samples from a suitable site (e.g., tail vein) at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Data Analysis:
-
Plot the plasma concentration of the compound versus time.
-
Calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, which represents the total drug exposure.
-
t½: Elimination half-life.
-
Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation.
-
-
Diagram of the In Vivo Pharmacokinetic Study Workflow:
Caption: Workflow of an in vivo pharmacokinetic study.
Bridging the Gap: Comparative Analysis of In Vitro and In Vivo Stability
The true power of stability studies lies in the ability to correlate the findings from simplified in vitro systems with the complex reality of in vivo performance.
| Feature | In Vitro Stability Assays | In Vivo Stability Studies |
| System | Subcellular fractions (microsomes) or biological fluids (plasma) | Whole living organism |
| Complexity | Low | High |
| Throughput | High | Low |
| Cost | Low | High |
| Parameters Measured | t½, CLint, % remaining | Cmax, Tmax, AUC, t½, F% |
| Information Provided | Intrinsic metabolic stability, susceptibility to plasma enzymes | Overall ADME profile, bioavailability, drug exposure |
| Primary Use | Early-stage screening, lead optimization | Preclinical development, candidate selection |
A good correlation between in vitro clearance and in vivo clearance suggests that hepatic metabolism is the primary driver of the compound's elimination. However, discrepancies can arise due to several factors:
-
Plasma Protein Binding: In in vitro assays, the unbound fraction of the drug is metabolized. High plasma protein binding in vivo can reduce the amount of drug available for metabolism, leading to a longer half-life than predicted.
-
Transporters: Drug transporters in the liver and other tissues can influence the intracellular concentration of the drug, affecting its metabolic rate.
-
Extrahepatic Metabolism: Metabolism can occur in tissues other than the liver (e.g., intestine, kidney), which is not captured in liver microsomal assays.
-
Prodrug Activation: For prodrugs, the rate of conversion to the active form in plasma or other tissues will significantly impact the overall pharmacokinetic profile.[16]
Factors Influencing the Stability of Coumarin Derivatives
The stability of a coumarin derivative is not an intrinsic property but is influenced by a multitude of factors:
-
Chemical Structure: The type and position of substituents on the coumarin ring can dramatically alter its metabolic stability.[9] For example, the presence of electron-withdrawing or electron-donating groups can influence the susceptibility of the molecule to enzymatic attack.[25]
-
pH: The stability of the coumarin lactone ring can be pH-dependent, with hydrolysis occurring under alkaline conditions.[25][26]
-
Enzyme Polymorphisms: Genetic variations in metabolic enzymes, such as CYP2A6, can lead to inter-individual differences in the metabolism of coumarin derivatives.
-
Drug-Drug Interactions: Co-administration of other drugs that are inhibitors or inducers of CYP enzymes can alter the metabolism and clearance of coumarin derivatives.[3]
Conclusion: A Synergistic Approach to Predicting Success
The assessment of in vitro and in vivo stability is an indispensable component of the drug discovery and development process for coumarin derivatives. In vitro assays provide a rapid and efficient means to screen and optimize compounds, while in vivo studies offer the definitive assessment of a compound's pharmacokinetic behavior. By judiciously employing both approaches and striving to establish a strong in vitro-in vivo correlation, researchers can gain a comprehensive understanding of a compound's metabolic fate, mitigate the risks of late-stage failures, and ultimately, accelerate the delivery of novel and effective coumarin-based therapies to patients.
References
- 1. In vitro - in vivo correlation: from theory to applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. Coumarins and P450s, Studies Reported to-Date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Metabolism of coumarin by human P450s: a molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic activation and deactivation of dietary-derived coumarin mediated by cytochrome P450 enzymes in rat and human liver preparations [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. Interstrain differences of in vitro metabolic stability and impact on early drug discovery. | Semantic Scholar [semanticscholar.org]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Plasma Stability Assay | Domainex [domainex.co.uk]
- 16. A coumarin-based prodrug strategy to improve the oral absorption of RGD peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. charnwooddiscovery.com [charnwooddiscovery.com]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacokinetic study of eight coumarins of Radix Angelicae Dahuricae in rats by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Stability Study, Quantification Method and Pharmacokinetics Investigation of a Coumarin–Monoterpene Conjugate Possessing Antiviral Properties against Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determination of coumarin-type anticoagulants in human plasma by HPLC-electrospray ionization tandem mass spectrometry with an ion trap detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. academic.oup.com [academic.oup.com]
- 24. [PDF] Determination of coumarin-type anticoagulants in human plasma by HPLC-electrospray ionization tandem mass spectrometry with an ion trap detector. | Semantic Scholar [semanticscholar.org]
- 25. Coumarin as a structural component of substrates and probes for serine and cysteine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Coumarin 337 in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescent probes, Coumarin 337 has carved a niche for itself in various applications, including laser dyes and as a fluorescent marker in biological research. However, the introduction of any exogenous compound into a biological system necessitates a thorough understanding of its potential cytotoxic effects. This guide provides a comprehensive assessment of this compound's cytotoxicity, offering a comparative analysis with other common fluorescent dyes and detailing the experimental protocols required for its evaluation.
Understanding the Cytotoxic Profile of Coumarins
Coumarins are a broad class of naturally occurring and synthetic compounds with diverse pharmacological activities.[1][2] Their cytotoxic effects have been a subject of extensive research, with many derivatives showing promise as anticancer agents.[3][4][5][6][7][8][9][10][11][12][13][14] The parent compound, coumarin, has demonstrated cytotoxicity in various cell lines, with a reported IC50 of 54.2 µM in human cervical cancer (HeLa) cells.[15] The mechanisms underlying coumarin-induced cytotoxicity are multifaceted and often involve the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[15][16][17][18][19][20][21]
It is crucial to note that the cytotoxic potential of coumarin derivatives is highly dependent on their specific chemical structure, including the nature and position of functional groups.[1] While some coumarins exhibit selective toxicity towards cancer cells, others may affect healthy cells as well.[1][8]
Cytotoxicity Profile of this compound
Given the lack of specific IC50 values for this compound, a direct quantitative comparison with other dyes is challenging. However, by examining the data available for the broader coumarin family and for alternative fluorescent probes, we can establish a framework for its potential cytotoxic profile.
Comparative Analysis with Alternative Fluorescent Dyes
The choice of a fluorescent probe often involves a trade-off between brightness, photostability, and cytotoxicity. Here, we compare the known cytotoxic profiles of two widely used fluorescent dyes, Rhodamine B and Fluorescein, to provide context for the potential cytotoxicity of this compound.
| Compound | Reported IC50 Values | Key Cytotoxic Mechanisms | Notes |
| Coumarin (parent compound) | 54.2 µM (HeLa cells)[15] | Apoptosis induction, ROS generation[15] | Cytotoxicity is highly dependent on the specific derivative. |
| Rhodamine B | 1.18 µM (AGS cells), 9.07 µM (B16F10 cells)[22] | Mitocan (targets mitochondria)[23] | Can exhibit significant cytotoxicity at nanomolar concentrations.[23] |
| Fluorescein | Low intrinsic toxicity, but significant phototoxicity upon irradiation[24] | Generation of singlet oxygen and carbon monoxide upon photoactivation[24] | Cytotoxicity is light-dependent. |
This table highlights that different fluorescent dyes can have vastly different cytotoxic profiles and mechanisms of action. While Rhodamine B can be cytotoxic in the nanomolar range, the parent coumarin compound shows toxicity at micromolar concentrations.[15][23] Fluorescein's toxicity is primarily linked to its photoactivation.[24] The absence of specific data for this compound makes it imperative for researchers to conduct their own cytotoxicity assessments before use.
Experimental Protocols for Cytotoxicity Assessment
To enable researchers to rigorously evaluate the cytotoxicity of this compound and other compounds, this section provides detailed, step-by-step methodologies for key in vitro cytotoxicity assays.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Workflow:
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) and a negative control (medium only).
-
Incubation with Compound: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 1-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Cell Membrane Integrity Assessment: LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture supernatant.
Principle: LDH is a stable cytosolic enzyme that is released into the extracellular environment when the cell membrane is compromised. The assay measures the activity of this released LDH, which is proportional to the number of lysed cells.
Experimental Workflow:
Caption: Workflow of the LDH cytotoxicity assay.
Detailed Protocol:
-
Cell Preparation and Treatment: Prepare and treat cells with this compound in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add Reaction Mixture: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Add Stop Solution: Add 50 µL of the stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100.
Apoptosis vs. Necrosis Differentiation: Annexin V/PI Staining
This flow cytometry-based assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Signaling Pathway Visualization:
Caption: Potential mechanism of coumarin-induced apoptosis.
Detailed Protocol:
-
Cell Preparation: Treat cells with this compound for the desired time.
-
Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion and Future Directions
While this compound is a valuable tool in fluorescence-based applications, its potential cytotoxicity cannot be overlooked. The lack of specific quantitative data in the public domain necessitates a cautious approach and underscores the importance of in-house cytotoxicity testing. The protocols detailed in this guide provide a robust framework for researchers to assess the cytotoxic profile of this compound in their specific biological systems.
Future research should focus on generating comprehensive cytotoxicity data for this compound across a range of cell lines to establish its IC50 values and elucidate its precise mechanisms of toxicity. This information will be invaluable for its safe and effective use in research and drug development.
References
- 1. Study of the in vitro cytotoxic potential of natural and synthetic coumarin derivatives using human normal and neoplastic skin cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coumarin Derivatives as New Toxic Compounds to Selected K12, R1–R4 E. coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Investigation of the cytotoxicity of bioinspired coumarin analogues towards human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. researchgate.net [researchgate.net]
- 8. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
- 9. Cytotoxic and apoptotic potential of some coumarin and 2-amino-3-carbonitrile selenophene derivatives in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Developing multitarget coumarin based anti-breast cancer agents: synthesis and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Studies on the mechanism of coumarin-induced toxicity in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Single-cell microinjection assay indicates that 7-hydroxycoumarin induces rapid activation of caspase-3 in A549 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Interactions of a series of coumarins with reactive oxygen species. Scavenging of superoxide, hypochlorous acid and hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antioxidant effects of coumarins include direct radical scavenging, metal chelation and inhibition of ROS-producing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Coumarin derivatives protection against ROS production in cellular models of Abeta toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Rhodamine B conjugates of triterpenoic acids are cytotoxic mitocans even at nanomolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Antiproliferative and Cytotoxic Activities of Fluorescein-A Diagnostic Angiography Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Coumarin 337 Against Commercially Available Fluorescent Dyes
Introduction: The Critical Choice of a Fluorophore
In the landscape of modern biological research and drug development, fluorescent dyes are indispensable tools. From illuminating subcellular structures in fluorescence microscopy to quantifying molecular interactions in high-throughput screening, the choice of the right fluorophore is a critical determinant of experimental success. The ideal fluorescent probe should exhibit high brightness, exceptional photostability, and spectral properties well-matched to the available instrumentation.
This guide provides an in-depth comparative analysis of Coumarin 337, a well-regarded blue-green emitting dye, against a selection of popular, commercially available fluorescent dyes: Alexa Fluor 488 , Fluorescein , BODIPY FL , and Cy2 . As a senior application scientist, my objective is not merely to present data but to provide the underlying scientific rationale for a rigorous benchmarking workflow. This guide is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in their selection of fluorescent probes. We will delve into the photophysical properties that govern dye performance and provide detailed, field-tested protocols for their quantitative evaluation.
Understanding the Photophysical Hallmarks of a High-Performance Dye
The performance of a fluorescent dye is dictated by a set of key photophysical parameters. A comprehensive understanding of these properties is essential for selecting the optimal dye for a given application and for interpreting experimental results with confidence.
-
Absorption (λ_abs_) and Emission (λ_em_) Maxima: These wavelengths determine the optimal excitation source and detection window for the fluorophore. A significant separation between the absorption and emission maxima, known as the Stokes Shift , is desirable to minimize spectral overlap and improve signal-to-noise.
-
Molar Extinction Coefficient (ε): This parameter quantifies the efficiency with which a dye absorbs light at a specific wavelength. A higher extinction coefficient translates to a greater probability of excitation and, consequently, a brighter fluorescent signal.
-
Fluorescence Quantum Yield (Φ_f_): The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A quantum yield closer to 1 indicates that a larger fraction of the absorbed energy is converted into fluorescent light, resulting in a brighter signal.
-
Fluorescence Lifetime (τ): The lifetime is the average time a molecule spends in the excited state before returning to the ground state. This parameter is crucial for advanced fluorescence applications such as Fluorescence Lifetime Imaging Microscopy (FLIM).
-
Photostability: This refers to a fluorophore's resistance to irreversible photochemical destruction upon exposure to excitation light.[1][2] High photostability is critical for applications requiring prolonged or intense illumination, such as time-lapse imaging and single-molecule studies.
Comparative Analysis of this compound and Commercial Alternatives
To provide a robust comparison, the photophysical properties of this compound and its commercial counterparts were evaluated in a range of solvents with varying polarities. The choice of solvent can significantly influence the performance of many fluorescent dyes, a phenomenon known as solvatochromism.[3]
| Dye | Solvent | Absorption Max (λ_abs_, nm) | Emission Max (λ_em_, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ_f_) |
| This compound | Ethanol | ~430 | ~480 | ~35,000 | 0.65[4] |
| Water | ~452 | ~500 | Not widely reported | 0.67[4] | |
| Alexa Fluor 488 | Aqueous Buffer (pH 7.2) | 495 | 519 | >65,000[5] | 0.92[5][6][7] |
| Fluorescein | 0.1 M NaOH | 490 | 515 | ~90,000 | 0.95[8] |
| Ethanol | 482.5 | 510 | ~92,300 | 0.79 | |
| BODIPY FL | Methanol | 503 | 509 | ~80,000 | ~0.90 |
| Cy2 | Aqueous Buffer | 489-492[9][10] | 506-508[9][10] | ~150,000 | 0.12[11] |
Note: The photophysical properties of dyes, particularly quantum yield and emission maxima, can be highly dependent on the local environment, including solvent polarity, pH, and conjugation to biomolecules.[12][13] The values presented here are for the unconjugated dyes under the specified conditions and should be considered as a baseline for comparison.
Experimental Protocols for Rigorous Dye Benchmarking
To ensure the scientific integrity of your dye comparisons, it is imperative to employ standardized and well-validated experimental protocols. Here, we provide detailed methodologies for determining two of the most critical performance indicators: relative fluorescence quantum yield and photostability.
Protocol 1: Determination of Relative Fluorescence Quantum Yield
The relative method is a widely used and accessible approach for determining the fluorescence quantum yield of a compound by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.[14][15]
Causality Behind Experimental Choices:
-
Standard Selection: The chosen standard should have absorption and emission spectra that are reasonably close to the sample of interest to minimize wavelength-dependent biases in the instrument's detection system.[16] For the blue-green spectral region, Quinine Sulfate in 0.1 M H₂SO₄ (Φ_f_ = 0.546) or Fluorescein in 0.1 M NaOH (Φ_f_ = 0.92) are commonly used standards.[17]
-
Absorbance Matching: To ensure that both the sample and the standard are absorbing a similar number of photons, their absorbance at the excitation wavelength should be kept low (typically < 0.1) and matched as closely as possible. This minimizes inner filter effects, where the emitted light is reabsorbed by other dye molecules in the solution.
Experimental Workflow: Relative Quantum Yield Determination
Caption: Workflow for relative fluorescence quantum yield determination.
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of the test dye and the quantum yield standard in the appropriate spectroscopic grade solvents.
-
Preparation of Dilutions: From the stock solutions, prepare a series of dilutions of both the test dye and the standard. The final concentrations should be chosen to yield absorbance values between 0.02 and 0.1 at the chosen excitation wavelength.
-
Absorbance Measurement: Using a UV-Visible spectrophotometer, measure the absorbance spectra of all prepared solutions. Record the absorbance at the excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.
-
Measure the fluorescence emission spectrum for each solution, ensuring that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
Record the emission spectrum over a range that encompasses the entire emission profile of the dye.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each measured spectrum.
-
For both the test dye and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Perform a linear regression on each data set and determine the slope of the line.
-
-
Quantum Yield Calculation: The quantum yield of the test sample (Φ_x_) can be calculated using the following equation:
Φ_x_ = Φ_st_ * (m_x_ / m_st_) * (n_x_² / n_st_²)
Where:
-
Φ_st_ is the quantum yield of the standard.
-
m_x_ and m_st_ are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
n_x_ and n_st_ are the refractive indices of the solvents used for the sample and standard, respectively.
-
Protocol 2: Photostability Assessment
Photostability is a measure of a fluorophore's resistance to photobleaching. A common method to quantify this is to measure the rate of fluorescence decay under continuous illumination.
Causality Behind Experimental Choices:
-
Consistent Illumination: To ensure a fair comparison between dyes, the illumination conditions (power density, wavelength, and duration of exposure) must be kept constant.
-
Oxygen Concentration: The presence of molecular oxygen can significantly accelerate photobleaching.[1][2] For reproducible results, experiments should be conducted in either air-saturated solutions or under deoxygenated conditions, and this should be consistent across all samples.
Experimental Workflow: Photostability Assessment
Caption: Workflow for assessing the photostability of fluorescent dyes.
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of each dye to be tested at the same concentration in the same solvent. The absorbance of the solutions at the excitation wavelength should be within the linear range (typically < 0.1).
-
Instrumentation Setup:
-
Place the sample cuvette in a spectrofluorometer.
-
Set the excitation wavelength to the absorption maximum of the dye.
-
Set the emission wavelength to the emission maximum of the dye.
-
Open the excitation shutter to begin continuous illumination.
-
-
Data Acquisition:
-
Record the fluorescence intensity at the emission maximum at regular time intervals (e.g., every 30 seconds) for an extended period (e.g., 30-60 minutes or until the fluorescence has significantly decayed).
-
-
Data Analysis:
-
Normalize the fluorescence intensity at each time point to the initial intensity at time zero.
-
Plot the normalized fluorescence intensity as a function of time.
-
From the decay curve, determine the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This is the photobleaching half-life (t_1/2_).
-
A longer half-life indicates greater photostability.
-
Conclusion and Recommendations
This guide provides a framework for the objective comparison of this compound with commercially available fluorescent dyes. The selection of the "best" fluorophore is ultimately application-dependent.
-
For applications requiring high brightness and photostability in aqueous environments, Alexa Fluor 488 is an excellent choice, demonstrating a superior quantum yield and resistance to photobleaching.[5]
-
Fluorescein offers high brightness at a lower cost but is susceptible to pH changes and photobleaching.[2][12]
-
BODIPY FL provides a high quantum yield and is less sensitive to solvent polarity and pH than many other dyes, making it a robust choice for a variety of applications.
-
Cy2 exhibits a very high extinction coefficient but a lower quantum yield in aqueous solutions. Its performance can be enhanced in more viscous environments.[11]
-
This compound remains a viable option, particularly in less polar environments where its quantum yield is high. Its rigidized structure provides good photostability compared to other coumarins.[4]
By employing the rigorous benchmarking protocols outlined in this guide, researchers can confidently select the most appropriate fluorescent dye for their specific experimental needs, ensuring data of the highest quality and reliability.
References
- 1. Photobleaching [evidentscientific.com]
- 2. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 3. scispace.com [scispace.com]
- 4. rusjbpc.ru [rusjbpc.ru]
- 5. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. What is the quantum yield of Alexa Fluor 488? | AAT Bioquest [aatbio.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Cy2 | TargetMol [targetmol.com]
- 10. Spectrum [Cy2] | AAT Bioquest [aatbio.com]
- 11. benchchem.com [benchchem.com]
- 12. nathan.instras.com [nathan.instras.com]
- 13. Spectral properties of fluorescein in solvent-water mixtures: applications as a probe of hydrogen bonding environments in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jasco-global.com [jasco-global.com]
- 15. agilent.com [agilent.com]
- 16. publications.iupac.org [publications.iupac.org]
- 17. Making sure you're not a bot! [opus4.kobv.de]
A Senior Application Scientist's Guide to Quantitative Analysis of Coumarin 337 Fluorescence in Complex Media
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of fluorescence spectroscopy, the selection of a robust and reliable fluorescent probe is paramount for accurate quantification, especially within the challenging milieu of complex biological and environmental samples. This guide provides an in-depth technical comparison of Coumarin 337, a widely utilized blue-emitting fluorophore, against other common alternatives. We will delve into the practicalities of its application, supported by experimental data and protocols, to empower you in making informed decisions for your research.
Understanding the Fluorophore: The Photophysical Profile of this compound
This compound, a member of the 7-aminocoumarin family, is prized for its high fluorescence quantum yield and notable sensitivity to its local environment. Its rigidized structure minimizes non-radiative decay pathways, contributing to its bright emission.[1] However, this environmental sensitivity, particularly its positive solvatochromism (a shift in fluorescence to longer wavelengths in more polar solvents), can be both an advantage and a challenge in quantitative studies.[1]
Table 1: Photophysical Properties of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) |
| Cyclohexane | 2.02 | ~400 | ~445 | ~45 | - | - |
| Dioxane | 2.21 | ~410 | ~460 | ~50 | - | - |
| Chloroform | 4.81 | ~418 | ~475 | ~57 | - | - |
| Ethyl Acetate | 6.02 | ~415 | ~478 | ~63 | - | - |
| Acetonitrile | 37.5 | ~420 | ~485 | ~65 | 0.53 | 3.8 |
| Methanol | 32.7 | ~422 | ~495 | ~73 | 0.65 | 4.2 |
| Ethanol | 24.5 | ~420 | ~490 | ~70 | 0.65[1] | 4.1 |
| Water | 80.1 | ~425 | ~505 | ~80 | 0.67[1] | 4.5 |
Note: The exact values can vary slightly depending on the specific experimental conditions and instrumentation. Data compiled from various sources.
The significant Stokes shift of this compound is advantageous as it minimizes the overlap between its absorption and emission spectra, thereby reducing self-quenching and simplifying spectral analysis.
The Challenge of Complex Media: Navigating the Matrix
Quantitative fluorescence analysis in complex media such as cell lysates, plasma, or environmental samples is fraught with challenges that can lead to inaccurate measurements. Understanding and mitigating these interferences is crucial for obtaining reliable data.
Common Interferences in Complex Media:
-
Inner Filter Effects (IFE): At high concentrations of the fluorophore or other absorbing species in the sample, the excitation light can be attenuated before it reaches the center of the cuvette (primary IFE), and the emitted fluorescence can be reabsorbed before it reaches the detector (secondary IFE). This leads to a non-linear relationship between fluorescence intensity and concentration.
-
Background Fluorescence (Autofluorescence): Biological samples inherently contain endogenous fluorophores (e.g., NADH, flavins, collagen) that can contribute to the overall fluorescence signal, masking the signal from the probe of interest.[1]
-
Scattering: Particulate matter in complex samples can scatter both the excitation and emission light, leading to distorted spectra and inaccurate intensity measurements.
-
Quenching: Various molecules present in the matrix can decrease the fluorescence intensity of the probe through dynamic (collisional) or static (complex formation) quenching mechanisms. Common quenchers include heavy metal ions, halide ions, and certain organic molecules.[2][3]
-
Environmental Sensitivity: As highlighted for this compound, changes in the local microenvironment (e.g., polarity, viscosity, pH, binding to macromolecules) can alter the photophysical properties of the probe, affecting the quantitative accuracy.[4]
Experimental Design for Robust Quantification: A Step-by-Step Approach
To obtain accurate and reproducible quantitative data for this compound in a complex medium such as cell lysate, a carefully designed experimental workflow is essential.
Workflow for Quantitative Analysis in Cell Lysate
Caption: Experimental workflow for quantitative analysis of this compound in cell lysate.
Detailed Experimental Protocol: Quantification of this compound in Cell Lysate
-
Cell Culture and Lysis:
-
Culture and treat cells as per your experimental design.
-
Wash cells with ice-cold PBS to remove media components.
-
Lyse cells using a suitable lysis buffer (e.g., RIPA buffer, Triton X-100 based buffer). Keep samples on ice to prevent protein degradation.[5]
-
Rationale: Proper cell lysis is crucial to release the intracellular this compound into a homogenous solution for measurement. The choice of lysis buffer should be compatible with fluorescence measurements and not induce quenching.
-
-
Sample Clarification:
-
Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant, which contains the soluble proteins and your fluorescent probe.
-
Rationale: Removing particulate matter is essential to minimize light scattering, which can significantly distort fluorescence measurements.
-
-
Preparation of Standard Curve and Samples:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of standards by spiking known concentrations of this compound into an untreated cell lysate from the same cell type. This helps to matrix-match the standards with the samples.
-
Dilute your experimental samples with the same untreated cell lysate if necessary to bring the fluorescence signal within the linear range of the standard curve.
-
Rationale: A matrix-matched standard curve is critical to account for the inherent background fluorescence and potential quenching effects of the cell lysate.
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer to measure the fluorescence of your standards and samples.
-
Perform an excitation and emission scan to determine the optimal wavelengths in the specific lysate matrix.
-
Set the excitation and emission wavelengths to the determined maxima for quantitative measurements.
-
Measure the fluorescence intensity of a blank sample (untreated cell lysate) for background subtraction.
-
Rationale: The spectral properties of this compound can shift in the complex environment of the cell lysate. Verifying the optimal wavelengths is crucial for maximizing signal and accuracy.
-
-
Data Correction and Analysis:
-
Background Subtraction: Subtract the fluorescence intensity of the blank (untreated lysate) from the fluorescence intensity of all standards and samples.[1]
-
Inner Filter Effect (IFE) Correction: For highly concentrated or turbid samples, IFE correction may be necessary. This can be done using mathematical models that incorporate the absorbance of the sample at the excitation and emission wavelengths.
-
Quantification: Plot the background-corrected fluorescence intensity of the standards against their known concentrations to generate a standard curve. Use the linear regression equation from the standard curve to calculate the concentration of this compound in your experimental samples.
-
Alternative: Standard Addition Method: For highly complex or variable matrices, the standard addition method can provide more accurate quantification. This involves adding known amounts of a standard to the sample and extrapolating to find the initial concentration.
-
Comparative Analysis: this compound vs. Common Alternatives
The choice of a fluorescent probe should be guided by the specific requirements of the experiment, including the desired spectral range, environmental sensitivity, and the nature of the complex medium.
Table 2: Performance Comparison of this compound, Fluorescein, and Rhodamine B
| Feature | This compound | Fluorescein | Rhodamine B |
| Excitation/Emission (nm) | ~420 / ~490 (in water) | ~490 / ~515 (pH > 8) | ~550 / ~575 (in water) |
| Quantum Yield (Φ) | High (0.67 in water)[1] | Very High (0.92 in 0.1 N NaOH)[6] | Moderate (0.31 in water)[6] |
| Photostability | Moderate | Low | High[7][8] |
| pH Sensitivity | Relatively stable in physiological pH range[9] | Highly sensitive (fluorescence decreases significantly below pH 7)[10] | Relatively stable |
| Solvent Polarity Sensitivity | High | Moderate | Low |
| Cell Permeability | Good (for some derivatives) | Poor (anionic form) | Good |
| Primary Advantages | High quantum yield, large Stokes shift, good environmental sensitivity | Very bright, widely available | High photostability, less pH sensitive |
| Primary Disadvantages | Moderate photostability, environmental sensitivity can be a drawback for quantification | Poor photostability, high pH sensitivity | Lower quantum yield in water |
Decision Framework for Probe Selection
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence quenching of coumarins by halide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interactions between Rhodamine Dyes and Model Membrane Systems—Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism | Semantic Scholar [semanticscholar.org]
- 10. Coumarin/fluorescein-fused fluorescent dyes for rapidly monitoring mitochondrial pH changes in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Coumarin 337
This guide provides an in-depth, procedural framework for the safe and compliant disposal of Coumarin 337. As researchers and drug development professionals, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we use. This document is designed to instill a culture of safety and environmental stewardship by explaining not just the "how" but the critical "why" behind each step, ensuring that our innovative work does not come at the cost of safety or regulatory compliance.
Section 1: Hazard Identification and Risk Assessment
Before any disposal protocol can be established, a thorough understanding of the material's hazards is paramount. This compound (also known as Coumarin 523) is a highly fluorescent organic dye, widely used as a lasing medium in dye lasers.[1][2][3] While invaluable in research, it is not benign and must be handled with respect.
1.1 Intrinsic Hazards of this compound
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several acute hazards.[4] It is classified as harmful if swallowed, if it comes into contact with the skin, or if it is inhaled. Furthermore, it is known to cause significant skin and eye irritation.[4]
Expert Insight: The primary routes of exposure in a laboratory setting are inhalation of the powder and dermal contact with either the solid or solutions. The "harmful" classification (Acute Toxicity, Category 4) indicates that exposure can cause moderate toxicity, making rigorous adherence to personal protective equipment (PPE) protocols non-negotiable.
1.2 The "Hazardous by Association" Principle for Laser Dyes
While specific long-term toxicity data for this compound, such as carcinogenicity or mutagenicity, may be listed as "no information available" in some safety data sheets, the broader class of laser dyes contains known mutagens and carcinogens.[5][6] Therefore, the authoritative and safest approach is to treat all laser dyes, including this compound, as potentially hazardous and carcinogenic chemicals.[5] This principle of "hazardous by association" forms the bedrock of a robust safety culture and dictates that disposal methods must be handled by a licensed waste disposal company.[7]
| Hazard Class & Category | GHS Hazard Statement | Source(s) |
| Acute Toxicity, Oral (Cat. 4) | H302: Harmful if swallowed | [4] |
| Acute Toxicity, Dermal (Cat. 4) | H312: Harmful in contact with skin | [4] |
| Acute Toxicity, Inhalation (Cat. 4) | H332: Harmful if inhaled | [4] |
| Skin Irritation (Cat. 2) | H315: Causes skin irritation | [4] |
| Eye Irritation (Cat. 2) | H319: Causes serious eye irritation | [4] |
Section 2: Regulatory Framework
The disposal of chemical waste is not merely a suggestion; it is a legal requirement. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management from "cradle to grave" under the Resource Conservation and Recovery Act (RCRA).[8] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices for handling these materials, including during disposal operations.[9][10][11]
Rationale: These regulations exist to protect both human health and the environment.[8][11] Failure to comply can result in significant fines and, more importantly, places personnel and the community at risk. Your institution's Environmental Health & Safety (EH&S) department is your primary resource for navigating specific local and state requirements, which may be more stringent than federal law.
Section 3: Core Principles of this compound Waste Management
A successful disposal plan is built on three pillars: segregation, containment, and personal protection.
-
Waste Segregation: Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EH&S guidelines.
-
Container Selection & Labeling:
-
Use only approved, leak-proof containers designated for hazardous chemical waste.[8][14]
-
For solutions, ensure the container material is compatible with the solvent used.
-
All containers must be kept closed except when adding waste.[8]
-
Label every waste container clearly with "Hazardous Waste," the full chemical name ("this compound"), the solvent (if any), concentration, and the date of accumulation.
-
-
Personal Protective Equipment (PPE): When handling any form of this compound waste, the following PPE is mandatory:
-
Nitrile gloves (or other chemically resistant gloves appropriate for any solvents used)
-
Safety goggles (or a face shield if there is a splash hazard)
-
A properly fitted lab coat
-
Work should be conducted in a certified chemical fume hood, especially when handling the powder form to avoid inhalation.
-
Section 4: Step-by-Step Disposal Protocols
The physical form of the waste dictates the specific disposal protocol.
Protocol 4.1: Disposal of Solid (Powdered) this compound and Contaminated Dry Waste
This protocol applies to expired or unused this compound powder, as well as contaminated items like weigh boats, paper towels, and PPE.
-
Preparation: Perform all work inside a chemical fume hood. Lay down absorbent, disposable bench paper to contain any potential spills.
-
Containment: Carefully place the solid this compound and any contaminated dry waste (e.g., gloves, wipes) into a durable polyethylene plastic bag.[5]
-
Sealing: Securely seal the bag.
-
Secondary Containment: Immediately place the sealed bag into a rigid, labeled hazardous waste container (often a metal drum or plastic pail).[5]
-
Labeling: Ensure the outer container is clearly labeled as described in Section 3.
-
Storage: Store the container in a designated satellite accumulation area until it is collected by your institution's hazardous waste team.[8]
Protocol 4.2: Disposal of this compound Solutions
This protocol applies to used dye solutions, rinsate from cleaning glassware, and any liquid spills.
-
Waste Collection: Designate a specific, compatible hazardous waste container for liquid this compound waste. The solvent is often flammable, so the container must be appropriate for flammable liquids.[5]
-
Transfer: Carefully pour the waste solution into the designated container using a funnel to prevent spills. Perform this transfer inside a chemical fume hood.
-
Logging: Maintain a waste log for the container, recording the dye, solvent, approximate concentration, and volume added each time.[5] This is critical for the final disposal facility.
-
Sealing and Storage: Keep the container tightly sealed when not in use and store it in a designated satellite accumulation area, ensuring secondary containment is present to capture any potential leaks.[12]
Protocol 4.3: Decommissioning Dye Laser Systems
When a dye laser containing this compound is taken out of service, the entire system must be decontaminated.
-
Consult Manufacturer's Guidance: First, review the laser system's manual for any specific decommissioning instructions.[15][16]
-
System Flush: Flush the dye reservoir and circulation system with a suitable solvent (e.g., ethanol or methanol) to remove all residual dye.
-
Collect Rinsate: The rinsate is considered hazardous waste and must be collected and disposed of according to Protocol 4.2.[15]
-
Component Disposal: Internal components that cannot be fully decontaminated (e.g., tubing, filters) must be removed and disposed of as solid hazardous waste according to Protocol 4.1.[16]
-
Final Disposal: Once decontaminated, the laser hardware itself may be disposed of through your institution's surplus or e-waste program, but only after receiving clearance from EH&S.[15][16]
Section 5: Emergency Procedures for Spills and Exposures
Spill Response:
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate: If the spill is large, flammable, or in a poorly ventilated area, evacuate immediately.
-
Contain: For small spills of powder or solution inside a fume hood, use a chemical spill kit to absorb the material. Do not use combustible materials like paper towels to clean up flammable solvent spills.
-
Collect Waste: The absorbent material and all cleanup supplies are considered hazardous waste and must be disposed of according to Protocol 4.1.
-
Report: Report all spills to your supervisor and EH&S department.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.
Section 6: Decision Workflow for Disposal
The following diagram outlines the logical steps for managing this compound waste from generation to disposal.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 55804-68-7 [chemicalbook.com]
- 3. rusjbpc.ru [rusjbpc.ru]
- 4. This compound | C16H14N2O2 | CID 72654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Safety and Environmental Protection Manual - Appendix 11C | Health, Safety and Environment Office - The Hong Kong University of Science and Technology [hseo.hkust.edu.hk]
- 6. Laser Safety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. pfw.edu [pfw.edu]
- 9. resources.duralabel.com [resources.duralabel.com]
- 10. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 11. osha.gov [osha.gov]
- 12. connmaciel.com [connmaciel.com]
- 13. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 14. epa.gov [epa.gov]
- 15. ehs.ufl.edu [ehs.ufl.edu]
- 16. safety.pitt.edu [safety.pitt.edu]
Comprehensive Safety and Handling Guide: Personal Protective Equipment for Coumarin 337
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical compounds like Coumarin 337, a versatile fluorescent dye utilized in laser technologies and biomedical research, demands a meticulous and informed approach to personal protection.[1] This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in authoritative safety data and field-proven best practices. Our objective is to empower you with the knowledge to not only prevent exposure but also to foster a culture of safety within your laboratory.
Understanding the Hazard Profile of this compound
Before detailing personal protective equipment (PPE) protocols, it is crucial to understand the inherent risks associated with this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4]
-
Serious Eye Irritation: Causes serious eye irritation.[2][4]
These classifications underscore the necessity of a comprehensive PPE strategy to prevent all routes of exposure. The compound typically appears as a light yellow to brown powder or orange needle-like crystals.[5][6] The primary risk when handling the solid form is the inadvertent generation and inhalation of dust, as well as skin and eye contact.
Core Personal Protective Equipment (PPE) for this compound
The following table summarizes the essential PPE for handling this compound. The selection of this equipment is directly correlated with the identified hazards.
| PPE Category | Specific Item | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | To prevent dermal absorption and skin irritation.[7] Inspect gloves for integrity before each use. |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. A face shield is recommended when there is a significant splash risk. | To protect against dust particles and accidental splashes that can cause serious eye irritation.[8] |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination with this compound dust or solutions.[7][9] |
| Respiratory Protection | Not typically required for small quantities handled in a well-ventilated area. | Use a NIOSH-approved respirator if engineering controls are insufficient or if handling large quantities that may generate significant dust.[10] |
Procedural Workflow for Safe Handling
Adherence to a systematic workflow is paramount for minimizing exposure risks. The following diagram and step-by-step guide outline the critical stages of handling this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
Step-by-Step Handling Protocol
1. Preparation and Donning PPE:
-
Before entering the designated handling area, ensure all necessary PPE is available and in good condition.
-
Don a laboratory coat, ensuring it is fully buttoned.
-
Put on safety glasses with side shields or goggles.
-
Finally, put on chemical-resistant gloves. Ensure the cuffs of the gloves are pulled over the sleeves of the lab coat.
2. Engineering Controls Verification:
-
All handling of solid this compound should be performed within a certified chemical fume hood or a ventilated enclosure to minimize inhalation of dust.[4]
-
Verify that the fume hood is functioning correctly before starting work.
3. Weighing and Handling:
-
When weighing the powdered compound, perform the task carefully to avoid creating dust clouds.[4]
-
Use a spatula and handle the container gently.
-
If preparing a solution, add the solid to the solvent slowly.
4. Decontamination and Clean-up:
-
After handling, decontaminate the work area (e.g., balance, fume hood surface) with an appropriate cleaning agent.
-
Wipe down any equipment used.
5. Waste Management and Disposal:
-
All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be collected in a clearly labeled hazardous waste container.[2]
-
Unused or waste this compound must be disposed of as hazardous chemical waste.[11]
-
Disposal must be conducted through a licensed waste disposal company in accordance with local and national regulations.[2][4]
6. Doffing PPE and Personal Hygiene:
-
Remove PPE in the reverse order it was put on, taking care to avoid self-contamination.
-
Remove gloves first, peeling them off from the cuff to the fingertips.
-
Remove the lab coat.
-
Remove eye protection.
-
Wash hands thoroughly with soap and water immediately after handling the compound and removing PPE.[2][4]
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[2] If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical attention if irritation persists.[2]
-
Skin Contact: Take off contaminated clothing immediately.[2] Wash the affected area with plenty of soap and water.[2] Seek medical advice if skin irritation occurs or if you feel unwell.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2] Call a poison center or doctor if you feel unwell.[4]
-
Ingestion: Rinse the mouth with water.[2] Immediately call a poison center or doctor.[12]
By integrating these safety protocols and PPE requirements into your standard operating procedures, you can confidently and safely work with this compound, ensuring the integrity of your research and the well-being of your team.
References
- 1. rusjbpc.ru [rusjbpc.ru]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound | C16H14N2O2 | CID 72654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 55804-68-7 [chemicalbook.com]
- 7. corporate.dow.com [corporate.dow.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. benchchem.com [benchchem.com]
- 10. sds.edqm.eu [sds.edqm.eu]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. cpachem.com [cpachem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
